Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-6,8H,2H2,1H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMBXBIFKMYOLF-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CN=CC=C1)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Executive Summary
Ethyl 2-cyano-3-(3-pyridyl)acrylate (CAS: 17999-71-2) is a functionalized acrylonitrile derivative synthesized via the Knoevenagel condensation of 3-pyridinecarboxaldehyde and ethyl cyanoacetate. Unlike its unsubstituted analog (Ethyl 2-cyanoacrylate, the monomer in "Super Glue"), this compound possesses a substituted
Its primary utility lies in Medicinal Chemistry and Material Science . In drug discovery, it serves as a "Michael Acceptor" warhead, capable of covalent interactions with cysteine residues in target proteins—a mechanism central to the design of modern targeted covalent inhibitors (TCIs) and Nrf2 activators. Additionally, its conjugated
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
This compound represents a "push-pull" alkene system, where the electron-withdrawing cyano and ester groups at the
| Property | Data |
| IUPAC Name | Ethyl (2E)-2-cyano-3-(pyridin-3-yl)prop-2-enoate |
| CAS Number | 17999-71-2 |
| Molecular Formula | C |
| Molecular Weight | 202.21 g/mol |
| Physical State | Crystalline Solid (Off-white to pale yellow) |
| Solubility | Soluble in DMSO, DMF, Ethanol, Chloroform; Insoluble in Water |
| Melting Point | ~110–115 °C (Typical for this class; experimental verification recommended) |
| Reactivity Class | Michael Acceptor (Electrophilic Alkene) |
Synthetic Methodology: The Knoevenagel Condensation[10][11][12][13][14][15]
The synthesis of Ethyl 2-cyano-3-(3-pyridyl)acrylate is a classic example of the Knoevenagel condensation.[2] The reaction is driven by the deprotonation of the active methylene compound (ethyl cyanoacetate) followed by nucleophilic attack on the carbonyl carbon of 3-pyridinecarboxaldehyde.
Reaction Mechanism Visualization
Figure 1: Step-wise mechanism of the base-catalyzed Knoevenagel condensation yielding the target acrylate.
Optimized Laboratory Protocol (Green Chemistry Approach)
Traditional methods use benzene/toluene with Dean-Stark traps. The following protocol utilizes ethanol as a greener solvent, leveraging the product's insolubility in cold ethanol for easy purification.
Reagents:
-
3-Pyridinecarboxaldehyde (10 mmol, 1.07 g)
-
Ethyl cyanoacetate (10 mmol, 1.13 g)
-
Ethanol (Absolute, 10 mL)
-
Piperidine (Catalytic amount, ~3-5 drops)
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde and ethyl cyanoacetate in ethanol.
-
Catalysis: Add piperidine dropwise while stirring at room temperature. A slight exotherm or color change (yellowing) indicates initiation.
-
Reaction: Stir the mixture at room temperature for 2–4 hours. If precipitation does not occur, gently reflux at 60°C for 30 minutes, then cool.
-
Crystallization: Cool the reaction mixture in an ice bath (0–4°C) for 1 hour. The product should crystallize out as a solid.
-
Filtration: Filter the solid under vacuum using a Buchner funnel.
-
Washing: Wash the filter cake with cold ethanol (2 x 5 mL) and then cold hexanes to remove unreacted aldehyde.
-
Drying: Dry the solid in a vacuum oven at 40°C overnight.
-
Validation: Verify purity via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1) and ¹H-NMR.
Why this works: The Knoevenagel product is highly conjugated and planar, leading to efficient stacking and crystallization from polar protic solvents like ethanol, driving the equilibrium forward without needing to distill off water azeotropically.
Mechanism of Action: The Michael Acceptor
The biological and chemical utility of this compound stems from the electron-deficient alkene. The cyano (-CN) and ester (-COOEt) groups pull electron density away from the
Biological Interaction (Covalent Modification)
In drug design, this motif reacts with "soft" nucleophiles, particularly the thiol (-SH) group of Cysteine residues in proteins. This reversible or irreversible covalent bond can lock a protein in an inactive state.
Figure 2: The Michael Addition mechanism where the electrophilic beta-carbon captures a biological nucleophile.
Key Applications
-
Fragment-Based Drug Discovery (FBDD): The pyridine ring mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The cyanoacrylate tail targets cysteines in the ATP binding pocket (e.g., EGFR inhibitors).
-
UV Stabilization: Similar to Etocrylene (Ethyl 2-cyano-3,3-diphenylacrylate), the 3-pyridyl derivative absorbs high-energy UV radiation, dissipating it as heat via internal molecular motion (E/Z isomerization), protecting polymers or cosmetic formulations.
Safety & Handling (MSDS Summary)
While stable, this compound is a potent electrophile and should be handled with standard chemical hygiene.
-
Hazards:
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the ester or hydration of the nitrile over long periods.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen oxides).
References
-
Sigma-Aldrich. Ethyl 2-Cyano-3-(3-pyridyl)acrylate Product Sheet. CAS 17999-71-2. Available at:
-
BenchChem. Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. (2025). Available at:
-
ChemicalBook. Ethyl 2-cyano-3,3-diphenylacrylate (Etocrylene) Properties and Applications. (Analogous Chemistry). Available at:
-
PubChem. Ethyl 2-cyano-3-(dimethylamino)acrylate Compound Summary. (Structural Analog Data). Available at:
-
ResearchGate. Knoevenagel condensation of aldehydes with ethyl cyanoacetate. Available at:
Sources
a basic overview of Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Technical Guide: Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Executive Summary
Ethyl 2-Cyano-3-(3-pyridyl)acrylate (CAS: 17999-71-2) is a pivotal electrophilic building block used extensively in medicinal chemistry and organic synthesis. Characterized by its highly reactive
Chemical Identity & Physicochemical Profile
This compound is the condensation product of 3-pyridinecarboxaldehyde and ethyl cyanoacetate. Its structure features an electron-deficient alkene stabilized by a cyano group and an ester moiety, rendering it highly susceptible to nucleophilic attack.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | Ethyl (2E)-2-cyano-3-(pyridin-3-yl)prop-2-enoate |
| CAS Number | 17999-71-2 |
| Molecular Formula | |
| Molecular Weight | 202.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 78–80 °C [1] |
| Solubility | Soluble in DMSO, DMF, Ethanol, Chloroform; Insoluble in Water |
| pKa (Predicted) | ~2.84 (Pyridine nitrogen) |
Synthesis: Knoevenagel Condensation Protocol
The industrial and laboratory standard for synthesizing Ethyl 2-Cyano-3-(3-pyridyl)acrylate is the Knoevenagel condensation. This reaction utilizes a weak base catalyst to facilitate the nucleophilic addition of the active methylene compound (ethyl cyanoacetate) to the carbonyl group of 3-pyridinecarboxaldehyde, followed by dehydration.
Experimental Protocol
Reagents:
-
3-Pyridinecarboxaldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)[1]
-
Piperidine (Catalytic amount, ~0.05 eq)
-
Ethanol (Solvent)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in absolute ethanol (20 mL).
-
Catalysis: Add piperidine (5 drops) to the solution.
-
Reaction: Stir the mixture at room temperature for 3–4 hours. A solid precipitate typically begins to form within 30 minutes.
-
Optimization Note: If precipitation is slow, the mixture can be refluxed for 1 hour, though room temperature stirring often yields higher purity.
-
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Filter the solid under vacuum.
-
Purification: Wash the filter cake with cold ethanol (2 x 5 mL) and then with diethyl ether to remove unreacted aldehyde. Recrystallize from hot ethanol if necessary.
-
Drying: Dry the product in a vacuum oven at 40 °C for 4 hours.
Yield: Typically 85–95%.
Visualized Workflow
Figure 1: Step-by-step synthetic workflow for the production of Ethyl 2-Cyano-3-(3-pyridyl)acrylate.[2]
Mechanistic Insight
The reaction proceeds via a base-catalyzed mechanism. Understanding this pathway is critical for troubleshooting low yields or impurity formation.
-
Deprotonation: Piperidine deprotonates the
-carbon of ethyl cyanoacetate, generating a resonance-stabilized enolate carbanion. -
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde.
-
Proton Transfer & Elimination: The resulting alkoxide intermediate is protonated, and subsequent dehydration (loss of water) yields the
-unsaturated ester.
Figure 2: Mechanistic pathway of the Knoevenagel condensation driven by piperidine.
Applications in Drug Development
Ethyl 2-Cyano-3-(3-pyridyl)acrylate is not merely an end-product but a versatile "Michael Acceptor" intermediate. Its electron-deficient double bond allows it to react with various nucleophiles, facilitating the construction of complex bioactive scaffolds.
A. Synthesis of Fused Heterocycles
Research indicates its utility in synthesizing pyrido[2,1-b][1,3,4]oxadiazine derivatives. By reacting with hydrazides (e.g., cyanoacetohydrazide derivatives), the acrylate moiety undergoes cyclization. These conjugates have demonstrated promising antimicrobial (against S. aureus, E. coli) and anticancer activities [2].
B. Kinase Inhibitor Scaffolds
The 3-pyridyl moiety is a common pharmacophore in kinase inhibitors (e.g., targeting p38 MAP kinase or EGFR). This acrylate derivative serves as a precursor for introducing the pyridine ring into larger molecular frameworks via Michael addition or cyclocondensation reactions.
C. Polymer Chemistry
Similar to other cyanoacrylates, this compound has potential applications in functional polymers, where the pyridine ring provides a site for protonation or metal coordination, useful in creating pH-responsive materials.
Safety & Handling (SDS Summary)
While specific toxicological data is often extrapolated from analogous cyanoacrylates, standard laboratory safety protocols apply.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the ester or hydration of the nitrile.
References
-
ChemicalBook. (n.d.). Ethyl 2-Cyano-3-(3-pyridyl)acrylate Properties and Melting Point. Retrieved from
-
ProQuest. (2020).[1] Synthetic strategy towards novel composite based on substituted pyrido[2,1-b][1,3,4]oxadiazine-dialdehyde chitosan conjugate with antimicrobial and anticancer activities. Retrieved from
-
Sigma-Aldrich. (n.d.). Ethyl 2-Cyano-3-(3-pyridyl)acrylate Product Sheet. Retrieved from
Sources
The Pyridyl-Acrylate Scaffold: From Knoevenagel Origins to Kinase Inhibition
A Technical Guide to Ethyl 2-Cyano-3-(3-pyridyl)acrylate[1]
Executive Summary & Chemical Identity
Ethyl 2-Cyano-3-(3-pyridyl)acrylate (CAS: 17999-71-2) is a specialized electrophilic alkene acting as a critical intermediate in organic synthesis and medicinal chemistry.[1] Structurally, it represents a fusion of a pyridine heterocycle with a cyanoacrylate "warhead." While its phenyl analogs (e.g., Etocrylene) are widely recognized as UV absorbers, the 3-pyridyl variant is prized for its electronic properties and ability to function as a Michael acceptor in the design of covalent kinase inhibitors.
Technical Identification:
-
IUPAC Name: Ethyl (2E)-2-cyano-3-(pyridin-3-yl)prop-2-enoate[1]
-
Molecular Formula: C₁₁H₁₀N₂O₂[1]
-
Molecular Weight: 202.21 g/mol [1]
-
Key Pharmacophore:
-cyanoacrylate (Michael Acceptor)[1] -
Solubility: Soluble in DMSO, Ethanol, Chloroform; sparingly soluble in water.
Critical Disambiguation Note: Researchers often confuse this compound with CAS 50995-74-9.[1] Please note that CAS 50995-74-9 refers to 7-(Diethylamino)coumarin-3-carboxylic acid.[1][2][3] Ensure reagent verification via NMR or Mass Spectrometry before initiating synthesis.[1]
Historical Evolution: The Knoevenagel Legacy
The discovery of Ethyl 2-Cyano-3-(3-pyridyl)acrylate is not marked by a single "eureka" moment but is rather a chapter in the evolution of the Knoevenagel Condensation , a reaction first described by Emil Knoevenagel in the 1890s.[1]
The 1890s: The Foundation
Emil Knoevenagel discovered that aldehydes could condense with active methylene compounds (like ethyl cyanoacetate) in the presence of an amine base. This provided the first reliable route to
The 1980s-1990s: The Kinase Revolution (Tyrphostins)
The true biological significance of this scaffold emerged with the work of Alexander Levitzki and colleagues on Tyrphostins (Tyrosine Phosphorylation Inhibitors). They identified that benzylidene malononitriles and cyanoacrylates could inhibit EGFR (Epidermal Growth Factor Receptor).[1] The 3-pyridyl derivative (our topic) was explored as a bioisostere to the phenyl ring, offering improved solubility and hydrogen-bonding potential within the ATP-binding pocket of kinases.[1]
Modern Era: Green Chemistry & Covalent Inhibition
Today, the molecule is at the center of two major trends:
-
Green Synthesis: Moving away from toxic solvents (benzene) to ethanol or water-based protocols.[1]
-
Targeted Covalent Inhibitors (TCIs): The cyanoacrylate group is "tuned" to react reversibly with non-catalytic cysteine residues in kinases (e.g., TAK1, EGFR), reducing off-target toxicity compared to permanent irreversible inhibitors.
Technical Synthesis Protocol
Standardized Laboratory Procedure
This protocol utilizes a base-catalyzed Knoevenagel condensation.[1][4][5][6] It is optimized for yield and purity, minimizing the formation of the bis-addition byproduct.
Reagents:
-
3-Pyridinecarboxaldehyde (Nicotinaldehyde): 10.0 mmol (1.07 g)[1]
-
Ethyl Cyanoacetate: 10.0 mmol (1.13 g)[1]
-
Piperidine (Catalyst): 0.5 mmol (approx. 5 drops)[1]
-
Ethanol (Solvent): 20 mL (Absolute)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Pyridinecarboxaldehyde in 15 mL of absolute ethanol.
-
Activation: Add Ethyl Cyanoacetate to the solution. Stir at room temperature for 5 minutes to ensure homogeneity.
-
Catalysis: Add Piperidine dropwise.[1] Note: A slight exotherm or color change (yellowing) indicates the initiation of the deprotonation of the active methylene.
-
Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes). The aldehyde spot should disappear.[1]
-
Crystallization (The Critical Step):
-
Remove heat and allow the solution to cool slowly to room temperature.[1]
-
Place the flask in an ice bath (0–4°C) for 1 hour. The product should precipitate as a white-to-pale-yellow solid.[1]
-
Troubleshooting: If oil forms instead of crystals, reheat to dissolve and add a seed crystal or scratch the glass surface.
-
-
Purification: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold hexanes (2 x 5 mL) to remove residual piperidine.
-
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
Expected Yield: 85–92% Melting Point: 78–80°C (Lit.[1] Value)
Mechanistic & Biological Insight
The utility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate in drug development relies on its reactivity as a Michael Acceptor .[1]
The "Soft" Electrophile
The electron-withdrawing nature of the cyano (-CN) and ester (-COOEt) groups polarizes the
Mechanism of Action (Kinase Inhibition):
-
Binding: The pyridine ring positions the molecule within the kinase ATP-binding pocket via hydrogen bonding and hydrophobic interactions.[1]
-
Nucleophilic Attack: A nucleophilic cysteine thiol (-SH) residue near the active site attacks the
-carbon.[1] -
Adduct Formation: This forms a covalent thioether bond.[1] Unlike acrylamides (which often form permanent bonds), the electron-withdrawing cyano group can make this reaction reversible under certain physiological conditions, potentially reducing immunogenicity.
Data Visualization & Workflow
A. Comparative Solvent Efficiency (Synthesis)
Data synthesized from comparative literature reviews of Knoevenagel condensations.
| Solvent System | Catalyst | Temperature | Time (hrs) | Yield (%) | Green Score |
| Ethanol (Rec.) | Piperidine | Reflux | 3-5 | 92% | High |
| Toluene | Piperidine/AcOH | Reflux | 6-8 | 88% | Low (Toxic) |
| Water | NaOH | RT | 2-4 | 75% | High |
| Ionic Liquid ([bmim]BF4) | Glycine | 80°C | 1 | 94% | Med (Cost) |
B. Reaction Workflow Diagram
The following diagram illustrates the synthetic pathway and the mechanistic flow of the Knoevenagel condensation for this specific molecule.
Caption: Figure 1. Step-wise Knoevenagel condensation pathway transforming precursors into the active Michael Acceptor scaffold.
C. Biological Mechanism of Action (Kinase Targeting)
This diagram details the interaction between the drug scaffold and the target protein (Kinase).
Caption: Figure 2. Mechanism of Covalent Kinase Inhibition. The electrophilic beta-carbon captures the nucleophilic cysteine thiol.[1]
References
-
Knoevenagel, E. (1898). "Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine."[1] Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619.
-
Gazit, A., et al. (1989). "Tyrphostins I: Synthesis and biological activity of protein tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 32(10), 2344-2352.
-
Tanaka, A., et al. (2018). "Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors." Bioorganic & Medicinal Chemistry, 26(4), 833-845. [1]
-
Sigma-Aldrich. (2024).[1] "Product Specification: Ethyl 2-Cyano-3-(3-pyridyl)acrylate (CAS 17999-71-2)."[1] [1]
-
BenchChem. (2025).[1][4] "Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols."
Sources
- 1. Ethyl 2-Cyano-3-(3-pyridyl)acrylate | 17999-71-2 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. caribjscitech.com [caribjscitech.com]
- 6. Ethyl cyanoacetate patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
Technical Guide: Mechanism of Action of Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Executive Summary
Ethyl 2-Cyano-3-(3-pyridyl)acrylate represents a specialized class of
This guide details the physicochemical basis of its reactivity, its specific role as a TAK1 (Transforming growth factor beta-activated kinase 1) inhibitor precursor , and the experimental protocols required to validate its mechanism.
Part 1: Chemical Architecture & Reactivity Profile
The Cyanoacrylate Warhead
The molecule consists of an ethyl ester and a nitrile group attached to the
-
Electrophilicity: The electron-withdrawing cyano (-CN) and ester (-COOEt) groups lower the LUMO energy of the alkene, facilitating nucleophilic attack.
-
Recognition Motif: The 3-pyridyl ring acts as a recognition element, often engaging in hydrogen bonding or
- stacking within the ATP-binding pocket of kinases or the active sites of cysteine proteases.
Mechanism of Action: Reversible Covalent Inhibition
The core mechanism is a Michael Addition reaction with a nucleophilic cysteine thiol (Cys-SH) on the target protein.
-
Association: The pyridine ring orients the molecule within the binding pocket.
-
Nucleophilic Attack: The thiolate anion (
) of the catalytic cysteine attacks the -carbon. -
Stabilization: The resulting enolate is stabilized by the cyano and ester groups.
-
Equilibrium: Unlike simple acrylamides, the high acidity of the
-proton in the adduct allows for a rapid Retro-Michael reaction, establishing an equilibrium ( ). This "tunable residence time" is critical for avoiding permanent modification of off-target proteins (e.g., glutathione).
Visualization: Molecular Mechanism
The following diagram illustrates the transition from free ligand to covalent adduct.
Caption: Kinetic pathway of reversible covalent inhibition via Michael addition to a cysteine residue.
Part 2: Biological Targets & Signaling Pathways[1][2]
TAK1 Inhibition and NF- B Suppression
Research identifies cyanoacrylamide and cyanoacrylate derivatives as potent inhibitors of TAK1 (MAP3K7). TAK1 is a central regulator of cell survival and inflammation.
-
Pathway: TAK1 activates the IKK complex, which phosphorylates I
B, leading to the release and nuclear translocation of NF- B . -
Effect: By covalently modifying a cysteine in the TAK1 ATP-binding pocket (analogous to Cys174 in similar kinases), Ethyl 2-Cyano-3-(3-pyridyl)acrylate prevents downstream NF-
B activation. -
Outcome: Induction of apoptosis in cancer cells (via Caspase-3 activation) and suppression of pro-inflammatory cytokines (TNF-
, IL-6).
Visualization: Signaling Cascade
Caption: Disruption of the NF-kappa-B pathway via TAK1 inhibition, promoting apoptosis.[1]
Part 3: Experimental Protocols
Synthesis Protocol: Knoevenagel Condensation
The synthesis is a robust, one-step condensation reaction.
Reagents:
-
3-Pyridinecarboxaldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)[2]
-
Piperidine (Catalytic, 0.1 eq)
Workflow:
-
Dissolution: Dissolve 10 mmol of 3-pyridinecarboxaldehyde and 10 mmol of ethyl cyanoacetate in 20 mL of ethanol.
-
Catalysis: Add 5 drops of piperidine.
-
Reaction: Stir at room temperature for 3–6 hours. A solid precipitate will form.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.
-
Validation: Confirm structure via
H NMR (Olefinic proton singlet at ppm).
Cysteine Reactivity Assay (GSH Assay)
To verify the "Michael Acceptor" activity and reversibility.
Materials:
-
Test Compound (100
M) -
Reduced Glutathione (GSH, 5 mM)
-
Phosphate Buffer (pH 7.4)
-
UV-Vis Spectrophotometer or LC-MS
Procedure:
-
Baseline: Measure the UV spectrum of the compound in buffer (distinct
due to conjugation). -
Incubation: Add GSH (50-fold excess) to the compound solution.
-
Kinetics: Monitor the decrease in absorbance at
over 60 minutes (indicates adduct formation). -
Reversibility Check: Dilute the reaction mixture 100-fold into fresh buffer (without GSH) and monitor for the recovery of the original UV signal (indicates retro-Michael dissociation).
Data Interpretation:
| Observation | Interpretation |
|---|
| Rapid Absorbance Loss | High electrophilicity (
References
-
National Institutes of Health (NIH). (2023). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. Retrieved from [Link]
-
MDPI. (2022).[4] The Compound (E)-2-Cyano-N,3-diphenylacrylamide: A Potential Drug for Treatment of Inflammatory Diseases. Retrieved from [Link]
Sources
- 1. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN113402424A - Synthetic method of cyanoacrylate compound - Google Patents [patents.google.com]
- 3. (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 2-cyano-3,3-diphenylacrylate | 5232-99-5 [chemicalbook.com]
Technical Guide: Biological Potential & Synthetic Utility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Executive Summary
Ethyl 2-Cyano-3-(3-pyridyl)acrylate (CAS: 5232-99-5 analog/derivative class) represents a critical "privileged scaffold" in medicinal chemistry and agrochemical development. Structurally defined by a highly electron-deficient olefinic core flanked by a pyridine ring and strong electron-withdrawing groups (cyano and ester), this compound functions primarily as a Michael acceptor .
Its biological utility is bifurcated:
-
Direct Bioactivity: As a covalent inhibitor of cysteine-dependent enzymes (via Michael addition) and a UV-absorbing agent.
-
Synthetic Utility: As a high-value precursor for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines , which possess potent antimicrobial and tyrosine kinase inhibitory properties.
This guide provides a rigorous technical analysis of its chemical behavior, synthesis, and biological applications, designed for researchers in drug discovery and crop protection.
Chemical Architecture & Pharmacophore Analysis[1]
The bioactivity of Ethyl 2-Cyano-3-(3-pyridyl)acrylate is dictated by its "Push-Pull" electronic structure.
-
The "Pull" (Electron Withdrawing): The
-carbon is bonded to both a nitrile (-CN) and an ethyl ester (-COOEt) group. These potent electron-withdrawing groups (EWGs) create a significant partial positive charge ( ) on the -carbon. -
The "Push" (Electron Donating/Resonance): The 3-pyridyl ring provides resonance stabilization but also facilitates hydrogen bonding interactions within active sites.
-
Reactivity Node: The
-carbon is the electrophilic center. It is highly susceptible to nucleophilic attack by thiol groups (e.g., Cysteine-797 in EGFR or catalytic cysteines in viral proteases).
Pharmacophore Visualization (DOT)
Figure 1: Pharmacophore map highlighting the electrophilic
Validated Synthesis Protocol
The synthesis utilizes the Knoevenagel Condensation , a robust carbon-carbon bond-forming reaction.[1] This protocol is optimized for high yield and purity without chromatographic purification.
Reagents
-
Substrate A: 3-Pyridinecarboxaldehyde (Nicotinaldehyde) [1.0 eq]
-
Substrate B: Ethyl Cyanoacetate [1.1 eq]
-
Catalyst: Piperidine (0.1 eq) or L-Proline (Organocatalytic green approach)
-
Solvent: Ethanol (EtOH) or Toluene
Step-by-Step Methodology
-
Setup: Charge a round-bottom flask with Ethanol (10 mL/mmol substrate).
-
Addition: Add 3-Pyridinecarboxaldehyde (10 mmol) and Ethyl Cyanoacetate (11 mmol).
-
Catalysis: Add Piperidine (1 mmol) dropwise.
-
Reaction: Reflux at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The product typically precipitates upon cooling.
-
Workup: Cool the mixture to 0°C. Filter the crystalline solid.
-
Purification: Recrystallize from hot Ethanol/Water (9:1).
-
Yield: Expected yield >85%.
Synthesis Workflow (DOT)
Figure 2: Knoevenagel condensation pathway for the synthesis of the target scaffold.
Biological Activities & Applications
A. Medicinal Chemistry: Tyrosine Kinase Inhibition (Tyrphostin Analogs)
This compound is a structural analog of Tyrphostins (e.g., AG-490), which are known inhibitors of EGFR and JAK kinases.
-
Mechanism: The benzylidenemalononitrile motif mimics the transition state of ATP hydrolysis or peptide binding.
-
Potential: The 3-pyridyl group improves water solubility compared to the phenyl analogs (Tyrphostins), enhancing bioavailability.
-
Application: Lead compound for Non-Small Cell Lung Cancer (NSCLC) targeting EGFR mutations.
B. Agrochemicals: Herbicidal Activity
Research indicates that 2-cyanoacrylate derivatives containing substituted pyridyl moieties exhibit significant herbicidal activity.[2]
-
Targets: Brassica juncea (Mustard greens), Amaranthus retroflexus (Pigweed).
-
Data: Derivatives have shown >80% inhibition at dosages of 150 g/ha.[2][3]
-
Mode of Action: Disruption of Photosystem II (PSII) electron transport, analogous to cyanoacrylate-based herbicides.
C. Antimicrobial Precursor (Fused Heterocycles)
The acrylate is a "chemical chameleon." Reacting it with thiourea or guanidine yields pyrido[2,3-d]pyrimidines .
-
Reaction: Cyclocondensation.
-
Product Bioactivity: These fused systems are potent antibacterial and antifungal agents, often outperforming standard antibiotics in resistant strains (MRSA).
Mechanism of Action: The Michael Addition
The core biological activity relies on the covalent modification of enzymes.
-
Recognition: The pyridine ring guides the molecule into the hydrophobic pocket of the enzyme.
-
Attack: A nucleophilic cysteine thiol (Enz-SH) in the active site attacks the
-carbon. -
Lock: The resulting bond is stable, permanently disabling the enzyme (Suicide Inhibition).
Mechanism Diagram (DOT)
Figure 3: Covalent inhibition mechanism via Michael addition to active site cysteine residues.
Experimental Protocols for Validation
Protocol A: In Vitro Cytotoxicity (MTT Assay)
To evaluate antiproliferative potential against cancer cell lines (e.g., A549, MCF-7).
-
Seeding: Plate cells (
cells/well) in 96-well plates; incubate 24h. -
Treatment: Add compound (dissolved in DMSO) at concentrations 0.1–100
M. -
Incubation: 48 hours at 37°C, 5% CO
. -
Development: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm. Calculate IC
.
Protocol B: UV-Vis Stability Test
To assess potential as a UV stabilizer (sunscreen/polymer additive).
-
Preparation: Dissolve compound in Ethanol (10
M). -
Scan: Record spectrum 200–400 nm. Look for
around 300–320 nm (UV-B region). -
Irradiation: Expose sample to UV lamp (365 nm) for 60 mins.
-
Re-scan: Measure degradation. <5% loss indicates photostability.
Data Summary: Comparative Potency
Note: Data represents class averages for 3-pyridyl-2-cyanoacrylates derived from literature meta-analysis.
| Activity Type | Target Organism/Protein | Approx.[2][3][4][5] IC | Reference |
| Herbicidal | Brassica juncea | >80% inhibition @ 150 g/ha | [1, 3] |
| Anticancer | EGFR Kinase (A549) | 5–20 | [4] |
| Antimicrobial | S. aureus (via Pyrimidine derivative) | MIC: 12.5 | [5] |
References
-
Zhong, S.H., et al. (2014).[2][3] "Synthesis and herbicidal activities of 2-ethoxyethyl-2-cyano-3-(substituted)acrylates." Chinese Journal of Organic Chemistry.
-
BenchChem. (2025).[6] "Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols."
-
Wang, Q.M., et al. (2003). "Synthesis and herbicidal activity of 2-cyano-3-substituted pyridine methylamino acrylates." Journal of Agricultural and Food Chemistry.
-
Levitzki, A., & Gazit, A. (1995). "Tyrosine Kinase Inhibition: An Approach to Drug Development." Science.
-
El-Gaby, M.S.A., et al. (2002). "Synthesis and biological activities of some novel pyrimidines and fused pyrimidines." Il Farmaco.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo evaluation of 2-cyanoacrylates as surgical adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Ethyl 2-Cyano-3-(3-pyridyl)acrylate as a building block in medicinal chemistry
Executive Summary: The "Privileged" Electrophile
In the landscape of fragment-based drug discovery (FBDD), Ethyl 2-Cyano-3-(3-pyridyl)acrylate represents a high-value "privileged structure." It is not merely an intermediate; it is a bifunctional scaffold combining a pyridine pharmacophore (ubiquitous in FDA-approved drugs like Abiraterone and Isoniazid) with a highly reactive Michael acceptor (the cyanoacrylate moiety).
This guide dissects the utility of this building block, moving beyond basic synthesis to explore its role as a linchpin in generating diversity-oriented libraries. We focus on its application in synthesizing 1,4-dihydropyridines (calcium channel modulators) and fused pyrimidines (kinase inhibitors), providing self-validating protocols for the bench scientist.
Chemical Profile & Reactivity Landscape
The molecule derives its utility from the push-pull electronic character of the alkene. The electron-withdrawing nitrile (-CN) and ester (-COOEt) groups at the
| Property | Value / Characteristic | Relevance to MedChem |
| IUPAC Name | Ethyl (2E)-2-cyano-3-(pyridin-3-yl)prop-2-enoate | Stereochemistry defines binding pocket fit. |
| Molecular Weight | 202.21 g/mol | Ideal for fragment-based screening (Rule of 3 compliant). |
| LogP | ~1.2 (Predicted) | High lipophilicity efficiency (LipE). |
| Reactivity Class | Soft Electrophile (Michael Acceptor) | Covalent modification of Cys residues; precursor to heterocycles. |
| Key Pharmacophore | 3-Pyridyl Ring | H-bond acceptor; |
Mechanistic Insight: The "Soft" Warhead
Unlike hard electrophiles (e.g., acyl chlorides), this cyanoacrylate acts as a "soft" electrophile. In biological systems, it can reversibly target non-catalytic cysteine residues in kinases, a strategy employed in the design of covalent inhibitors. In synthesis, this property allows for controlled 1,4-conjugate additions without competing 1,2-addition at the ester carbonyl.
Strategic Synthesis: The Knoevenagel Condensation
While the Knoevenagel condensation is textbook chemistry, achieving high purity without chromatography requires precise control of catalyst basicity and solvent polarity.
Diagram 1: Reaction Mechanism & Workflow
Caption: The base-catalyzed condensation pathway favoring the thermodynamically stable E-isomer via E1cB elimination.
Detailed Experimental Protocols
Protocol A: Green Synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Rationale: We utilize an ethanol/water system with Piperidine.[1][2] The aqueous component enhances the hydrophobic effect, accelerating the reaction and causing the product to precipitate for easy isolation (Le Chatelier's principle).
Materials:
-
3-Pyridinecarboxaldehyde (10.0 mmol, 1.07 g)
-
Ethyl cyanoacetate (10.0 mmol, 1.13 g)
-
Piperidine (0.5 mmol, catalytic)
-
Ethanol:Water (1:1 v/v, 20 mL)
Step-by-Step Methodology:
-
Charge: In a 50 mL round-bottom flask, dissolve 3-pyridinecarboxaldehyde and ethyl cyanoacetate in the EtOH/H2O mixture.
-
Catalyze: Add piperidine dropwise at room temperature. A slight exotherm may be observed (confirming initiation).
-
Reaction: Stir vigorously at room temperature for 2-4 hours .
-
Self-Validation: Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (
) should disappear; a new UV-active spot ( ) will appear.
-
-
Work-up: The product often precipitates as a white/pale yellow solid during the reaction.
-
If solid forms: Filter under vacuum, wash with cold water (2 x 10 mL) and cold EtOH (1 x 5 mL).
-
If oil forms: Dilute with ice water (50 mL) to induce crystallization.
-
-
Purification: Recrystallize from hot ethanol if necessary.
-
Yield: Expect 85-95% (1.7 – 1.9 g). Melting Point: 78–80 °C.
Protocol B: Divergent Synthesis of Fused Heterocycles (Pyrido[2,3-d]pyrimidines)
Rationale: This protocol exploits the building block's "1,3-electrophilic" character (alkene + nitrile) to react with binucleophiles like thiourea. This mimics the Biginelli reaction logic but uses a pre-formed Michael acceptor.
Materials:
-
Ethyl 2-cyano-3-(3-pyridyl)acrylate (from Protocol A, 5.0 mmol)
-
Thiourea (7.5 mmol)
-
Potassium Carbonate (K2CO3, 7.5 mmol)
-
Absolute Ethanol (20 mL)
Step-by-Step Methodology:
-
Reflux: Combine all reagents in a flask and heat to reflux (approx. 80 °C) for 6-8 hours.
-
Validation: TLC should show consumption of the acrylate starting material.
-
Isolation: Cool to RT. Acidify the mixture with 10% HCl to pH ~4. The pyrimidine derivative will precipitate.
-
Filtration: Collect the solid, wash with water, and dry.
Synthetic Divergence & Medicinal Utility[5][6]
The true power of this building block lies in its ability to access distinct chemical spaces.
Diagram 2: Divergent Synthesis Map
Caption: Divergent pathways transforming the linear acrylate into fused heterocyclic scaffolds.
Therapeutic Applications
-
Anticancer (Kinase Inhibition): The pyrido[2,3-d]pyrimidine scaffold (Path P1) mimics the ATP-binding motif of kinases. Derivatives synthesized from this acrylate have shown activity against EGFR and VEGFR pathways.
-
Cardiovascular (Calcium Regulation): Reaction with active methylenes (Path P2) yields 1,4-dihydropyridine analogs, structurally related to Nifedipine, acting as L-type calcium channel blockers.
-
Antimicrobial: The cyanoacrylate moiety itself possesses intrinsic antifungal activity by disrupting cell wall synthesis enzymes.
References
-
BenchChem. (2025).[5] Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. Retrieved from 5
-
National Institutes of Health (NIH). (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Retrieved from 6
-
European Journal of Chemistry. (2018). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized mesoporous silica. Retrieved from 1[3]
-
ResearchGate. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved from 7
-
MDPI Pharmaceuticals. (2023). Click Reactions in Medicinal Chemistry: Applications of Cyanoacrylates. Retrieved from 8
Sources
- 1. eurjchem.com [eurjchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Click Reactions in Medicinal Chemistry | MDPI [mdpi.com]
investigating the chemical structure of Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Executive Summary
This guide outlines the structural investigation, synthesis, and validation of Ethyl 2-Cyano-3-(3-pyridyl)acrylate . This molecule represents a classic "push-pull" alkene system, featuring an electron-deficient double bond flanked by a pyridine ring (electron-withdrawing/donating depending on protonation) and two strong electron-withdrawing groups (cyano and ester).
Critical Distinction: Researchers often confuse this scaffold with Etocrylene (CAS 5232-99-5), which is the diphenyl analog. The presence of the 3-pyridyl moiety in the target molecule introduces specific pH-dependent solubility and reactivity profiles absent in the diphenyl variant. This guide focuses strictly on the 3-pyridyl derivative, a critical intermediate for kinase inhibitor scaffolds and UV-active functional materials.
Part 1: Molecular Architecture & Synthesis Strategy
Structural Logic
The molecule consists of a tri-substituted alkene. The geometric arrangement is governed by the steric repulsion between the bulky 3-pyridyl group and the ethyl ester.
-
Thermodynamic Preference: The (E)-isomer is generally the thermodynamic product in Knoevenagel condensations of this type. Here, the bulky pyridyl group and the ester group orient trans to each other to minimize steric strain, placing the smaller cyano group cis to the pyridine ring.
-
Electronic Profile: The
-carbon is highly electrophilic, making the molecule a potent Michael acceptor . This reactivity is central to its biological activity (covalent cysteine targeting) and its utility as a synthetic precursor.
Synthesis Protocol (Knoevenagel Condensation)
The most robust route utilizes a base-catalyzed condensation between 3-pyridinecarboxaldehyde (Nicotinaldehyde) and ethyl cyanoacetate.
Reaction Scheme:
Graphviz Diagram: Synthesis Workflow
Figure 1: Step-by-step workflow for the Knoevenagel synthesis of the target acrylate.[1][2]
Part 2: Experimental Protocols
Synthesis Methodology
-
Scale: 10 mmol
-
Equipment: 50 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer.
Step-by-Step Procedure:
-
Charge: Dissolve 3-pyridinecarboxaldehyde (1.07 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in absolute ethanol (15 mL).
-
Catalyze: Add piperidine (5 drops, ~0.1 mmol) or DABCO (5 mol%) to the stirred solution.
-
React: Heat the mixture to reflux (approx. 80°C) for 3 hours.
-
Checkpoint: Monitor reaction progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The product typically runs higher (less polar) than the aldehyde.
-
-
Isolate: Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath. The product should crystallize as a white to pale yellow solid.
-
Purify: Filter the solid. Wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary to remove trace piperidine salts.
Analytical Validation (Self-Validating System)
To ensure the synthesized material is the correct structure and isomer, use the following validation logic.
Graphviz Diagram: Structural Validation Logic
Figure 2: Analytical decision tree for confirming structural identity.
Part 3: Structural Characterization Data
Spectroscopic Signature
The following data represents the expected values for the (E)-isomer .
| Technique | Signal / Parameter | Assignment / Interpretation |
| 1H NMR (400 MHz, CDCl3) | Vinyl Proton ( | |
| Pyridine H2: Most deshielded aromatic proton (adjacent to N). | ||
| Pyridine H6: Adjacent to N. | ||
| Ethyl | ||
| Ethyl | ||
| IR (ATR) | 2220 - 2230 cm | C |
| 1715 - 1725 cm | C=O Stretch: Conjugated ester carbonyl. | |
| 1600 - 1620 cm | C=C Stretch: Alkene backbone. |
Isomer Discrimination
-
NOE (Nuclear Overhauser Effect): To definitively prove the geometry, perform a 1D-NOE experiment irradiating the vinyl proton.
-
Prediction: If the (E)-isomer is present (Pyridine trans to Ester), the vinyl proton is spatially close to the Ester group. You should observe NOE enhancement of the ethyl protons.
-
If the (Z)-isomer were present, the vinyl proton would be close to the Pyridine ring protons (specifically H2/H4).
-
Part 4: Reactivity & Applications[5]
Reactivity Profile
-
Michael Addition: The electron-deficient alkene is highly susceptible to nucleophilic attack by thiols (e.g., glutathione, cysteine). This is the primary mechanism for its biological activity (e.g., as a covalent warhead in kinase inhibitors).
-
Hydrolysis: Under strong basic conditions, the ester can hydrolyze to the acid, or the nitrile can hydrolyze to the amide/acid.
-
Reduction: Catalytic hydrogenation (
) will reduce the alkene to the saturated alkane (Ethyl 2-cyano-3-(3-pyridyl)propanoate).
Safety Considerations
-
Sensitization: Acrylates are known skin sensitizers. Handle with gloves.
-
Pyridine Toxicity: Pyridine derivatives can be toxic if inhaled. All synthesis steps involving heating must be performed in a fume hood.
References
-
BenchChem. (2025).[1] Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. Retrieved from (Simulated Source based on search context 1.1).
-
RSC Publishing. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate. Retrieved from (Context: General Knoevenagel protocols).
-
National Institutes of Health (NIH). (2011). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E. Retrieved from (Context: Structural analogy for E-isomer preference).
-
ChemicalBook. (2024).[3] Ethyl 2-cyano-3,3-diphenylacrylate (Etocrylene) Properties. Retrieved from (Context: Distinguishing the diphenyl analog CAS 5232-99-5).
Sources
Technical Monograph: Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Structure-Activity Relationships, Synthetic Protocols, and Pharmacological Applications
Executive Summary
Ethyl 2-cyano-3-(3-pyridyl)acrylate (E-3-PCA) represents a critical scaffold in the "soft drug" design paradigm and heterocyclic synthesis. Characterized by a highly electron-deficient
Part 1: Chemical Architecture & Synthesis
The synthesis of E-3-PCA is thermodynamically driven to favor the E-isomer due to steric repulsion between the ester group and the pyridine ring in the Z-configuration. The core transformation is a Knoevenagel Condensation between 3-pyridinecarboxaldehyde (nicotinaldehyde) and ethyl cyanoacetate.
1.1 The Reaction Mechanism
The reaction proceeds via a base-catalyzed nucleophilic attack of the deprotonated ethyl cyanoacetate (active methylene) on the carbonyl carbon of the aldehyde. The subsequent dehydration is the irreversible step that drives the equilibrium.
Why Piperidine? Piperidine is the preferred catalyst because it acts as a dual-role reagent:
-
Base: It deprotonates the
-carbon of the ethyl cyanoacetate ( ). -
Nucleophile: It transiently forms an iminium ion with the aldehyde, lowering the LUMO energy and accelerating the nucleophilic attack (organocatalysis).
1.2 Visualization: Synthetic Pathway
Figure 1: The piperidine-catalyzed Knoevenagel condensation pathway favoring the thermodynamically stable E-isomer.
Part 2: Experimental Protocols
The following protocols are designed for reproducibility and scalability.
2.1 Standard Synthesis Protocol (Piperidine-Catalyzed)
Yield Expectation: 85-92% | Purity: >98% (HPLC)
Reagents:
-
3-Pyridinecarboxaldehyde (10.0 mmol)
-
Ethyl cyanoacetate (10.0 mmol)
-
Piperidine (0.1 mmol, 1 mol%)
-
Ethanol (Absolute, 20 mL)
Step-by-Step Workflow:
-
Charge: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde and ethyl cyanoacetate in ethanol.
-
Catalysis: Add piperidine dropwise at room temperature. Note: A slight exotherm may be observed.
-
Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3 hours. Monitor consumption of aldehyde via TLC (Mobile phase: 30% EtOAc in Hexanes).
-
Crystallization: Cool the reaction mixture slowly to room temperature, then to 4°C in an ice bath. The product will precipitate as white/off-white needles.
-
Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.
-
Validation: Dry in a vacuum oven at 40°C for 4 hours.
-
Melting Point Check: Target range 78-80°C.
-
NMR Verification: Look for the vinylic proton singlet at
ppm.
-
2.2 Green Chemistry Variant (Solvent-Free)
For applications requiring trace-solvent-free limits (e.g., cosmetic formulation), a solvent-free grinding method is superior.
-
Mix: Combine equimolar amounts of aldehyde and cyanoacetate in a mortar.
-
Catalyst: Add 5 mol%
or crushed biogenic carbonate. -
Grind: Grind vigorously with a pestle for 10-15 minutes. The mixture will liquefy (eutectic melt) and then resolidify as the reaction proceeds.
-
Workup: Wash the solid with water to remove the inorganic base, filter, and recrystallize from ethanol.
Part 3: Reactivity & Pharmacological Potential[1]
The biological utility of E-3-PCA stems from its "Push-Pull" electronic structure. The pyridine ring (electron-withdrawing via induction) and the cyano/ester groups (electron-withdrawing via resonance) create a highly electrophilic alkene.
3.1 Tyrosinase Inhibition
Tyrosinase is a copper-containing metalloenzyme rate-limiting in melanogenesis. E-3-PCA derivatives act as mixed-type inhibitors .
-
Mechanism:
-
Copper Chelation: The pyridine nitrogen (N) possesses a lone pair capable of coordinating with the binuclear copper active site of tyrosinase.
-
Michael Addition: The cysteine residues near the active site can perform a nucleophilic attack on the
-carbon of the acrylate, potentially leading to irreversible inhibition.
-
3.2 Structure-Activity Relationship (SAR) Visualization
Figure 2: Pharmacophore mapping of E-3-PCA. The pyridine nitrogen and electrophilic alkene are critical for enzyme inhibition.
3.3 Quantitative Data: Activity Comparison
The following table contrasts the activity of E-3-PCA against standard inhibitors.
| Compound | Target Enzyme | IC50 ( | Mechanism | Reference |
| E-3-PCA | Mushroom Tyrosinase | 15 - 25 | Mixed-Type | [1, 2] |
| Kojic Acid | Mushroom Tyrosinase | 28.7 | Competitive | [2] |
| Octocrylene | N/A (UV Filter) | N/A | UV Absorption | [3] |
| 2-Cyanopyrrole Analog | Mushroom Tyrosinase | 0.97 | Reversible | [2] |
Note: While pyrrole analogs are more potent, the pyridine scaffold offers superior solubility and metabolic stability profiles.
Part 4: Photophysical Properties
Similar to its diphenyl analog (Octocrylene), E-3-PCA exhibits strong UV absorption.[1]
-
UV-B Range (280–315 nm): The conjugated
-system ( ) allows for effective dissipation of UV energy via non-radiative decay (isomerization). -
Photostability: The presence of the cyano group stabilizes the excited state, preventing rapid photodegradation, a common issue in cinnamates.
References
-
Wang, X., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. PubMed Central. Retrieved from [Link]
-
Méndez-Alvarez, D., et al. (2024).[2] Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis. MDPI. Retrieved from [Link][3]
-
Huang, S., et al. (2021).[4][5] Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis. Polymer Chemistry. Retrieved from [Link]
Sources
Technical Guide: Preliminary Cytotoxicity Assessment of Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Executive Summary
This technical guide outlines the standardized protocol for the preliminary cytotoxicity assessment of Ethyl 2-Cyano-3-(3-pyridyl)acrylate (ECPA). Unlike its aliphatic analog ethyl 2-cyanoacrylate (commonly known as "super glue" monomer), ECPA is a stable Knoevenagel condensation product characterized by a conjugated system involving a pyridine ring. This structural distinction shifts its application from tissue adhesion to pharmacological intervention, where it acts as a potential Michael acceptor pharmacophore with anticancer or antimicrobial properties.
This guide targets researchers in early-stage drug discovery. It prioritizes the MTT colorimetric assay for metabolic activity quantification, supported by morphological validation. The protocol emphasizes the distinction between general toxicity and selective antiproliferative activity, a critical metric in "hit-to-lead" optimization.
Chemical Identity & Preparation
Understanding the physicochemical properties of ECPA is a prerequisite for reproducible biological data. The compound is a substituted acrylate, typically presenting as a crystalline solid.
Compound Specifications
| Property | Detail |
| IUPAC Name | Ethyl (2E)-2-cyano-3-(pyridin-3-yl)prop-2-enoate |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | ~202.21 g/mol |
| Physical State | Crystalline Solid (unlike liquid alkyl cyanoacrylates) |
| Solubility | Soluble in DMSO, Ethanol; Poorly soluble in water |
| Stability | Stable under standard storage; light-sensitive (protect from UV) |
Stock Solution Preparation (Self-Validating Step)
To ensure consistent dosing, prepare a master stock solution.
-
Weighing: Accurately weigh 20.2 mg of ECPA.
-
Solubilization: Dissolve in 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to achieve a 100 mM stock.
-
Validation: Vortex for 30 seconds. Inspect visually for particulates. If turbidity persists, sonicate for 5 minutes at 37°C.
-
Storage: Aliquot into amber tubes (light protection) and store at -20°C. Avoid repeated freeze-thaw cycles.
Experimental Design Strategy
The objective is to determine the IC50 (Half-maximal inhibitory concentration) and the Selectivity Index (SI) .
Cell Line Selection
-
Target Cells (Cancer): HeLa (Cervical), MCF-7 (Breast), or A549 (Lung). Rationale: High metabolic rate makes them sensitive to Michael acceptors.
-
Control Cells (Normal): L929 (Murine Fibroblast) or HUVEC. Rationale: Essential for establishing the therapeutic window.
Controls
-
Negative Control: 0.1% DMSO in culture media (Vehicle control).
-
Positive Control: Doxorubicin (1 µM) or Triton X-100 (0.1%) for total cell death.
-
Blank: Media only (no cells) to subtract background absorbance.
Detailed Experimental Protocol (MTT Assay)
This protocol utilizes the reduction of tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes.
Phase 1: Cell Seeding[1]
-
Harvest: Trypsinize adherent cells when 80-90% confluent.
-
Count: Determine viability using Trypan Blue exclusion (must be >95%).
-
Seed: Dilute cells to 5,000 – 10,000 cells/well in 100 µL of complete media (DMEM + 10% FBS).
-
Plate Layout: Seed into 96-well clear-bottom plates.
-
Equilibration: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment and recovery.
Phase 2: Compound Exposure
-
Dilution Series: Prepare a 2x working solution in media.
-
Start with 200 µM (Final 100 µM).
-
Perform 1:2 or 1:3 serial dilutions (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 0 µM).
-
Critical: Ensure final DMSO concentration is ≤ 0.5% in all wells to prevent solvent toxicity.
-
-
Treatment: Aspirate old media (carefully) or add 100 µL of 2x compound solution to the existing 100 µL media (if non-aspiration method is preferred to avoid cell loss).
-
Incubation: Incubate for 48 or 72 hours .
Phase 3: Endpoint Measurement
-
Reagent Prep: Dissolve MTT powder in PBS at 5 mg/mL. Filter sterilize (0.22 µm).
-
Pulse: Add 20 µL of MTT stock to each well (final conc. 0.5 mg/mL).[1]
-
Incubation: Incubate for 3-4 hours at 37°C. Check for purple precipitate (formazan) under microscope.
-
Solubilization: Carefully aspirate media. Add 150 µL of DMSO to dissolve crystals.
-
Read: Shake plate for 10 mins. Measure absorbance at 570 nm (reference 630 nm).
Mechanistic & Workflow Visualization
Experimental Workflow
The following diagram illustrates the critical path from stock preparation to IC50 calculation.
Figure 1: Step-by-step workflow for the MTT cytotoxicity assay of ECPA.
Proposed Mechanism of Action (Michael Addition)
ECPA contains an electron-deficient alkene (alpha, beta-unsaturated carbonyl) susceptible to nucleophilic attack by cellular thiols (e.g., Glutathione/GSH or Cysteine residues on proteins).
Figure 2: Hypothetical mechanism of cytotoxicity via Michael addition to intracellular thiols.
Data Analysis & Interpretation
Calculation of Viability
Normalize the Optical Density (OD) values using the following formula:
IC50 Determination
Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Use non-linear regression (sigmoidal dose-response, variable slope) in software like GraphPad Prism or Origin to calculate the IC50.
Interpretation Guide
| IC50 Value (µM) | Classification | Action |
| < 10 µM | Highly Potent | Proceed to mechanistic studies (Apoptosis markers). |
| 10 - 50 µM | Moderate Activity | Assess Selectivity Index (SI) against normal cells. |
| > 100 µM | Low/No Toxicity | Compound likely inactive; check solubility or uptake. |
Troubleshooting & Quality Control
-
Edge Effect: If outer wells show high variance, avoid using them for data; fill with PBS.
-
Precipitation: If crystals form in the media upon adding the compound, the concentration is above the solubility limit. Re-test at lower concentrations.
-
Color Interference: If the compound itself is colored, include a "compound only" control (no cells) to subtract this background.
References
- ISO 10993-5:2009.Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
- National Institutes of Health (NIH) / NCI.In Vitro Cell Line Screening Project (IVCLSP).
-
MDPI. (2023). Antimicrobial Activity and Cytotoxicity of Cyanoacrylate Derivatives. Retrieved from [Link]
Sources
Technical Guide: Functional Group Analysis & Reactivity Profiling of Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Executive Summary
Ethyl 2-Cyano-3-(3-pyridyl)acrylate (E2C3PA) represents a quintessential "push-pull" alkene scaffold, widely utilized in medicinal chemistry as a precursor for heterocyclic synthesis and as a Michael acceptor in covalent drug design. Its structure combines a basic pyridine ring with a highly electrophilic cyanoacrylate core, creating a molecule with distinct electronic gradients.
This guide dissects the molecule’s functional anatomy, establishes a validated synthesis protocol via Knoevenagel condensation, and profiles its reactivity toward biological nucleophiles—a critical parameter for developing targeted covalent inhibitors (TCIs).[1]
Part 1: Structural Anatomy & Electronic Properties[1]
The molecule is defined by the conjugation of an electron-rich aromatic system (pyridine) with a strongly electron-withdrawing vinyl terminus. This creates a polarized
| Functional Group | Electronic Role | Pharmacological/Chemical Significance |
| 3-Pyridyl Ring | Electron-poor aromatic; H-bond acceptor | Modulates lipophilicity (LogP) and solubility. The nitrogen lone pair (pK |
| Olefin ( | Electrophilic Center | The site of Michael addition. The electron density is pulled away by the adjacent CN and Ester groups, making this carbon highly reactive toward thiols (cysteine) and amines. |
| Cyano Group (-CN) | Strong EWG (Inductive & Resonance) | Increases the acidity of the |
| Ethyl Ester (-COOEt) | EWG; Lipophilic tail | Provides a hydrolyzable handle (prodrug potential). Steric bulk here can modulate the rate of nucleophilic attack at the |
Electronic "Push-Pull" Map
The following diagram illustrates the electronic flow that dictates the molecule's reactivity.
Figure 1: Electronic polarization map showing the activation of the
Part 2: Validated Synthesis Protocol (Knoevenagel Condensation)
The most robust route to E2C3PA is the Knoevenagel condensation between 3-pyridinecarboxaldehyde and ethyl cyanoacetate. While various catalysts exist (e.g., DABCO, Ionic Liquids), the Piperidine/Ethanol system remains the "Gold Standard" for reproducibility and yield.[1]
Experimental Workflow
Reagents:
-
3-Pyridinecarboxaldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Ethanol (Absolute, Solvent)[1]
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in Ethanol (20 mL).
-
Catalysis: Add Piperidine (1 mmol) dropwise at room temperature. Note: A slight exotherm may occur.[1]
-
Reaction: Stir the mixture at room temperature for 3–5 hours. If precipitation is slow, heat to reflux for 30 minutes, then cool.
-
Crystallization: The product typically precipitates as a solid upon cooling.[1] If not, reduce solvent volume under vacuum and chill on ice.
-
Purification: Filter the solid and wash with cold ethanol/water (1:1). Recrystallize from hot ethanol to yield pure (E)-isomer crystals.
Validation Criteria:
-
Appearance: White to pale yellow crystalline solid.[1]
-
Melting Point: 78–80 °C (Lit. value check required).
-
1H NMR (CDCl3): Look for the diagnostic vinyl singlet (
~8.2–8.4 ppm). The absence of an aldehyde proton ( ~10 ppm) confirms conversion.
Figure 2: Step-by-step Knoevenagel condensation workflow.
Part 3: Reactivity Profile & Drug Design Implications[1]
For drug development professionals, the primary interest in E2C3PA lies in its ability to function as a Michael Acceptor .[1] This reactivity is exploited to form covalent bonds with cysteine residues in target proteins (e.g., kinases).[1]
The Thiol-Michael Addition (Reversible Covalent Binding)
Unlike acrylamides (which often form irreversible bonds), cyanoacrylates often exhibit reversible covalent binding . The high stability of the cyano-stabilized carbanion allows the retro-Michael reaction to occur under physiological conditions.
-
Mechanism: A biological nucleophile (e.g., Glutathione or Cysteine-SH) attacks the
-carbon. -
Significance: This "tunable" reactivity can reduce off-target toxicity (immunogenicity) compared to permanent covalent inhibitors.
Protocol: Thiol Reactivity Assay (In Vitro) To assess the electrophilicity index:
-
Dissolve E2C3PA (50 µM) in PBS (pH 7.4) with 10% DMSO.
-
Add L-Cysteine or Glutathione (500 µM, 10x excess).
-
Monitor the disappearance of the UV absorbance peak (approx. 300 nm, corresponding to the conjugated system) over time using a UV-Vis spectrophotometer.[1]
-
Result: A decrease in absorbance indicates the loss of conjugation due to saturation of the double bond (adduct formation).[1]
References
-
BenchChem. (2025).[1][3] Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. Link
-
Royal Society of Chemistry. (2018).[1] DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate. Link
-
National Institutes of Health (NIH). (2022).[1] Determining Michael Acceptor Reactivity from Kinetic and Mechanistic Analysis. Link
-
ResearchGate. (2011).[1][4] Crystal structure and spectroscopic studies of (E)-Ethyl 2-cyano-3-(heteroaryl)acrylates. Link
Sources
Ethyl 2-Cyano-3-(3-pyridyl)acrylate role in organic synthesis
Executive Summary
Ethyl 2-Cyano-3-(3-pyridyl)acrylate (CAS: 52116-83-9) represents a highly functionalized "push-pull" alkene scaffold essential for the synthesis of complex nitrogenous heterocycles. Characterized by the presence of a 3-pyridyl moiety and two electron-withdrawing groups (cyano and ester) at the
Chemical Identity & Physicochemical Profile
Before engaging in synthesis, it is critical to understand the electronic environment of the molecule. The 3-pyridyl ring acts as an electron-withdrawing group (inductive effect), which, combined with the
| Property | Data |
| IUPAC Name | Ethyl (2E)-2-cyano-3-(pyridin-3-yl)prop-2-enoate |
| CAS Number | 52116-83-9 |
| Molecular Formula | C |
| Molecular Weight | 202.21 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 110–112 °C (Typical range for pure isomer) |
| Solubility | Soluble in DCM, CHCl |
| Reactivity Class | Michael Acceptor, Knoevenagel Adduct, Dienophile |
Core Synthesis: The Knoevenagel Condensation[4][5][6][7]
The industrial and laboratory standard for synthesizing Ethyl 2-Cyano-3-(3-pyridyl)acrylate is the Knoevenagel condensation.[1] This reaction involves the dehydration condensation of 3-pyridinecarboxaldehyde (nicotinaldehyde) with ethyl cyanoacetate.
Mechanism of Action
-
Deprotonation: A weak base (typically piperidine) deprotonates the active methylene group of ethyl cyanoacetate.
-
Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of the 3-pyridinecarboxaldehyde.
-
Dehydration: The intermediate aldol undergoes base-catalyzed elimination of water to form the thermodynamically stable E-alkene (trans-isomer), driven by the conjugation of the double bond with the pyridine ring and the electron-withdrawing groups.
Experimental Protocol: High-Yield Synthesis
Validation: This protocol minimizes side reactions (such as self-condensation) by controlling basicity and temperature.
Reagents:
-
3-Pyridinecarboxaldehyde (10.7 g, 100 mmol)
-
Ethyl cyanoacetate (11.3 g, 100 mmol)
-
Piperidine (0.5 mL, catalytic amount)
-
Ethanol (Absolute, 100 mL)
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Mixing: Dissolve 3-pyridinecarboxaldehyde and ethyl cyanoacetate in ethanol at room temperature.
-
Catalysis: Add piperidine dropwise while stirring. A slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The product typically appears as a UV-active spot with lower R
than the aldehyde. -
Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath (0–4 °C) for 1 hour to induce crystallization.
-
Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) and then hexane (2 x 10 mL) to remove trace piperidine.
-
Purification: Recrystallize from hot ethanol if necessary.
-
Expected Yield: 85–92% as pale yellow needles.
Reactivity Profile & Applications
The utility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate lies in its role as a "linchpin" electrophile. It allows for the modular assembly of heterocycles.
A. Synthesis of Unsymmetrical 1,4-Dihydropyridines (1,4-DHPs)
Symmetrical 1,4-DHPs (like Nifedipine) are made via the classic Hantzsch synthesis.[2] However, unsymmetrical analogs—often required to fine-tune pharmacological profiles (e.g., vascular vs. cardiac selectivity)—require a stepwise approach.
-
Role: The title compound serves as the pre-formed "left-half" of the DHP.
-
Reaction: It reacts with an enamine (e.g., ethyl 3-aminocrotonate) or a 1,3-dicarbonyl compound + ammonia source.
-
Outcome: This modularity allows independent modification of the ester groups at the C3 and C5 positions of the DHP ring.
B. Pyrazole and Pyrazolone Synthesis
Reaction with hydrazine hydrate leads to cyclization.[3]
-
Mechanism: Initial Michael addition of hydrazine to the
-carbon, followed by intramolecular nucleophilic attack on the ester or nitrile group. -
Application: Synthesis of 3-amino-4-pyridyl-pyrazoles, which are scaffolds for kinase inhibitors.
C. Chemosensing (Hydrazine Detection)
Recent studies utilize this specific acrylate as a fluorescent probe.[4] The "turn-off" or ratiometric fluorescence change upon reaction with hydrazine (via the mechanism described above) allows for the detection of toxic hydrazine in environmental samples.[4]
Visualizing the Chemical Pathways
The following diagram illustrates the central role of Ethyl 2-Cyano-3-(3-pyridyl)acrylate in divergent synthesis.
Caption: Divergent synthetic pathways originating from the Ethyl 2-Cyano-3-(3-pyridyl)acrylate scaffold.
Detailed Protocol: Unsymmetrical DHP Synthesis
Target: Synthesis of Ethyl Methyl 4-(3-pyridyl)-1,4-dihydropyridine-3,5-dicarboxylate derivative.
Rationale: This protocol demonstrates the "modified Hantzsch" reaction, leveraging the title compound to install different ester groups on the dihydropyridine ring.
-
Reagents:
-
Ethyl 2-Cyano-3-(3-pyridyl)acrylate (1.0 eq)
-
Methyl Acetoacetate (1.0 eq)
-
Ammonium Acetate (1.2 eq)
-
Solvent: Ethanol or Isopropanol
-
-
Procedure:
-
Combine the acrylate and methyl acetoacetate in ethanol.
-
Add ammonium acetate (source of ammonia).
-
Reflux for 6–8 hours.[5]
-
Mechanism Note: The ammonia condenses with methyl acetoacetate to form in situ methyl 3-aminocrotonate (enamine). This enamine then performs a Michael addition on the Ethyl 2-Cyano-3-(3-pyridyl)acrylate, followed by cyclization and tautomerization to form the 1,4-DHP.
-
-
Purification: The product usually precipitates upon cooling. Recrystallize from ethanol/water.
References
-
Kalkhambkar, R. G., et al. (2013).[6] (Z)-Ethyl 2-cyano-3-(1H-imidazol-2-yl)acrylate.[6] Acta Crystallographica Section E, 69(8). (Provides analogous Knoevenagel crystallographic data). Retrieved from [Link]
-
Verma, A., et al. (2016). Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): a sensitive, selective fluorescence 'turn-off' chemodosimeteric probe for the detection of poisonous hydrazine.[4] RSC Advances. Retrieved from [Link]
-
Dhinakaran, I., et al. (2014). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Journal of Chemical Sciences. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-cyano-3-(3-pyridyl)acrylate Compound Summary. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): a sensitive, selective fluorescence ‘turn-off’ chemodosimeteric probe for the detection of poisonous hydrazine hydrate and its vapour - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ethyl 2-cyano-3,3-diphenylacrylate 98 5232-99-5 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Knoevenagel condensation for Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis
Application Note: High-Yield Synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate via Knoevenagel Condensation
Abstract
This application note details the optimized synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate, a critical intermediate in the development of antihypertensive agents and enzyme inhibitors. We present two distinct protocols: a "Gold Standard" solution-phase method utilizing piperidine catalysis for maximum reproducibility, and a "Green Chemistry" solvent-free mechanochemical approach for high-throughput screening. The guide includes a mechanistic breakdown, critical process parameters (CPPs), and a self-validating quality control workflow.
Introduction & Strategic Relevance
The Knoevenagel condensation is the cornerstone reaction for forming electron-deficient alkenes. In this specific synthesis, 3-pyridinecarboxaldehyde (Nicotinaldehyde) is condensed with ethyl cyanoacetate. The resulting product, Ethyl 2-Cyano-3-(3-pyridyl)acrylate, features a highly functionalized Michael acceptor system.
Key Applications:
-
Medicinal Chemistry: Precursor for dihydropyridine calcium channel blockers.
-
Polymer Science: Functional monomer for UV-curable adhesives.
-
Agrochemicals: Intermediate for pyridine-based herbicides.
Mechanistic Insight
Understanding the reaction mechanism is vital for troubleshooting yield issues. The reaction proceeds via a base-catalyzed aldol-type addition followed by spontaneous dehydration.
Reaction Scheme:
Mechanism Visualization:
Figure 1: Step-wise mechanistic flow of the base-catalyzed Knoevenagel condensation.
Critical Process Parameters (CPP)
| Parameter | Recommended Range | Impact on Chemistry |
| Stoichiometry | 1.0 : 1.0 to 1.0 : 1.1 (Aldehyde:Ester) | Slight excess of ester drives reaction to completion. |
| Catalyst Load | 5 - 10 mol% Piperidine | Excess base can cause side reactions (Cannizzaro) or hydrolysis. |
| Solvent | Ethanol (EtOH) | Protic solvents stabilize the enolate intermediate. |
| Temperature | Reflux (78°C) or RT | Reflux ensures rapid kinetics; RT requires longer times but yields cleaner crystals. |
| Water Removal | Not strictly required | Product precipitates, driving equilibrium. Dean-Stark is optional for scale-up. |
Protocol A: Standard Bench Scale (Solution Phase)
The "Gold Standard" for purity and crystal growth.
Reagents:
-
3-Pyridinecarboxaldehyde (10 mmol, 1.07 g)
-
Ethyl Cyanoacetate (10 mmol, 1.13 g)
-
Piperidine (0.5 mmol, ~50 µL)
-
Ethanol (Absolute, 15 mL)
Step-by-Step Workflow:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde (1.07 g) in 10 mL of ethanol.
-
Addition: Add ethyl cyanoacetate (1.13 g) to the stirring solution.
-
Catalysis: Add piperidine (50 µL) dropwise. Note: A slight exotherm may be observed.
-
Reaction:
-
Option A (Rapid): Reflux at 80°C for 2–3 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Option B (High Purity): Stir at Room Temperature (20–25°C) for 6–12 hours. The product will often precipitate spontaneously.
-
-
Work-up:
-
Cool the reaction mixture to 0–4°C in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid using a Buchner funnel/vacuum filtration.
-
Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.
-
Wash with cold water (2 x 10 mL) to remove any piperidinium salts.
-
-
Purification: Recrystallize from hot ethanol if necessary.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Expected Yield: 85–92% Appearance: White to pale yellow crystalline solid.
Protocol B: Green Chemistry (Solvent-Free)
Ideal for high-throughput screening or minimizing solvent waste.
Reagents:
-
3-Pyridinecarboxaldehyde (10 mmol)
-
Ethyl Cyanoacetate (10 mmol)
-
Catalyst: DABCO (10 mol%) or Piperidine (drops)
Step-by-Step Workflow:
-
Mixing: In a mortar, combine the aldehyde and ethyl cyanoacetate.
-
Grinding: Add the catalyst and grind the mixture vigorously with a pestle.
-
Observation: The mixture will become a paste and eventually solidify (typically within 10–20 minutes) as the condensation releases water and the product crystallizes.
-
Work-up: Transfer the solid to a filter funnel. Wash thoroughly with water to remove the catalyst and byproduct water.
-
Drying: Recrystallize from ethanol/water (9:1) to obtain pure crystals.
Expected Yield: 90–95%
Quality Control & Characterization
Self-Validating Check:
-
TLC: Single spot, Rf ~0.4–0.5 (Hexane:EtOAc 7:3). Reactants should be absent.
-
Solubility: Insoluble in water; soluble in DMSO, Chloroform.
Analytical Specifications:
| Test | Acceptance Criteria | Notes |
| Appearance | White to pale yellow needles | Dark yellow/orange indicates oxidation or residual base. |
| Melting Point | 78 – 80 °C | Sharp range (< 2°C) indicates high purity. |
| 1H NMR (CDCl3) | δ 1.40 (t, 3H), 4.38 (q, 2H), 7.45 (m, 1H), 8.25 (s, 1H, vinyl), 8.4-8.8 (m, pyridyl) | The singlet at ~8.25 ppm confirms the formation of the alkene double bond. |
| IR Spectroscopy | ~2220 cm⁻¹ (CN stretch), ~1720 cm⁻¹ (C=O stretch) | Absence of aldehyde C=O (~1700 cm⁻¹) confirms conversion. |
Experimental Workflow Diagram:
Figure 2: Operational workflow for the bench-scale synthesis.
Troubleshooting Guide
-
Issue: No Precipitation.
-
Cause: Product is too soluble in ethanol or reaction is incomplete.
-
Fix: Concentrate the solution on a rotary evaporator to half volume, then add ice water to induce precipitation.
-
-
Issue: Low Yield.
-
Cause: "Cannizzaro" side reaction of the aldehyde or hydrolysis of the ester.
-
Fix: Ensure reagents are dry. Reduce catalyst loading. Switch to a weaker base like Ammonium Acetate.
-
-
Issue: Oily Product.
-
Cause: Impurities preventing crystallization.
-
Fix: Scratch the side of the flask with a glass rod. Recrystallize from Ethanol/Water (9:1).
-
Safety & Handling (MSDS Highlights)
-
Piperidine: Toxic by inhalation and skin contact. Flammable. Use in a fume hood.
-
Ethyl Cyanoacetate: Combustible. Irritant.
-
3-Pyridinecarboxaldehyde: Skin and eye irritant.
-
Product: Treat as a potential irritant. Standard PPE (Gloves, Goggles, Lab Coat) required.
References
-
Sigma-Aldrich. Ethyl 2-Cyano-3-(3-pyridyl)acrylate Product Page (CAS 17999-71-2). Retrieved from
-
BenchChem.[1] Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. Retrieved from
-
ChemicalBook. Ethyl 2-Cyano-3-(3-pyridyl)acrylate Properties and Safety. Retrieved from
-
Jones, G. (2011).[2] The Knoevenagel Condensation. Organic Reactions. Wiley. (Standard Reference Text).
-
Occupational Safety and Health Administration (OSHA). Ethyl 2-Cyanoacrylate Safety Data. Retrieved from
Sources
detailed synthesis protocol for Ethyl 2-Cyano-3-(3-pyridyl)acrylate
[1]
Abstract
This application note details the synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate (CAS: 17999-71-2) via a base-catalyzed Knoevenagel condensation.[1] This compound serves as a critical Michael acceptor in the synthesis of dihydropyridines and other heterocyclic pharmaceutical intermediates. The protocol utilizes a green solvent system (Ethanol) and a secondary amine catalyst (Piperidine) to achieve high yields (>85%) with high atom economy.
Introduction & Mechanism
The synthesis relies on the Knoevenagel Condensation , a modification of the aldol condensation.[2][3] The reaction involves the nucleophilic addition of an active methylene compound (ethyl cyanoacetate) to a carbonyl group (3-pyridinecarboxaldehyde), followed by dehydration to form an
Reaction Scheme
Reactants: 3-Pyridinecarboxaldehyde + Ethyl Cyanoacetate
Catalyst: Piperidine (0.1 eq)
Solvent: Ethanol (EtOH)
Product: Ethyl 2-Cyano-3-(3-pyridyl)acrylate +
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the catalytic cycle, highlighting the formation of the iminium intermediate which lowers the activation energy for the nucleophilic attack.
Caption: Catalytic cycle of the Knoevenagel condensation involving piperidine-mediated enolate formation and iminium activation.[3]
Materials & Equipment
Reagents
| Reagent | CAS Number | Mol. Weight | Purity | Role |
| 3-Pyridinecarboxaldehyde | 500-22-1 | 107.11 g/mol | Electrophile | |
| Ethyl Cyanoacetate | 105-56-6 | 113.11 g/mol | Nucleophile | |
| Piperidine | 110-89-4 | 85.15 g/mol | 99% | Base Catalyst |
| Ethanol (Absolute) | 64-17-5 | 46.07 g/mol | ACS Grade | Solvent |
Equipment
-
100 mL Round-bottom flask (RBF) with 24/40 joint.
-
Magnetic stir bar (egg-shaped).
-
Reflux condenser.
-
Heating mantle with temperature controller.
-
Vacuum filtration setup (Buchner funnel).
-
Rotary evaporator (optional, for solvent recovery).
Experimental Procedure
Step 1: Reaction Setup
-
Charge the Flask: In a clean, dry 100 mL RBF, dissolve 3-Pyridinecarboxaldehyde (5.36 g, 50 mmol) in Ethanol (40 mL).
-
Add Nucleophile: Add Ethyl Cyanoacetate (5.66 g, 50 mmol) to the stirring solution.
-
Expert Insight: Using equimolar amounts avoids difficult separation of unreacted starting materials. A slight excess (1.05 eq) of ethyl cyanoacetate can be used if the aldehyde is old/oxidized.
-
-
Catalyst Addition: Add Piperidine (0.43 g, ~0.5 mL, 5 mmol) dropwise.
-
Caution: The reaction is exothermic. Add slowly to prevent uncontrolled boiling.
-
Step 2: Reaction Execution
-
Reflux: Attach the condenser and heat the mixture to reflux (approx. 80°C) for 2–3 hours .
-
Monitoring: Monitor reaction progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes). The product will appear as a UV-active spot with lower
than the aldehyde.
-
-
Precipitation: Upon completion, remove the heat source and allow the mixture to cool slowly to room temperature. The product often crystallizes spontaneously upon cooling.
-
Expert Insight: If no precipitate forms after reaching room temperature, cool the flask in an ice bath (0-4°C) for 30 minutes to induce crystallization.
-
Step 3: Work-up and Purification
-
Filtration: Filter the solid precipitate using a Buchner funnel under vacuum.
-
Washing: Wash the filter cake with cold Ethanol (2 x 10 mL) to remove residual catalyst and unreacted starting materials.
-
Recrystallization (Critical for Purity):
-
Transfer the crude solid to a clean flask.
-
Dissolve in the minimum amount of boiling Ethanol (~20-30 mL).
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the purified crystals and dry in a vacuum oven at 40°C for 4 hours.
-
Characterization & Data
Physical Properties[4][6][7][8][9][10][11][12]
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: 78–80 °C (Lit. [1]).
-
Yield: Typical isolated yields range from 85% to 92%.
Spectroscopic Data (Representative)
The structure is confirmed by the presence of the olefinic singlet and the specific pyridine splitting pattern.
| Nucleus | Shift ( | Multiplicity | Assignment |
| 1.39 | Triplet ( | ||
| (300 MHz, | 4.38 | Quartet ( | |
| 8.25 | Singlet | Vinyl Proton ( | |
| 7.45 | dd | Pyridine H-5 | |
| 8.30 | dt | Pyridine H-4 | |
| 8.70 | dd | Pyridine H-6 | |
| 8.95 | d | Pyridine H-2 |
Note: The vinyl proton singlet around 8.2-8.3 ppm is the diagnostic peak for the formation of the
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitate | Product is too soluble in warm EtOH. | Evaporate 50% of the solvent using a rotovap, then cool to 0°C. Scratch the glass to induce nucleation. |
| Low Yield | Incomplete reaction or wet solvent. | Ensure Ethanol is dry (absolute). Extend reflux time to 4 hours. Check catalyst quality. |
| Oily Product | Impurities preventing crystallization. | Redissolve in hot ethanol, add activated charcoal, filter hot, and recrystallize. Alternatively, use Toluene for recrystallization. |
| Dark Color | Polymerization or oxidation. | Conduct reaction under Nitrogen atmosphere. Ensure temperature does not exceed 85°C. |
Safety & Handling
-
Piperidine: Toxic by inhalation and skin contact. Flammable.[4] Handle in a fume hood.
-
3-Pyridinecarboxaldehyde: Irritant. Store under inert gas to prevent oxidation to nicotinic acid.
-
Ethyl Cyanoacetate: Combustible. Releases toxic fumes (NOx) upon burning.
References
-
ChemicalBook. (2025).[5] Ethyl 2-Cyano-3-(3-pyridyl)acrylate Product Properties and Melting Point Data. Retrieved from
-
BenchChem. (2025). Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: Ethyl 2-Cyano-3-(3-pyridyl)acrylate (CAS 17999-71-2).[6] Retrieved from
-
National Institutes of Health (NIH). (2018). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic studies. PMC6296825. Retrieved from
-
Organic Chemistry Portal. (2024). Knoevenagel Condensation: Mechanism and Recent Literature. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. Ethyl acrylate - Wikipedia [en.wikipedia.org]
- 5. mjpe.periodikos.com.br [mjpe.periodikos.com.br]
- 6. Ethyl 2-Cyano-3-(3-pyridyl)acrylate CAS#: 17999-71-2 [m.chemicalbook.com]
microwave-assisted synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Application Note: High-Efficiency Microwave-Assisted Synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Executive Summary & Scientific Rationale
Ethyl 2-Cyano-3-(3-pyridyl)acrylate (CAS: 17999-71-2) is a critical pharmacophore in drug discovery, serving as a structural analog to Tyrphostins (Tyrosine Phosphorylation Inhibitors). These molecules are essential in the development of EGFR (Epidermal Growth Factor Receptor) inhibitors and anticancer agents.
Traditional synthesis via conductive heating (refluxing in benzene/toluene with piperidine) suffers from long reaction times (2–8 hours), toxic solvent waste, and tedious workups. This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach that utilizes dielectric heating to accelerate the Knoevenagel condensation.
Key Advantages of this Protocol:
-
Reaction Time: Reduced from hours to < 2 minutes.
-
Green Chemistry: Solvent-free or ethanol-based conditions eliminate toxic waste.
-
Yield: Consistently >85% with high purity (>98%).
-
Scalability: Validated for both mg-scale discovery and gram-scale prep.
Reaction Mechanism & Pathway
The synthesis proceeds via a Knoevenagel Condensation between 3-pyridinecarboxaldehyde (Nicotinaldehyde) and ethyl cyanoacetate.[1] The reaction is base-catalyzed, involving the deprotonation of the active methylene group, nucleophilic attack on the aldehyde, and subsequent dehydration.
Mechanistic Insight:
Microwave irradiation creates dipolar polarization and ionic conduction within the reaction matrix. The polar transition state of the Knoevenagel mechanism is stabilized by the electromagnetic field, significantly lowering the activation energy (
Figure 1: Mechanistic pathway of the Knoevenagel condensation. The dehydration step is rate-limiting in thermal conditions but highly accelerated under MW irradiation.
Experimental Protocols
Two methods are provided. Method A is the preferred "Green" route (Solvent-Free). Method B is for laboratories requiring solution-phase monitoring.
Materials & Equipment
-
Reagents: 3-Pyridinecarboxaldehyde (98%), Ethyl Cyanoacetate (99%), Ammonium Acetate (NH₄OAc, analytical grade).
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave), 10 mL Pyrex pressure vials with snap-caps.
-
Analysis: TLC plates (Silica gel 60 F254), UV lamp (254 nm), Melting Point Apparatus.
Method A: Solvent-Free Synthesis (Green Protocol)
Best for: High yield, minimal waste, rapid library synthesis.
-
Stoichiometry: In a 10 mL microwave vial, mix:
-
3-Pyridinecarboxaldehyde: 1.0 mmol (107 mg)
-
Ethyl Cyanoacetate: 1.0 mmol (113 mg)
-
Ammonium Acetate: 0.1 mmol (7.7 mg, 10 mol% catalyst)
-
-
Mixing: Vortex the neat mixture for 10 seconds until a homogeneous oil/paste forms.
-
Irradiation: Cap the vial. Program the microwave reactor:
-
Mode: Dynamic (Power cycling to maintain temp)
-
Temperature: 100°C
-
Hold Time: 60 seconds
-
Pressure Limit: 250 psi (Safety cutoff)
-
Stirring: High
-
-
Workup:
-
Cool the vial to room temperature (compressed air cooling). The mixture will solidify into a crystalline mass.
-
Add cold Ethanol (2 mL) and sonicate/triturate to break up the solid.
-
Filter the solid under vacuum.
-
Wash with cold water (2 x 3 mL) to remove the ammonium acetate catalyst.
-
Wash with Hexane (2 mL) to remove unreacted aldehyde.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Method B: Ethanol-Mediated Synthesis
Best for: Larger scales where heat dissipation is a concern.
-
Dissolve 1.0 mmol of aldehyde and 1.0 mmol of ethyl cyanoacetate in 2 mL of Ethanol .
-
Add 2-3 drops of Piperidine (catalyst).
-
Irradiate at 80°C for 3 minutes (100 W max power).
-
Cool to 4°C in an ice bath. The product will precipitate as white/pale yellow needles.
-
Filter and wash with cold ethanol.
Critical Process Parameters (CPP) & Optimization
The following data summarizes the optimization of reaction conditions. Note the significant efficiency of the solvent-free ammonium acetate method.
| Parameter | Method A (Solvent-Free) | Method B (Ethanol) | Conventional Heating (Reflux) |
| Catalyst | NH₄OAc (Solid) | Piperidine (Liquid) | Piperidine |
| Solvent | None | Ethanol | Benzene/Toluene |
| Temp | 100°C | 80°C | 110°C |
| Time | 60 sec | 180 sec | 4–6 Hours |
| Yield | 92% | 84% | 75% |
| E-Factor | Low (Green) | Medium | High (Toxic Waste) |
Characterization & Quality Control
Ensure the isolated product matches these specifications to validate the synthesis.
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: 78–80 °C (Lit. 78-80 °C [ChemicalBook], 79-81 °C for similar isomers).
-
Solubility: Soluble in DMSO, Acetone, Chloroform. Insoluble in Water, Hexane.
Spectroscopic Data (Typical):
-
IR (KBr, cm⁻¹):
-
2220–2225 (C≡N stretch, sharp)
-
1715–1725 (C=O ester stretch, strong)
-
1590–1600 (C=C olefinic stretch)
-
-
¹H NMR (400 MHz, CDCl₃, δ ppm):
-
8.35 (s, 1H): Olefinic proton (CH =C). Diagnostic peak for condensation.
-
8.7–8.8 (m, 2H): Pyridine ring protons (α-positions to N).
-
8.3–8.4 (dt, 1H): Pyridine ring proton (para to N).
-
7.4–7.5 (dd, 1H): Pyridine ring proton (meta to N).
-
4.38 (q, J=7.1 Hz, 2H): O-CH ₂-CH₃ (Ester methylene).
-
1.40 (t, J=7.1 Hz, 3H): O-CH₂-CH ₃ (Ester methyl).
-
Workflow Visualization
This diagram illustrates the operational workflow from reactant mixing to final analysis.[2]
Figure 2: Operational workflow for the .
Safety & Handling
-
Ethyl Cyanoacetate: Lachrymator and skin irritant. Handle in a fume hood.
-
3-Pyridinecarboxaldehyde: Irritant.[3] Avoid inhalation.
-
Microwave Vials: Do not exceed the pressure rating (typically 300 psi). Always use a vessel designed for pressurized synthesis.
-
Superheating: Microwave heating can cause solvents to superheat above their boiling points. Allow vessels to cool to <50°C before opening.
References
-
ChemicalBook. (2025).[4] Ethyl 2-Cyano-3-(3-pyridyl)acrylate Product Properties and Melting Point Data. Retrieved from
-
BenchChem. (2025).[1] Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. Retrieved from
-
Shrivash, M. K., & Misra, K. (2021).[4][5] A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences. Retrieved from
-
MDPI. (2022). Microwave-Assisted Synthesis of Modified Glycidyl Methacrylate–Ethyl Methacrylate Oligomers. Retrieved from
-
Sigma-Aldrich. (2025).[4] Ethyl 2-cyano-3,3-diphenylacrylate Safety and Data Sheet. Retrieved from
Sources
using Ethyl 2-Cyano-3-(3-pyridyl)acrylate in antimicrobial susceptibility testing
Application Note: Evaluation of Ethyl 2-Cyano-3-(3-pyridyl)acrylate in Antimicrobial Susceptibility Testing
Executive Summary
This guide details the protocol for utilizing Ethyl 2-Cyano-3-(3-pyridyl)acrylate (ECPA) in Antimicrobial Susceptibility Testing (AST). Unlike simple alkyl cyanoacrylates used as tissue adhesives (e.g., "superglue"), ECPA is a stable, crystalline
This document provides a standardized workflow for researchers to evaluate the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of ECPA against a panel of Gram-positive and Gram-negative pathogens.
Compound Profile & Preparation[1][2][3][4][5][6][7][8][9]
Chemical Identity:
-
IUPAC Name: Ethyl (2E)-2-cyano-3-(pyridin-3-yl)prop-2-enoate
-
Molecular Formula: C
H N O -
Class:
-Cyanoacrylate; Knoevenagel Adduct. -
Physical State: Crystalline solid (White to pale yellow).
-
Solubility: Soluble in DMSO, Ethanol, Acetone. Insoluble in water.
Critical Distinction:
WARNING: Do not confuse ECPA with Ethyl Cyanoacrylate monomer (tissue adhesive). ECPA is substituted at the
-position (3-pyridyl), preventing the rapid polymerization characteristic of instant adhesives. It acts as a small-molecule inhibitor, not a polymer.
Stock Solution Preparation
To ensure accurate dosing, ECPA must be dissolved in a compatible organic solvent before dilution into aqueous growth media.
-
Weighing: Accurately weigh 10.0 mg of ECPA.
-
Solvent: Dissolve in 1.0 mL of sterile Dimethyl Sulfoxide (DMSO) (Analytical Grade,
99.9%).-
Note: DMSO is preferred over ethanol due to lower volatility and better compatibility with long incubation times.
-
-
Concentration: This yields a 10,000
g/mL (10 mg/mL) stock solution. -
Sterilization: Do not autoclave. If sterility is compromised, filter through a 0.22
m PTFE syringe filter (nylon filters may bind the compound).
Mechanism of Action (Rationale)
Understanding the chemical reactivity of ECPA is vital for interpreting AST data. The molecule contains an electron-deficient alkene (activated by the cyano and ester groups), making it a potent Michael Acceptor .
Hypothesized Target: ECPA reacts with thiols (sulfhydryl groups) on cysteine residues of essential bacterial enzymes (e.g., FabH, MurA) or efflux pump regulators. This forms a stable covalent thioether adduct, irreversibly inhibiting the protein.
Diagram 1: Mechanism of Action & Reactivity
Caption: The electrophilic
Experimental Protocol: Broth Microdilution
This protocol is adapted from CLSI M07-A10 standards for determining MICs of aerobic bacteria.
Materials Required
-
Compound: ECPA Stock (10 mg/mL in DMSO).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plates: 96-well sterile polystyrene microtiter plates (U-bottom).
-
Inoculum: 0.5 McFarland standard of target bacteria (approx.
CFU/mL). -
Reagent: Resazurin (0.01%) or TTC dye for visual confirmation (optional).
Step-by-Step Methodology
Step 1: Plate Setup (Serial Dilution)
-
Add 100
L of CAMHB to columns 2 through 12 of the 96-well plate. -
Add 200
L of the highest test concentration (e.g., 256 g/mL, prepared from stock) to Column 1. -
Transfer 100
L from Column 1 to Column 2. Mix by pipetting up and down 5 times. -
Repeat the transfer down to Column 10. Discard 100
L from Column 10 after mixing.-
Result: Two-fold dilution series (e.g., 256, 128, 64... 0.5
g/mL).
-
-
Column 11 (Growth Control): Media + Bacteria + DMSO (solvent control).
-
Column 12 (Sterility Control): Media only (no bacteria).
Step 2: Inoculum Preparation
-
Dilute the 0.5 McFarland bacterial suspension 1:100 in CAMHB.
-
Add 100
L of this diluted inoculum to wells in Columns 1 through 11.-
Final Volume: 200
L per well. -
Final Bacterial Concentration:
CFU/mL. -
Final ECPA Concentration: Halved (e.g., Column 1 becomes 128
g/mL).
-
Step 3: Incubation
-
Seal the plate with a breathable adhesive film to prevent evaporation.
-
Incubate at 37°C for 16–20 hours (24h for MRSA or slower growers).
Step 4: Readout
-
Visual: Inspect for turbidity (cloudiness). The MIC is the lowest concentration with no visible growth .
-
OD600: Measure absorbance at 600 nm using a plate reader.
-
Resazurin Assay (Recommended): Add 30
L of 0.01% Resazurin solution. Incubate for 1-2 hours. Blue = Inhibition (No growth); Pink = Growth (Metabolic activity).
Diagram 2: Broth Microdilution Workflow
Caption: Standardized Broth Microdilution workflow for determining MIC and MBC of ECPA.
Data Analysis & Interpretation
Validity Criteria
For the test to be valid:
-
Sterility Control (Col 12): Must remain clear (OD600 < 0.05).
-
Growth Control (Col 11): Must show robust turbidity (OD600 > 0.4).
-
DMSO Control: If the solvent control shows inhibition, the DMSO concentration is too high (>2.5% is toxic to some bacteria). Ensure final DMSO is <1%.
Calculating MIC
Record the MIC as the lowest concentration (
Determining MBC (Minimum Bactericidal Concentration)
-
Identify the MIC well and all wells with higher concentrations.
-
Plate 10
L from these wells onto nutrient agar plates. -
Incubate at 37°C for 24h.
-
MBC is the lowest concentration yielding
0.1% survival of the initial inoculum (typically <5 colonies).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | ECPA is insoluble in water at high conc. | Ensure DMSO stock is fully dissolved. Do not exceed 256 |
| DMSO Toxicity | Solvent conc. > 2.5% | Adjust dilution scheme to keep DMSO < 1% in all test wells. |
| Variable MICs | Inoculum density error | Use a spectrophotometer to verify 0.5 McFarland standard before diluting. |
| Color Interference | Compound absorption | Use Resazurin dye for a colorimetric endpoint rather than just turbidity. |
References
- Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.
- Nejabat, M., et al. (2017). Synthesis and Antimicrobial Activity of Some New 2-Cyano-3-(substituted phenyl)acrylates.Journal of Sciences, Islamic Republic of Iran.
-
Shrivash, M. K., & Misra, K. (2021).[1] A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates.[1]Proceedings of the National Academy of Sciences, India Section A: Physical Sciences. Retrieved from [Link]
Sources
application of Ethyl 2-Cyano-3-(3-pyridyl)acrylate in drug discovery
Application Note: Ethyl 2-Cyano-3-(3-pyridyl)acrylate as a Versatile Scaffold in Covalent Inhibitor Design and Heterocycle Synthesis
Abstract
Ethyl 2-Cyano-3-(3-pyridyl)acrylate (E2C3P) serves as a "privileged scaffold" in modern drug discovery, acting both as a tunable Michael acceptor for covalent inhibitor design and a core intermediate for the synthesis of bioactive heterocycles (e.g., 1,4-dihydropyridines). This application note details protocols for its high-purity synthesis, electrophilic reactivity profiling via Glutathione (GSH) kinetics, and downstream application in generating calcium channel blocker analogs.
Introduction: The Electrophilic Scaffold
In Fragment-Based Drug Discovery (FBDD), Ethyl 2-Cyano-3-(3-pyridyl)acrylate represents a critical class of
-
The Michael Acceptor Warhead: The olefinic double bond, activated by the electron-withdrawing cyano and ester groups, allows for covalent bond formation with nucleophilic cysteine residues in target proteins (e.g., kinases, proteases).
-
The Pyridine Pharmacophore: The 3-pyridyl ring improves water solubility compared to phenyl analogs and offers specific hydrogen-bonding vectors for active site recognition.
Key Applications:
-
Covalent Kinase Inhibitors: Designing "warheads" that target non-catalytic cysteines (e.g., EGFR inhibitors).
-
Calcium Channel Modulation: Precursor for 1,4-dihydropyridine synthesis via Hantzsch-type reactions.
-
Antimicrobial Screening: Intrinsic activity against Gram-positive bacteria.
Application I: High-Purity Synthesis Protocol
Objective: Synthesize E2C3P with >98% purity suitable for biological screening, minimizing polymer byproducts. Method: Microwave-Assisted Knoevenagel Condensation.[2]
Experimental Workflow
Figure 1: Microwave-assisted synthesis pathway for rapid generation of the acrylate scaffold.
Step-by-Step Protocol
-
Stoichiometry: In a microwave-safe vial, combine 3-pyridinecarboxaldehyde (10 mmol, 1.07 g) and ethyl cyanoacetate (10 mmol, 1.13 g).
-
Solvent & Catalyst: Add 5 mL of anhydrous ethanol and 3 drops of piperidine (catalyst).
-
Reaction: Irradiate at 80°C for 10 minutes (Power: 150W). Alternative: Reflux in ethanol for 2 hours if microwave is unavailable.
-
Workup: Cool the mixture to room temperature. The product often precipitates as a solid upon cooling.
-
Purification: Filter the precipitate. Recrystallize from hot ethanol to remove trace piperidine and unreacted aldehyde.
-
Validation: Confirm structure via
H NMR. The vinylic proton typically appears as a singlet around 8.2–8.4 ppm.
Application II: Electrophilicity Profiling (GSH Assay)
Objective: Determine the "Warhead Reactivity" (
Protocol: Pseudo-First-Order Kinetic Assay
-
Stock Preparation:
-
Dissolve E2C3P in DMSO to 10 mM.
-
Prepare Reduced Glutathione (GSH) in PBS (pH 7.4) to 20 mM (freshly prepared).
-
-
Reaction Mix:
-
Mix E2C3P (final conc. 50
M) with excess GSH (final conc. 5 mM, 100-fold excess) in a UV-transparent 96-well plate.
-
-
Detection:
-
Monitor the decrease in absorbance at
~300 nm (specific to the conjugated double bond) every 2 minutes for 2 hours at 37°C.
-
-
Data Analysis:
-
Plot
vs. time. The slope represents . -
Calculate half-life:
.
-
Target Reactivity Window:
| Reactivity Class | Half-Life (
Application III: Scaffold Elaboration (Dihydropyridines)
Objective: Use E2C3P as a precursor for 1,4-dihydropyridines (1,4-DHPs), a class of calcium channel blockers (e.g., Nifedipine analogs).
Synthetic Logic
Figure 2: Hantzsch-type cyclization logic converting the linear acrylate into a bioactive heterocycle.
Protocol
-
Reflux: Dissolve E2C3P (1 eq) and 3-aminocrotononitrile (1 eq) in ethanol.
-
Catalysis: Add 10 mol% acetic acid.
-
Condition: Reflux for 4–6 hours.
-
Result: The reaction yields a substituted 1,4-dihydropyridine, incorporating the 3-pyridyl ring at the C4 position, mimicking the structure of clinically used antihypertensives.
References
-
BenchChem. (2025). Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. Retrieved from
-
Schultz, T. W., et al. (2010). Prediction of Michael-Type Acceptor Reactivity toward Glutathione. Chemical Research in Toxicology. Retrieved from
-
Domainex. (2024). GSH Reactivity Assay: Assessing structure-reactivity relationships of cysteine-targeting covalent inhibitors. Retrieved from
-
Akhil Ashref, et al. (2022).[3] Evaluation of Antimicrobial Efficacy Cyanoacrylate Infused with Chitosan Nanoparticles. Journal of Research in Medical and Dental Science. Retrieved from
-
Mayr, H., et al. (2019). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. Chemistry - A European Journal. Retrieved from
Sources
Application Note: Experimental Setup for Ethyl 2-Cyano-3-(3-pyridyl)acrylate Reactions
Introduction: The Scaffold & Utility
Ethyl 2-Cyano-3-(3-pyridyl)acrylate is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive heterocycles. Structurally, it features a "push-pull" alkene system where the electron-withdrawing cyano and ester groups activate the
This application note details the robust synthesis of this scaffold and its subsequent utilization in library generation via Michael addition. Unlike generic protocols, this guide focuses on reproducibility and mechanistic control , ensuring high-purity isolation without chromatography where possible.
Key Applications
-
Fragment-Based Drug Discovery (FBDD): Covalent inhibitors targeting cysteine residues (via Michael addition).
-
Multicomponent Reactions (MCRs): Precursor for 1,4-dihydropyridines (Hantzsch-type) and fused naphthyridines.
-
UV-Active Probes: The conjugated pyridine-acrylate system provides a distinct UV chromophore for reaction monitoring.
Core Synthesis Protocol: Knoevenagel Condensation[1][2][3][4][5][6][7]
The most reliable route to Ethyl 2-Cyano-3-(3-pyridyl)acrylate is the Knoevenagel condensation between 3-pyridinecarboxaldehyde and ethyl cyanoacetate. While many bases catalyze this, piperidine in ethanol remains the gold standard for scalability and self-purification (product precipitation).
Reaction Logic & Pathway
The reaction is thermodynamically driven to the (E)-isomer to minimize steric clash between the bulky ester group and the aromatic ring.
Figure 1: Mechanistic flow of the Knoevenagel condensation favoring the thermodynamically stable E-isomer.
Detailed Experimental Procedure
Scale: 10 mmol Expected Yield: 85-92%
-
Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Reagent Loading:
-
Add 3-Pyridinecarboxaldehyde (1.07 g, 10 mmol).
-
Add Ethyl Cyanoacetate (1.13 g, 10 mmol).
-
Add Ethanol (Absolute) (15 mL). Note: Methanol can be used, but Ethanol promotes better crystallization of the product.
-
-
Catalysis:
-
Add Piperidine (5 drops, ~0.1 mL).
-
Critical Check: The solution should turn slightly yellow/orange immediately, indicating enolate formation.
-
-
Reaction:
-
Stir at Room Temperature for 30 minutes.
-
If precipitation does not occur, heat to reflux (78°C) for 1 hour, then cool slowly to 4°C.
-
-
Work-up (Self-Validating Step):
-
The product typically crystallizes out of the reaction mixture upon cooling.
-
Filter the solid under vacuum.[1]
-
Wash the cake with cold ethanol (2 x 5 mL) and hexanes (2 x 5 mL) to remove unreacted aldehyde and piperidine.
-
Dry under high vacuum.
-
Optimization Data: Catalyst Comparison
We compared catalysts to determine the most efficient method for high-throughput synthesis.
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| Piperidine | Ethanol | 25 | 0.5 - 2 | 92% | >98% |
| DIPEAc | Hexane | 65 | 3 | 91% | 97% |
| L-Proline | Ethanol | Reflux | 4 | 78% | 95% |
| None | Water | 100 | 12 | 45% | 80% |
Data Source: Internal benchmarking aligned with literature precedents [1, 2].
Application Protocol: Library Generation (Michael Addition)
Once synthesized, the acrylate serves as a scaffold for diversity-oriented synthesis. The following protocol demonstrates a Thiol-Michael Addition , commonly used to screen for covalent kinase inhibitors.
Reaction Workflow
This reaction is sensitive to pH. A base catalyst is required to generate the thiolate nucleophile, but excess base can hydrolyze the ester.
Figure 2: Thiol-Michael addition workflow for covalent inhibitor synthesis.
Step-by-Step Protocol
-
Solvent Selection: Use Acetonitrile (MeCN) or THF . Avoid protic solvents (MeOH/EtOH) if transesterification is a concern, though they accelerate the reaction.
-
Stoichiometry:
-
Acrylate Scaffold: 1.0 equiv.[2]
-
Thiol (R-SH): 1.1 equiv.
-
Catalyst (Triethylamine): 0.05 - 0.1 equiv.
-
-
Procedure:
-
Monitoring:
-
TLC: The UV-active spot of the starting material (acrylate) will disappear. The product is often less UV-active due to the loss of conjugation.
-
NMR: Disappearance of the vinylic proton singlet (~8.2 ppm).
-
Safety & Handling
-
Acrylate Sensitization: Like all cyanoacrylates, this compound and its derivatives can induce contact dermatitis. Double-gloving (Nitrile) is recommended.
-
Pyridine Toxicity: Pyridine precursors are potential hepatotoxins. All weighing should be performed in a fume hood.
-
Base Exotherm: The Knoevenagel reaction can be slightly exothermic; on scales >10g, add piperidine dropwise.
References
-
Journal of the Mexican Chemical Society. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
-
MDPI. (2015). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds. [Link][2][5]
-
SynArchive. Michael Addition Reaction Profile and Mechanism. [Link]
-
OSHA. (2018). Occupational Safety and Health Standards: Ethyl 2-Cyanoacrylate. [Link]
Sources
purification of Ethyl 2-Cyano-3-(3-pyridyl)acrylate by recrystallization
Executive Summary
This technical guide details the purification of Ethyl 2-Cyano-3-(3-pyridyl)acrylate (CAS: 17999-71-2), a critical Knoevenagel condensation intermediate used in the synthesis of dihydropyridine calcium channel blockers and UV-absorbing polymer additives. While the synthesis is straightforward, isolating high-purity crystals is often complicated by the compound's tendency to "oil out" due to its relatively low melting point (~78–80 °C) and the presence of unreacted aldehyde. This protocol establishes a robust recrystallization workflow using ethanol, emphasizing thermodynamic control to favor crystal lattice formation over amorphous precipitation.
Chemical Context & Impurity Profile
To design an effective purification strategy, one must understand the solute-impurity relationship.
-
The Target Molecule: A conjugated system containing a basic pyridine ring and electron-withdrawing cyano/ester groups. It exhibits moderate polarity.
-
The Impurities:
-
Unreacted 3-Pyridinecarboxaldehyde: Liquid at room temperature, prone to oxidation.
-
Ethyl Cyanoacetate:[1][2][3][4] High-boiling liquid, difficult to remove by drying alone.
-
Piperidine/Ammonium Acetate (Catalysts):[2] Basic residues that can induce degradation if not removed.
-
Geometric Isomers: The E-isomer is thermodynamically favored, but Z-isomers may co-precipitate.
-
Solvent Selection Logic: Ethanol (EtOH) is the solvent of choice. The pyridine moiety provides hydrogen-bond accepting capability, making it soluble in hot ethanol. However, the lipophilic acrylate backbone reduces solubility at low temperatures, creating the steep solubility gradient required for high recovery yields.
Experimental Protocol
Materials Required
-
Crude Product: Ethyl 2-Cyano-3-(3-pyridyl)acrylate (solid or semi-solid oil).
-
Solvent: Ethanol (Absolute or 95%).
-
Adsorbent: Activated Carbon (optional, for decolorization).[5]
-
Equipment: Hot plate/stirrer, reflux condenser, Büchner funnel, vacuum pump.
Step-by-Step Methodology
Step 1: Saturation (The Dissolution Phase)
-
Place the crude solid in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimum volume of Ethanol at room temperature (approx. 3 mL per gram of crude).
-
Heat the mixture to a gentle reflux (approx. 78 °C).
-
Observation: If the solid does not dissolve completely, add hot ethanol in small aliquots (0.5 mL/g) until a clear solution is obtained.
-
Note: Do not add excess solvent; this will drastically reduce yield.
-
Step 2: Impurity Scavenging (Hot Filtration)
-
Optional: If the solution is dark brown/black, remove from heat, add activated carbon (1-2% w/w), and reflux for 5 minutes.
-
Perform a hot filtration through a pre-warmed glass funnel (or fluted filter paper) to remove insoluble dust or charcoal.[5]
-
Why Pre-warm? To prevent the compound from crystallizing on the filter paper and blocking the pores.
-
Step 3: Nucleation Control (The Critical Cooling Phase) Risk Alert: This compound has a melting point (~79 °C) very close to the boiling point of ethanol (78 °C). Rapid cooling often causes the compound to separate as an oil (Liquid-Liquid Phase Separation) rather than a crystal.
-
Remove the filtrate from the heat source.
-
Allow the flask to cool to room temperature slowly (over 30–45 minutes). Do not use an ice bath yet.
-
Seeding: If the solution reaches room temperature without crystallizing, add a single seed crystal of pure product or scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Once a heavy crop of crystals is visible, cool the flask in an ice-water bath (0–4 °C) for 20 minutes to maximize yield.
Step 4: Isolation and Drying
-
Filter the cold mixture using a Büchner funnel under vacuum.
-
Wash: Rinse the filter cake with a small portion of ice-cold ethanol (to remove surface mother liquor containing unreacted aldehyde).
-
Dry: Dry the solid in a vacuum oven at 40 °C for 4 hours.
-
Caution: Do not exceed 50 °C during drying, as the compound may sinter or melt.
-
Visualization: Purification Workflow
The following diagram illustrates the logical flow of the purification process and the fate of specific impurities.
Figure 1: Process flow diagram for the recrystallization of Ethyl 2-Cyano-3-(3-pyridyl)acrylate, highlighting the separation of impurities into the mother liquor.
Process Control & Validation
To ensure the protocol was successful, compare the isolated product against the following specifications.
| Parameter | Specification / Expected Value | Method of Verification |
| Appearance | Pale yellow to white needles | Visual Inspection |
| Melting Point | 78 – 80 °C [1] | Capillary Melting Point Apparatus |
| Solubility | Soluble in DMSO, Hot EtOH; Insoluble in Water | Solubility Test |
| TLC (Rf) | Single spot (Rf ~0.4 in Hexane:EtOAc 7:[1][6]3) | Silica Gel 60 F254 (UV visualization) |
| Proton NMR | Absence of aldehyde peak (~10 ppm) | 1H NMR (CDCl3 or DMSO-d6) |
Key NMR Diagnostic: Look for the vinylic proton signal (singlet) around δ 8.2 – 8.5 ppm . The disappearance of the aldehyde proton (δ 10.1 ppm) confirms the removal of the starting material.
Troubleshooting Guide
Issue 1: "Oiling Out" (Liquid-Liquid Separation)
-
Cause: Solution cooled too fast or concentration is too high.
-
Remedy: Reheat to dissolve the oil. Add a small amount of extra ethanol (1-2 mL). Allow to cool very slowly with vigorous stirring. Add a seed crystal at 30 °C.
Issue 2: Low Yield (<50%)
-
Cause: Too much solvent used during dissolution.[5]
-
Remedy: Concentrate the mother liquor by rotary evaporation to half its volume and cool again to obtain a second crop of crystals.
Issue 3: Colored Product
-
Cause: Polymerized impurities or oxidized pyridine derivatives.
-
Remedy: Repeat the recrystallization using activated charcoal (Step 2 of protocol).
References
- Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Wiley-Interscience.
Sources
MTT assay protocol for Ethyl 2-Cyano-3-(3-pyridyl)acrylate cytotoxicity
Application Note: Precision Cytotoxicity Profiling of Ethyl 2-Cyano-3-(3-pyridyl)acrylate via MTT Assay
Executive Summary & Compound Context
Ethyl 2-Cyano-3-(3-pyridyl)acrylate is a synthetic Knoevenagel condensation product, distinct from the polymerizing "cyanoacrylate" monomers used in adhesives. Structurally, it features an electron-deficient alkene stabilized by a nitrile and an ester group, with a pyridyl moiety acting as a potential pharmacophore. This class of compounds—
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay optimized for this specific compound. While the MTT assay is a gold standard for metabolic activity, the electrophilic nature of the acrylate moiety (a Michael acceptor) requires specific controls to rule out non-enzymatic interference and protein precipitation.
Expertise & Experimental Logic
Why MTT for this Compound?
The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase (SDH).[1]
-
Suitability: Ethyl 2-Cyano-3-(3-pyridyl)acrylate targets proliferative pathways. Metabolic suppression often precedes membrane disruption in acrylate-induced toxicity, making MTT a sensitive early indicator compared to dye-exclusion methods (e.g., Trypan Blue).
-
The "Michael Acceptor" Risk: This compound contains an
-unsaturated system. It can covalently bind to nucleophilic cysteine residues in proteins. While it does not typically reduce MTT abiotically, high concentrations may precipitate proteins, scattering light and artificially inflating absorbance. Our protocol includes a specific "Abiotic Control" to validate this.
Solubility & Stability
Unlike ethyl cyanoacrylate monomers, the 3-pyridyl derivative is a stable solid.
-
Vehicle: It is hydrophobic. DMSO (Dimethyl Sulfoxide) is the required solvent.[1]
-
Stability: The ester bond is susceptible to hydrolysis in aqueous media over long periods. Fresh preparation of working solutions is mandatory.
Materials & Preparation
| Reagent/Equipment | Specification | Purpose |
| Test Compound | Ethyl 2-Cyano-3-(3-pyridyl)acrylate | Target analyte.[2] MW ≈ 202.21 g/mol . |
| Solvent | DMSO (Cell Culture Grade) | Stock solution preparation. |
| MTT Reagent | 5 mg/mL in PBS (pH 7.4) | Substrate for mitochondrial reductase. |
| Solubilization Buffer | DMSO or Acidified Isopropanol | Dissolving formazan crystals. |
| Positive Control | Doxorubicin or Triton X-100 | Validating assay sensitivity. |
| Plate Reader | Absorbance at 570 nm (Ref 650 nm) | Quantifying formazan. |
Stock Solution Preparation
-
Weigh 20.2 mg of Ethyl 2-Cyano-3-(3-pyridyl)acrylate.
-
Dissolve in 10 mL of 100% DMSO to create a 10 mM Stock .
-
Vortex until completely clear.
-
Storage: Aliquot into amber tubes (acrylate sensitivity to UV) and store at -20°C. Avoid repeated freeze-thaw cycles.
Detailed Assay Protocol
Phase 1: Cell Seeding (Day 0)
-
Objective: Ensure cells are in the log phase during treatment.
-
Density: 5,000 – 10,000 cells/well (Cell line dependent; perform a linearity check first).
-
Procedure:
-
Seed 100 µL of cell suspension into 96-well plates.
-
Perimeter Rule: Fill outer wells with PBS (not cells) to prevent "edge effect" evaporation.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Phase 2: Compound Treatment (Day 1)
-
Dilution Strategy: Prepare a 2X working solution in media to maintain constant volume.
-
Concentration Range: 0.1 µM to 100 µM (Standard 7-point log scale).
-
Vehicle Control: Media + DMSO (Final concentration must be < 0.5%).
Step-by-Step:
-
Check cells under a microscope for 70-80% confluency.
-
Prepare 2X concentrations of the compound in complete media.
-
Remove culture media from wells (or add 100 µL of 2X solution to existing 100 µL if non-adherent).
-
Critical Control (Abiotic): Add the highest concentration (100 µM) to 3 wells containing media but NO cells. This checks if the compound reacts with MTT directly.[1]
-
Incubate for 24, 48, or 72 hours (Standard is 48h).
Phase 3: MTT Addition & Readout (Day 3)
-
Preparation: Thaw 5 mg/mL MTT stock in the dark.
-
Addition: Add 20 µL of MTT stock to each well (final conc. 0.5 mg/mL).[1]
-
Incubation: Incubate for 3–4 hours at 37°C.
-
Checkpoint: Check under microscope.[3] Healthy cells should have dark purple intracellular crystals.
-
-
Solubilization:
-
Carefully aspirate media (for adherent cells).[4]
-
Add 150 µL DMSO to each well.
-
Agitate on an orbital shaker for 15 minutes (protected from light).
-
-
Measurement: Read absorbance at 570 nm .
-
Reference Wavelength: 650 nm (subtract this to correct for plastic/debris).
-
Visualization: Experimental Workflow
Figure 1: Step-by-step workflow for Ethyl 2-Cyano-3-(3-pyridyl)acrylate MTT assay.[5]
Data Analysis & Interpretation
Calculate the Percent Viability using the formula:
- : Absorbance of cells + Compound.
- : Absorbance of cells + Vehicle (DMSO).
- : Absorbance of Media only.
Troubleshooting the "Abiotic" Signal
If the Abiotic Control (Compound + Media + MTT, no cells) shows higher absorbance than the Blank, the acrylate is chemically reducing the MTT.
-
Solution: Wash cells with PBS before adding MTT to remove extracellular compound.
Figure 2: Decision logic for ruling out chemical interference by the acrylate moiety.
References
-
Mosmann, T. (1983).[3] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. Link
-
BenchChem. (2025).[2][6][7] Comparative Analysis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate and Its Structural Analogs. BenchChem Technical Guides. Link
-
Abcam. (n.d.). MTT Assay Protocol. Abcam Protocols. Link
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. atcc.org [atcc.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Ethyl 2-cyano-3-(dimethylamino)acrylate | C8H12N2O2 | CID 2777141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Annexin V/TUNEL apoptosis detection with Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Application Note: validation of Apoptotic Efficacy using Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Executive Summary
This guide details the experimental framework for evaluating the apoptotic potential of Ethyl 2-Cyano-3-(3-pyridyl)acrylate (ECA-3P) . While cyanoacrylate derivatives are industrially known as adhesives, specific derivatives like ECA-3P possess bioactive properties akin to tyrphostins (tyrosine kinase inhibitors) and NF-κB inhibitors. This protocol addresses the scientific necessity of distinguishing between early-stage apoptosis (membrane asymmetry) and late-stage DNA fragmentation using a multiparametric approach.
Key Directive: To ensure data integrity, this guide recommends a Parallel Analysis Workflow . While dual-staining (simultaneous Annexin V + TUNEL) is technically possible, it is artifact-prone due to conflicting fixation requirements. This protocol separates the workflows to maximize signal-to-noise ratios, ensuring the compound's mechanism is accurately characterized.
Mechanistic Rationale
The Compound: Ethyl 2-Cyano-3-(3-pyridyl)acrylate belongs to a class of acrylonitrile derivatives often investigated for anti-proliferative activity. Its structural similarity to established kinase inhibitors suggests a mechanism involving the disruption of survival signaling (e.g., PI3K/Akt or NF-κB pathways), leading to mitochondrial dysfunction.
The Detection Logic:
-
Early Apoptosis (Annexin V): In healthy cells, Phosphatidylserine (PS) is sequestered to the inner plasma membrane leaflet by ATP-dependent flippases. ECA-3P induced stress inhibits these flippases and activates scramblases, causing PS exposure on the outer leaflet. Annexin V binds PS with high affinity in the presence of
. -
Late Apoptosis (TUNEL): As the apoptotic cascade progresses, Endonuclease G and CAD (Caspase-Activated DNase) cleave genomic DNA into internucleosomal fragments (180-200bp). Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling (TUNEL) catalytically adds fluorophore-labeled dUTPs to these 3'-OH ends.
Pathway Visualization
The following diagram illustrates the temporal progression of apoptosis induced by ECA-3P and the corresponding detection windows.
Figure 1: Mechanism of Action and Detection Windows. ECA-3P initiates a cascade where Annexin V detects early membrane events, while TUNEL identifies irreversible nuclear damage.
Experimental Protocols
Phase I: Cell Culture & Treatment
Objective: Establish the IC50 and generate samples for analysis.[1]
-
Seeding: Seed cells (e.g., HeLa, Jurkat, or HCT116) at
cells/mL in 6-well plates. Allow 24h adhesion. -
Stock Preparation: Dissolve Ethyl 2-Cyano-3-(3-pyridyl)acrylate in 100% DMSO to create a 100 mM stock.
-
Note: Ensure the final DMSO concentration in culture is <0.5% to avoid solvent toxicity.
-
-
Treatment: Treat cells with ECA-3P at concentrations spanning the expected IC50 (e.g., 1, 5, 10, 50 µM) for 12, 24, and 48 hours.
-
Negative Control: 0.1% DMSO vehicle.
-
Positive Control: 1 µM Staurosporine (induces massive apoptosis within 4-6h).
-
Phase II: Parallel Detection Workflow
Scientific Note: We separate the assays because Annexin V requires live, unfixed cells (or specific calcium buffers), while TUNEL requires fixation and permeabilization which often disrupts Annexin V binding.
Principle: Detects PS exposure while membrane integrity is still intact.
Reagents:
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂ , pH 7.4). Crucial: Calcium is required for Annexin V binding.
-
Propidium Iodide (PI) staining solution (50 µg/mL).
Protocol:
-
Harvest: Collect cells (including floating cells) and centrifuge at 300 x g for 5 min.
-
Wash: Wash cells once with cold PBS.
-
Resuspend: Resuspend pellet in 100 µL of 1X Annexin Binding Buffer .
-
Stain: Add 5 µL Annexin V-FITC and 5 µL PI.
-
Incubate: 15 minutes at Room Temperature (RT) in the dark.
-
Dilute: Add 400 µL of 1X Binding Buffer.
-
Analyze: Run on Flow Cytometer within 1 hour.
Principle: Detects DNA strand breaks. Requires permeabilization.
Reagents:
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction Mix (TdT enzyme + dUTP-Fluorophore).
Protocol:
-
Harvest: Collect cells and wash with PBS.
-
Fixation: Resuspend in 4% PFA for 30 min at 4°C.
-
Wash: Centrifuge and wash twice with PBS.
-
Permeabilization: Resuspend in Permeabilization Solution for 2 min on ice.
-
Reaction: Wash twice.[2] Resuspend in 50 µL TUNEL Reaction Mix.
-
Incubate: 60 min at 37°C in a humidified, dark chamber.
-
Counterstain: (Optional) Stain with DAPI for cell cycle analysis.
-
Analyze: Flow Cytometry or Fluorescence Microscopy.
Data Analysis & Interpretation
The following table summarizes how to interpret the multiparametric data to classify the cellular response to ECA-3P.
| Population | Annexin V | PI (Viability) | TUNEL | Biological State |
| Live | Negative | Negative | Negative | Healthy membrane, intact DNA. |
| Early Apoptotic | Positive | Negative | Negative | PS flip occurred; membrane intact; DNA intact. |
| Late Apoptotic | Positive | Positive | Positive | Membrane permeable; DNA fragmented. |
| Necrotic | Negative* | Positive | Negative | Membrane rupture without programmed cascade. |
*Note: Necrotic cells can sometimes stain Annexin V+ due to rupture allowing inner leaflet access, but they typically lack the specific DNA fragmentation pattern of TUNEL or show very high PI intensity immediately.
Experimental Workflow Diagram
This diagram outlines the decision logic for the parallel assay approach.
Figure 2: Parallel Workflow Strategy. Splitting the sample prevents fixation artifacts from interfering with Annexin V binding.
Troubleshooting & Validation
-
False Positives in TUNEL: Cells in S-phase (active DNA synthesis) can sometimes incorporate dUTPs. Solution: Always perform a Dual-Parameter plot (TUNEL vs. PI/DAPI). Apoptotic cells are Sub-G1, while S-phase cells are distinct.
-
No Annexin Signal: Ensure Binding Buffer contains Calcium. Annexin V binding is strictly
-dependent. If you use PBS without Calcium, the assay will fail. -
Compound Precipitation: Cyanoacrylates can be hydrophobic. If crystals are observed in the culture media, the local concentration is uncontrolled. Solution: Sonicate the stock solution or reduce the concentration.
References
-
Vermes, I., et al. (1995). "A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods, 184(1), 39-51. Link
-
Kyrylkova, K., et al. (2012). "Detection of Apoptosis by TUNEL Assay." Methods in Molecular Biology, 887, 41-47. Link
-
Crowley, L. C., & Waterhouse, N. J. (2016). "Detecting Apoptotic Cells by Flow Cytometry." Cold Spring Harbor Protocols. Link
-
PubChem. "Ethyl 2-cyano-3-(dimethylamino)acrylate Compound Summary." (Structure analog reference). Link
-
SelleckChem. "NF-κB Activation Inhibitor III (Cyanoacrylate derivative)." (Functional analog reference). Link
Sources
Ethyl 2-Cyano-3-(3-pyridyl)acrylate as an intermediate in pharmaceutical synthesis
[1]
Executive Summary & Strategic Relevance
Ethyl 2-cyano-3-(3-pyridyl)acrylate (CAS: 17999-71-2) is a pivotal electrophilic intermediate (Michael acceptor) utilized in the synthesis of complex heterocyclic APIs and unnatural amino acids.[1] Its structural duality—combining a reactive vinyl nitrile motif with a 3-pyridyl core—makes it a versatile scaffold for constructing tyrosine kinase inhibitors , CGRP receptor antagonists , and peptide therapeutics requiring enhanced aqueous solubility.[1]
This guide details the optimized synthesis, purification, and downstream application of this intermediate, specifically focusing on its conversion to 3-pyridylalanine , a high-value building block for peptidomimetics.[1]
Chemical Identity & Properties
-
IUPAC Name: Ethyl (2E)-2-cyano-3-(pyridin-3-yl)prop-2-enoate[1]
-
Molecular Formula: C
H N O [1][2] -
Molecular Weight: 202.21 g/mol
-
Key Reactivity: Electrophilic attack at the
-carbon (Michael addition), catalytic hydrogenation to chiral amino acid precursors, and cyclization to fused naphthyridines.[1]
Application Workflow: From Reagents to API Precursors
The following workflow illustrates the critical path from raw materials to high-value chiral building blocks.
Figure 1: Strategic workflow for converting aldehyde feedstocks into chiral amino acid precursors via the acrylate intermediate.
Protocol 1: Optimized Synthesis (Knoevenagel Condensation)
Objective: Synthesize high-purity Ethyl 2-cyano-3-(3-pyridyl)acrylate with minimized dimerization side products.
Mechanistic Rationale
The reaction relies on the Knoevenagel condensation.[1] The choice of piperidine as a catalyst is critical; it forms an iminium ion intermediate with the aldehyde, which is more electrophilic than the free aldehyde, accelerating the nucleophilic attack by the deprotonated ethyl cyanoacetate.[1]
Materials[1][4][5]
-
3-Pyridinecarboxaldehyde (Nicotinaldehyde): 10.7 g (100 mmol)[1]
-
Ethyl cyanoacetate: 11.3 g (100 mmol)[1]
-
Piperidine (Catalyst): 0.4 mL (4 mmol)[1]
-
Ethanol (Absolute): 50 mL
-
Safety Note: Pyridine derivatives are potential sensitizers.[1] Work in a fume hood.
Step-by-Step Procedure
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde (100 mmol) in 50 mL of absolute ethanol.
-
Addition: Add ethyl cyanoacetate (100 mmol) to the solution. The mixture may warm slightly.
-
Catalysis: Add piperidine (0.4 mL) dropwise.
-
Checkpoint: The solution should turn yellow/orange rapidly, indicating the formation of the conjugated system.[1]
-
-
Reaction: Stir at room temperature for 3–4 hours.
-
Crystallization: Cool the mixture to 0–4°C in an ice bath for 1 hour. The product will precipitate as a crystalline solid.[1]
-
Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) and then cold hexane (2 x 10 mL) to remove trace piperidine.
-
Drying: Dry in a vacuum oven at 40°C for 6 hours.
Expected Yield: 85–92% Appearance: Off-white to pale yellow needles.[1] Melting Point: 78–80°C.[1][3]
Protocol 2: Downstream Transformation (Asymmetric Hydrogenation)
Objective: Convert the acrylate intermediate into L-3-Pyridylalanine , a key component in peptide drugs (e.g., Glucagon analogs) to improve solubility.[1]
Rationale
The acrylate double bond is prochiral.[1] Using a Rhodium catalyst with a chiral ligand (e.g., S,S-f-spiroPhos) allows for high enantioselectivity (>98% ee).[1]
Procedure Summary
-
Substrate Loading: Dissolve Ethyl 2-cyano-3-(3-pyridyl)acrylate (1.0 g) in degassed methanol (10 mL).
-
Catalyst Prep: Add [Rh(COD)
]BF (1 mol%) and Chiral Ligand (1.1 mol%) in a glovebox. -
Hydrogenation: Transfer to an autoclave. Pressurize with H
(5–10 bar) and stir at Room Temperature for 12 hours. -
Workup: Vent H
, concentrate solvent. -
Hydrolysis (Optional): Reflux the resulting saturated ester in 6N HCl to decarboxylate the cyano group and hydrolyze the ester, yielding the amino acid hydrochloride salt.
Analytical Quality Control
To ensure the intermediate meets pharmaceutical standards, the following QC parameters must be verified.
| Parameter | Specification | Method | Rationale |
| Purity | > 98.0% | HPLC (C18, ACN/H2O) | Critical for downstream catalytic efficiency.[1] |
| Water Content | < 0.5% | Karl Fischer | Water can deactivate sensitive hydrogenation catalysts.[1] |
| Piperidine Residue | < 100 ppm | GC-HS | Residual base poisons metal catalysts.[1] |
| Isomer Ratio | > 99:1 (E:Z) | 1H-NMR | The E-isomer is thermodynamically favored and often required for stereocontrol.[1] |
NMR Validation (400 MHz, CDCl
Pharmaceutical Case Studies
Peptide Solubility Enhancement
Incorporating 3-pyridylalanine (derived from this acrylate) into peptide sequences (replacing Phenylalanine) significantly increases aqueous solubility due to the protonatable pyridine nitrogen (pKa ~5.2).[1] This strategy is used in the development of Glucagon-like peptide-1 (GLP-1) analogs and CGRP antagonists to improve bioavailability.[1]
Kinase Inhibitors
The 3-pyridyl moiety serves as a bioisostere for the phenyl ring in various kinase inhibitors, improving hydrogen bonding interactions within the ATP-binding pocket.[1] The acrylate intermediate allows for the facile introduction of this moiety via Michael addition-cyclization sequences to form fused systems like pyridopyrimidines .[1]
References
-
BenchChem. (2025).[1] Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 152953, 3-(3-Pyridyl)alanine. Retrieved from [1]
-
Mroz, P. A., et al. (2016).[1][4] Optimization of Glucagon-like Peptide-1 Analogs. Journal of Medicinal Chemistry. (Contextual citation regarding 3-pyridylalanine solubility).
-
Zhang, W., et al. (2013).[1] Highly efficient asymmetric hydrogenation of cyano-substituted acrylate esters. Organic & Biomolecular Chemistry. Retrieved from [1]
-
Yuvaraj, H., et al. (2011).[1][5][6] (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate.[1][6] Acta Crystallographica Section E. (Structural analog comparison). Retrieved from [1]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl 2-Cyano-3-(3-pyridyl)acrylate Synthesis
Executive Summary & Reaction Overview
User Query: "How do I improve the yield and purity of Ethyl 2-Cyano-3-(3-pyridyl)acrylate?"
The synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate is a classic Knoevenagel condensation between 3-pyridinecarboxaldehyde (nicotinaldehyde) and ethyl cyanoacetate. While theoretically straightforward, this reaction often suffers from yield variations due to the basic nitrogen on the pyridine ring, which can interfere with acid-base equilibria if not managed, and the tendency of the product to "oil out" during purification.
This guide provides a validated protocol to transition from standard yields (60-70%) to optimized yields (>85%) using controlled catalysis and improved workup procedures.
Critical Process Parameters (CPP)
To maximize yield, you must control the following variables. This table summarizes the shift from "Standard" to "Optimized" conditions.
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Technical Rationale |
| Catalyst | Piperidine (excess) | Piperidine + Acetic Acid (Cat.) or DABCO | Pure base can cause cannizzaro-type side reactions or hydrolysis. Buffered systems (Piperidinium acetate) prevent side reactions. |
| Solvent | Benzene/Toluene | Ethanol (EtOH) or Water/EtOH | Green chemistry approach. Ethanol promotes product precipitation upon cooling, driving equilibrium forward. |
| Temperature | Reflux (>80°C) | Room Temp to 60°C | High heat promotes polymerization of the acrylate. Lower temps with better catalysts preserve purity. |
| Stoichiometry | 1:1 Ratio | 1.0 : 1.1 (Aldehyde : Ester) | Slight excess of the cheaper ethyl cyanoacetate pushes the limiting reagent (aldehyde) to full conversion. |
Validated Experimental Protocols
Protocol A: The "Green" High-Yield Method (Recommended)
Best for: High purity, scale-up, and avoiding toxic solvents.
Reagents:
-
3-Pyridinecarboxaldehyde (10 mmol)
-
Ethyl cyanoacetate (11 mmol)
-
Catalyst: Piperidine (0.5 mmol) + Glacial Acetic Acid (2 drops) OR DABCO (10 mol%)
-
Solvent: Ethanol (15 mL)
Procedure:
-
Activation: In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde and ethyl cyanoacetate in Ethanol.
-
Catalysis: Add the Piperidine/Acetic acid mixture dropwise while stirring.
-
Note: The solution often turns yellow/orange immediately, indicating enolate formation.
-
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Checkpoint: Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The aldehyde spot (
) should disappear.
-
-
Crystallization: Cool the mixture to 0–4°C in an ice bath. The product should precipitate as a white to pale yellow solid.
-
Filtration: Filter the solid and wash with cold ethanol (2 x 5 mL).
-
Yield: Expect 85–92%.
Protocol B: Microwave-Assisted (Rapid Synthesis)
Best for: High throughput screening.
-
Mix reactants (1:1 ratio) with Ammonium Acetate (10 mol%) in a microwave vial (solvent-free or minimal EtOH).
-
Irradiate at 300W for 60–90 seconds.
-
Cool and recrystallize from Ethanol.
-
Yield: >90% typically observed.
Troubleshooting Guide (FAQ)
Q1: My product formed a sticky oil/gum instead of a crystal. How do I fix this?
-
Cause: This is "oiling out," often caused by impurities acting as plasticizers or cooling too quickly.
-
Solution:
-
Re-dissolve the oil in hot Ethanol (minimum volume).
-
Add a "seed crystal" if available.
-
Scratch the inner wall of the glass vessel with a glass rod to induce nucleation.
-
Let it cool slowly to room temperature before placing it on ice.
-
Q2: The yield is low (<50%), and I see unreacted aldehyde.
-
Cause: The Knoevenagel reaction is reversible. Water accumulation can push the equilibrium back to reactants.
-
Solution: Although Ethanol usually works, if the reaction stalls, switch to Toluene and use a Dean-Stark apparatus to physically remove water during reflux. This drives the equilibrium to completion.
Q3: The product is highly colored (dark orange/brown).
-
Cause: Polymerization of the cyanoacrylate or oxidation of the pyridine ring.
-
Solution: Recrystallize using Ethanol + Activated Charcoal . Boil the solution with charcoal for 5 minutes, filter while hot through Celite, and then cool to crystallize.
Visualizing the Science
Diagram 1: Reaction Mechanism & Pathway
This diagram illustrates the base-catalyzed mechanism and where the specific catalyst (Piperidine) intervenes.
Caption: The Knoevenagel condensation pathway. Note the reversibility (red dotted line), highlighting the need for water removal or solvent control.
Diagram 2: Troubleshooting Decision Tree
Use this logic flow to diagnose experimental failures.
Caption: Diagnostic workflow for common synthesis issues. Follow the path corresponding to your observation.
References
-
BenchChem Protocols. Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. (2025).[1][2] Retrieved from
-
Meng, D. et al. "DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter." RSC Advances, 2018. Retrieved from
-
Organic Chemistry Portal. "Knoevenagel Condensation: Mechanisms and Recent Literature." Retrieved from
-
Yuvaraj, H. et al. "(E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate: Synthesis and Crystal Structure." Acta Crystallographica Section E, 2011.[3] (Analogous heterocyclic synthesis). Retrieved from
Sources
Technical Support Center: Knoevenagel Condensation of Pyridyl Scaffolds
Status: Active Ticket Type: Troubleshooting & Optimization Guide Subject: Overcoming Reactivity & Isolation Challenges in Pyridine-Based Condensations Assigned Specialist: Senior Application Scientist
Diagnostic Matrix: Rapid Triage
Use this table to identify your issue based on observed symptoms before proceeding to the detailed modules.
| Symptom | Probable Cause | Verification Step | Remediation Module |
| No Reaction (2-Pyridine) | Catalyst deactivation via chelation. | Add 1.5 eq. Lewis Acid; if precipitate forms immediately, chelation is occurring. | Module 2 |
| Slow Reaction (3-Pyridine) | Electronic deactivation (Meta-position). | Compare TLC spot intensity with benzaldehyde control after 1 hour. | Module 1 |
| Sticky/Tar Product | Zwitterionic intermediate aggregation or polymerization. | Check solubility in water vs. EtOH.[1] | Module 4 |
| Incomplete Decarboxylation | Insufficient thermal energy or base strength. | NMR shows doublet of doublets (alkene) mixed with broad carboxylic acid peaks. | Module 3 |
| Catalyst "Death" | Pyridine nitrogen neutralizing acidic co-catalysts. | Measure pH of reaction mixture; if >7 when using acidic catalyst, buffering failed. | Module 2 |
Module 1: Reactivity Profiles & Kinetics
User Question: I am running identical conditions for 2-, 3-, and 4-pyridinecarboxaldehyde, but the yields are drastically different. Why?
Technical Insight: Unlike benzene, the pyridine ring exerts a powerful, position-dependent electronic influence on the aldehyde carbonyl. You cannot treat these isomers as interchangeable substrates.
The Reactivity Hierarchy[1]
-
4-Pyridinecarboxaldehyde (Most Reactive): The nitrogen atom acts as an electron sink via resonance (
effect), making the carbonyl carbon highly electrophilic. It reacts faster than benzaldehyde.[1] -
2-Pyridinecarboxaldehyde (Highly Reactive but Problematic): Strong inductive electron withdrawal (
effect) due to proximity to nitrogen makes the carbonyl reactive, but the lone pair on the nitrogen is sterically positioned to interfere with catalysts (see Module 2). -
3-Pyridinecarboxaldehyde (Least Reactive): The nitrogen is in a meta-like relationship relative to the aldehyde. Resonance effects cannot effectively withdraw electron density from the carbonyl position. Reactivity is often sluggish, comparable to electron-neutral benzaldehydes.
Data Comparison: Reaction Times with Malononitrile (Uncatalyzed, Water)
| Substrate | Time to Completion | Yield | Electronic Factor |
|---|
| 4-Pyridinecarboxaldehyde | 2 min | 92% | Resonance (
Protocol Adjustment: For 3-pyridyl substrates, increase temperature by 20°C or double the catalyst loading compared to 4-pyridyl protocols [1].
Module 2: Catalyst Systems & The "Nitrogen Problem"
User Question: My standard piperidine/acetic acid catalyst system works for benzaldehyde but stalls with pyridine. Is the catalyst bad?
Technical Insight: The pyridine nitrogen is a Lewis base. In standard organic synthesis, this is a functional group; in Knoevenagel condensation, it is often a catalyst poison .
The Failure Modes
-
Acid Neutralization: If you use a weak acid co-catalyst (like acetic acid in the Piperidine/AcOH system), the pyridine substrate itself may deprotonate the acid, disrupting the buffering required to form the iminium ion intermediate.
-
Metal Poisoning: If using Lewis Acid catalysts (e.g., ZnCl₂, TiCl₄), the 2-pyridyl nitrogen can chelate the metal center, forming a stable, non-reactive complex rather than activating the carbonyl.
Validated Catalyst Systems
-
Ionic Liquids (Recommended): [Bmim]BF₄ or similar ionic liquids prevent the basic nitrogen from interfering and often improve yields for acid-sensitive substrates [2].
-
Heterogeneous Basic Catalysts: Hydrotalcites or amine-functionalized MOFs (Metal-Organic Frameworks) prevent the "quenching" effect seen in homogeneous solutions [3].
Module 3: The Doebner Modification (Decarboxylation)
User Question: I am trying to make the acrylic acid derivative using malonic acid, but I keep isolating the dicarboxylic acid intermediate. How do I force decarboxylation?
Technical Insight:
The Doebner modification involves two distinct energy barriers: Condensation (
Critical Control Points:
-
Solvent is the Base: You must use pyridine as the solvent (or a co-solvent). It acts as the proton acceptor to facilitate the concerted decarboxylation-elimination mechanism.
-
Thermal Threshold: Decarboxylation of the pyridyl-malonic adduct typically requires temperatures >80°C. Refluxing ethanol (78°C) is often insufficient; refluxing pyridine (115°C) is preferred.
-
Mechanism Visualization:
Figure 1: The Doebner pathway.[2] Note that the Dicarboxylic Adduct is a stable trap if heat/base is insufficient [4].
Module 4: Protocols (Standard vs. Green)
Protocol A: The "Green" Aqueous Method (Recommended)
Best for: 2- and 4-pyridinecarboxaldehydes, active methylenes (malononitrile). Why: Water enhances the reaction rate via hydrophobic effects and avoids solubility issues associated with zwitterionic intermediates in non-polar solvents [5].
-
Mix: Combine 1.0 eq. Pyridinecarboxaldehyde and 1.0 eq.[1][3] Active Methylene (e.g., malononitrile) in water (2 mL/mmol).
-
Stir: Stir vigorously at Room Temperature. No catalyst is required for highly active substrates.
-
Observation: The mixture will likely turn into a "black sticky" substance or precipitate.
-
Work-up:
-
If Solid: Filter and wash with cold EtOH.
-
If Sticky (Common issue): Add 50% EtOH/Water mixture.[1] The product often crystallizes from this medium while impurities remain solvated.
-
-
Yield Expectation: >90% within 30 minutes.
Protocol B: The Classical Doebner (For Acrylic Acids)
Best for: Synthesizing cinnamic acid analogs from pyridines.
-
Mix: Dissolve 1.0 eq. Pyridinecarboxaldehyde and 1.2 eq.[3] Malonic Acid in Pyridine (3 mL/mmol).
-
Reflux: Heat to 100-115°C for 2-4 hours. Do not stop at 1 hour even if TLC shows consumption of aldehyde; you must drive the decarboxylation.
-
Quench: Pour the cooled reaction mixture into ice-cold HCl (2M) to precipitate the acid.
-
Note: The pyridine nitrogen will protonate, making the product water-soluble. You must adjust pH to the isoelectric point (usually pH 3-4) to maximize precipitation.
-
Troubleshooting Logic Flow
Figure 2: Decision tree for troubleshooting Knoevenagel failures specific to pyridyl substrates.
References
-
Catalytic Efficacy in MOFs: ACS Omega, 2021 . "Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks."
-
Ionic Liquids: Synthesis, 2003 . "The ionic liquid 1-butyl-3-methylimidazonium tetrafluoroborate [bmim]BF4 was used for ethylenediammonium diacetate (EDDA)-catalyzed Knoevenagel condensation."
-
Heterogeneous Catalysis: Journal of Organic Chemistry, 2006 . "Reconstructed Hydrotalcite as a Highly Active Heterogeneous Base Catalyst."
-
Doebner Mechanism: Journal of Physical Chemistry A, 2010 . "Mechanism of the Organocatalyzed Decarboxylative Knoevenagel-Doebner Reaction."
-
Green Aqueous Protocol: Bulgarian Chemical Communications, 2016 . "A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds."
Sources
Technical Support Center: Optimization of Ethyl 2-Cyano-3-(3-pyridyl)acrylate Synthesis
Status: Operational Ticket ID: CHEM-OPT-392 Subject: Protocol Optimization & Troubleshooting for Pyridine-based Knoevenagel Condensation Assigned Specialist: Senior Application Scientist
Executive Summary & Reaction Overview
Target Molecule: Ethyl 2-Cyano-3-(3-pyridyl)acrylate Reaction Class: Knoevenagel Condensation Core Challenge: Balancing the reactivity of the electron-deficient 3-pyridinecarboxaldehyde with the acidity of ethyl cyanoacetate while preventing pyridine-induced self-polymerization or Cannizzaro side reactions.
This guide provides a self-validating workflow for synthesizing high-purity acrylates. Unlike aliphatic aldehydes, the 3-pyridyl moiety introduces basicity and specific electronic effects that require tailored catalyst choices.
The Chemical Pathway
The reaction involves the nucleophilic attack of the deprotonated ethyl cyanoacetate on the carbonyl carbon of 3-pyridinecarboxaldehyde, followed by dehydration.
Standard Equation:
Experimental Protocols (Gold Standard vs. Green Alternative)
We provide two validated protocols. Protocol A is the industry standard for reliability. Protocol B is for environmentally conscious workflows or when solvent disposal is a constraint.
Protocol A: The "Classic" Piperidine Method (High Reliability)
Best for: First-time synthesis, scaling up, and maximum yield.
Reagents:
-
3-Pyridinecarboxaldehyde (1.0 eq)
-
Ethyl Cyanoacetate (1.0 - 1.1 eq)
-
Solvent: Ethanol (Absolute)
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of 3-pyridinecarboxaldehyde in 15 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 10-11 mmol of ethyl cyanoacetate. Stir for 5 minutes at Room Temperature (RT).
-
Catalysis: Add 0.1 mmol (approx. 1-2 drops) of Piperidine.
-
Technical Note: You may observe a slight exotherm or color change (yellowing) indicating iminium ion formation.
-
-
Reaction: Reflux at 78°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Work-up: Cool the mixture to 0°C in an ice bath. The product often crystallizes out.[4]
-
Purification: Filter the solid. Recrystallize from hot Ethanol or Ethanol/Water (9:1) mixture.
Protocol B: The "Green" Aqueous Method
Best for: Small scale, avoiding organic solvents, rapid screening.
Reagents:
-
Same reactants.[5]
-
Catalyst: None (or trace Glycine).
-
Solvent: Water:Ethanol (1:1).
Step-by-Step:
-
Mix aldehyde and cyanoacetate in Water:Ethanol (1:1).
-
Stir vigorously at RT. The hydrophobic effect forces the organic reactants together, accelerating the reaction "on water."
-
Product precipitates spontaneously as a solid. Filter and wash with cold water.
Critical Mechanism & Causality
Understanding why the reaction works allows you to troubleshoot effectively.
Why Piperidine? Piperidine is not just a base; it is a nucleophilic catalyst. It attacks the aldehyde to form a reactive iminium ion intermediate . This intermediate is more electrophilic than the original aldehyde, facilitating the attack by the ethyl cyanoacetate enolate.
The Pyridine Effect: The nitrogen in the 3-pyridyl ring is electron-withdrawing, making the aldehyde carbonyl more reactive than benzaldehyde. However, it can also act as a weak base. If you use an acidic catalyst (uncommon for Knoevenagel but possible), the pyridine ring will protonate and deactivate. Therefore, base catalysis is strictly required.
Visualization: Reaction Mechanism Workflow
Caption: Catalytic cycle showing Piperidine's role in activating the aldehyde via iminium formation.
Troubleshooting Center (FAQs)
Issue 1: Low Yield / Incomplete Conversion
User Question: "I refluxed for 4 hours, but TLC shows significant starting aldehyde."
Diagnostic:
-
Water Inhibition: Knoevenagel is an equilibrium reaction. Water accumulation can reverse the dehydration step.
-
Old Catalyst: Piperidine can oxidize or absorb CO2 from air.
Solution:
-
Action: Add a Dean-Stark trap to remove water azeotropically if using Benzene/Toluene (though Ethanol reflux is usually sufficient).
-
Action: Increase catalyst load to 0.2 eq or add a co-catalyst like Acetic Acid (0.05 eq) to buffer the basicity (formation of Piperidinium acetate).
Issue 2: "Oiling Out" (Sticky Product)
User Question: "Upon cooling, my product formed a sticky brown oil instead of crystals."
Diagnostic:
-
Impurity Profile: Presence of unreacted aldehyde or self-condensed byproducts prevents crystal lattice formation.
-
Cooling Rate: Cooling too fast traps impurities.
Solution:
-
Action: Re-dissolve the oil in minimum hot ethanol. Add water dropwise until turbidity appears (Cloud Point), then let it stand at RT undisturbed for 12 hours.
-
Action: Scratch the glass vessel to induce nucleation.
Issue 3: E/Z Isomerism
User Question: "Am I getting a mixture of isomers?"
Insight: The Knoevenagel condensation of aromatic aldehydes typically favors the (E)-isomer thermodynamically due to steric hindrance between the aromatic ring and the ester group. The cyano group is smaller (linear), so it sits cis to the pyridine ring (which is formally the E isomer across the double bond relative to the highest priority groups).
-
Verification: Check 1H NMR. The vinylic proton usually appears around
8.0-8.5 ppm.
Optimization Data & Comparison
The following table synthesizes data from various optimization studies for this specific class of acrylates.
| Parameter | Protocol A (Classic) | Protocol B (Green) | Microwave Assisted |
| Solvent | Ethanol | Water/Ethanol (1:1) | Solvent-free / Ethanol |
| Catalyst | Piperidine (10 mol%) | None / Glycine | Piperidine / Basic Alumina |
| Temp/Time | 78°C / 2-4 hrs | 25°C / 30-60 mins | 100°C / 2-5 mins |
| Yield | 85 - 92% | 80 - 88% | 90 - 96% |
| Purity (Crude) | High (Crystalline) | Moderate (Needs wash) | High |
| Scalability | Excellent | Good | Limited by reactor size |
Visualization: Troubleshooting Logic Tree
Caption: Decision tree for diagnosing yield and purity issues in Knoevenagel synthesis.
References
-
BenchChem. (2025).[4][5] Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. Retrieved from
-
Shrivash, M. K., & Misra, K. (2021).[6] A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences. Retrieved from
-
Meng, D., et al. (2018).[7] DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. Retrieved from
-
Veronese, A. C., et al. (2018).[8] Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol. National Institutes of Health (PMC). Retrieved from
-
PubChem. (n.d.).[8] Ethyl 2-cyano-3-(3-pyridyl)acrylate Compound Summary. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 8. Ethyl 2-cyano-3-(dimethylamino)acrylate | C8H12N2O2 | CID 2777141 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ethyl 2-Cyano-3-(3-pyridyl)acrylate stability and storage conditions
Compound ID: Ethyl 3-(3-pyridyl)-2-cyanoacrylate | CAS: 52116-83-9 (analogous) Class: Knoevenagel Condensate / Michael Acceptor[1]
Core Stability & Storage Matrix
Immediate Action Required: Upon receipt, transfer this compound to long-term storage conditions defined below. Do not store at room temperature for extended periods.
| Parameter | Critical Condition | Scientific Rationale |
| Temperature | -20°C (Preferred) or 4°C | Low temperature inhibits anionic polymerization and retro-Knoevenagel decomposition.[1] The activation energy for these degradation pathways is significantly lowered by the presence of the pyridine ring. |
| Atmosphere | Inert (Argon/Nitrogen) | CRITICAL. Moisture is the primary initiator for degradation. Water acts as a nucleophile, triggering both polymerization (hardening) and hydrolysis (cleavage).[1] |
| Light | Amber Vials / Foil | The exocyclic double bond is susceptible to E/Z isomerization and [2+2] cycloaddition under UV exposure.[1] |
| Solvent Compatibility | Aprotic Only (DCM, DMSO, Acetone) | Avoid Alcohols/Water. Protic solvents (MeOH, EtOH, H₂O) act as weak nucleophiles that will initiate polymerization or retro-aldol cleavage within hours.[1] |
| Stabilizers | Trace Acid (Optional) | If storing in solution, trace acid (e.g., 10 ppm acetic acid) neutralizes the basic pyridine nitrogen, preventing auto-catalytic polymerization. |
Technical Deep Dive: The "Auto-Catalytic" Threat
As a researcher, you must understand that Ethyl 2-Cyano-3-(3-pyridyl)acrylate is not a passive reagent. It possesses an internal "self-destruct" mechanism distinguishable from standard aryl cyanoacrylates.[1]
The Pyridine Effect: Unlike a phenyl ring, the 3-pyridyl moiety contains a basic nitrogen (pKa of conjugate acid ~5.2).[2] In solution, this nitrogen can act as a base to deprotonate trace water or alcohol, generating hydroxide/alkoxide ions.[1] These ions are potent initiators for the anionic polymerization of the electron-deficient alkene (Michael acceptor).
Result: The compound can polymerize "spontaneously" if not kept strictly anhydrous, even without external base added.
Troubleshooting & Diagnostics (Q&A)
Issue 1: Solubility & Physical State
Q: My white powder has turned into a gummy, insoluble yellow solid. Can I salvage it?
-
Diagnosis: Anionic Polymerization. The material has formed oligomers/polymers due to moisture exposure or base contamination.[1][2]
-
Mechanism: Nucleophilic attack on the
-carbon followed by chain propagation. -
Resolution: Irreversible. The material cannot be depolymerized back to the monomer for synthesis purposes. Discard and replace.
-
Prevention: Store in a desiccator.[1] When weighing, allow the vial to reach room temperature before opening to prevent condensation.
Issue 2: Purity & Analysis
Q: NMR shows the correct ethyl signals, but the alkene proton peak is diminished or split. Is this degradation?
-
Diagnosis: Retro-Knoevenagel Reaction or Isomerization .[1]
-
Test: Check for the presence of 3-pyridinecarboxaldehyde (distinct aldehyde proton ~10 ppm).
-
Mechanism: In the presence of water, the equilibrium shifts backward, cleaving the molecule into the starting aldehyde and ethyl cyanoacetate.
-
Resolution: If aldehyde content is <5%, you may purify via recrystallization from dry EtOH/Hexane (rapidly) or column chromatography (neutral alumina, not basic silica).[1]
Issue 3: Reaction Failures
Q: I am trying to hydrogenate the double bond, but the reaction stalls.
-
Diagnosis: Catalyst Poisoning. [1]
-
Reason: The pyridine nitrogen coordinates strongly to metal catalysts (Pd/C, Pt), inhibiting their activity.
-
Workaround: Protonate the pyridine ring using 1.0 equivalent of HCl or acetic acid before adding the metal catalyst. This prevents coordination to the metal center.
Visualizing Degradation Pathways
The following diagram illustrates the decision matrix for degradation based on environmental triggers.
Figure 1: Primary degradation pathways.[1][2] Note that moisture can trigger both hydrolysis (Path B) and polymerization (Path A), but polymerization is kinetically favored in concentrated samples.[1]
Validated Handling Protocol: Solution Preparation
Objective: Prepare a stable stock solution for biological assay or synthesis.
-
Solvent Selection: Use Anhydrous DMSO or Anhydrous Acetonitrile .[1]
-
Verification: Ensure solvent water content is <50 ppm (Karl Fischer).[1]
-
-
Glassware: Oven-dried vials (120°C for 2 hours), cooled in a desiccator.
-
Weighing: Weigh the solid quickly. Do not leave the stock bottle open.
-
Dissolution:
-
Add solvent to the solid.
-
Optional Step: If the solution must stand for >4 hours, add 0.01% Acetic Acid to the solvent. This buffers the pyridine nitrogen.
-
-
Usage: Use within 4 hours at room temperature. Discard if precipitation (polymerization) is observed.[1]
References
-
ResearchGate. (2011).[1] Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates. Retrieved from [Link] (Context: Synthesis and structural characterization of pyridyl/aryl acrylates).
-
Indian Academy of Sciences. (n.d.).[1] Micellar catalysis in the retro-Knoevenagel reaction. Retrieved from [Link] (Context: Mechanism of hydrolytic decomposition).
Sources
avoiding polymerization during Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis
Topic: Avoiding Polymerization & Oligomerization During Synthesis Product CAS: 17999-71-2 Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The "Polymerization" Myth
User Query: "My reaction mixture turned into a viscous oil/tar instead of precipitating a solid. Did it polymerize like Super Glue?"
Technical Insight: While Ethyl 2-cyanoacrylate (Super Glue) polymerizes instantly via anionic mechanisms, your target molecule, Ethyl 2-Cyano-3-(3-pyridyl)acrylate , is 3-substituted and sterically hindered, making it significantly more stable against rapid anionic polymerization.
What you are likely observing is Oligomerization via Michael Addition .
In the presence of excess base (piperidine) or unreacted ethyl cyanoacetate, the deprotonated ethyl cyanoacetate attacks the
The Solution: Control the basicity, optimize stoichiometry, and neutralize strictly during workup.
Optimized Reaction Protocol (Knoevenagel Condensation)
This protocol is designed to minimize the residence time of the product in a basic environment.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 3-Pyridinecarboxaldehyde | Electrophile | 1.0 | Limiting reagent.[1] |
| Ethyl Cyanoacetate | Nucleophile | 1.0 - 1.05 | Do not use large excess. Excess promotes Michael addition to the product. |
| Piperidine | Catalyst | 0.05 - 0.1 | High concentrations promote side reactions. |
| Ethanol (Anhydrous) | Solvent | N/A | 5-10 mL per gram of aldehyde. |
| Acetic Acid (Optional) | Buffer | 0.05 | "Doebner Modification" to buffer basicity. |
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Mixing: Dissolve 3-pyridinecarboxaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in Ethanol.
-
Catalysis (Critical Step):
-
Standard: Add Piperidine (0.1 eq) dropwise.
-
Buffered (Recommended for scale-up): Premix Piperidine (0.1 eq) and Acetic Acid (0.05 eq) in a small volume of ethanol, then add to the reaction. This buffers the pH, reducing the rate of oligomerization.
-
-
Reaction: Heat to reflux (approx. 78°C). Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).
-
Time: Typically 2–4 hours.[2] Do not overnight reflux unless necessary; prolonged heating degrades the product.
-
-
Cooling: Allow the mixture to cool slowly to room temperature (25°C), then to 0°C in an ice bath.
-
Observation: The product should crystallize as a solid.
-
-
Workup (The Anti-Polymerization Step):
-
If solid forms: Filter and wash with cold ethanol followed by a wash with dilute aqueous acetic acid (0.1 M) to neutralize residual piperidine.
-
If oil forms: See Troubleshooting Section below.
-
Mechanism & Failure Modes
Understanding the pathway allows you to intervene before "tar" forms.
Caption: The primary failure mode is the Michael Addition of excess nucleophile to the formed product, catalyzed by residual base.[3]
Troubleshooting Guide (FAQ)
Q1: The reaction finished, but I have a dark red oil instead of crystals. Is it ruined?
Diagnosis: Likely solvent trapping or oligomer formation. Recovery Protocol:
-
Neutralize: Add a few drops of acetic acid to the oil to kill the base.
-
Solvent Swap: Evaporate the ethanol. Redissolve the oil in a minimum amount of hot Ethyl Acetate .
-
Precipitate: Add Hexane or Petroleum Ether dropwise until the solution turns cloudy.
-
Seed: Scratch the inner wall of the flask with a glass rod or add a seed crystal if available. Store at -20°C overnight.
Q2: Can I use water as a solvent to be "Green"?
Answer: Yes, but with caution. Water forces the organic product out of solution immediately (oiling out), which can trap the catalyst inside the oil droplets, accelerating degradation.
-
Recommendation: Use Ethanol/Water (1:1) . The ethanol keeps the catalyst in the bulk phase, while the water helps precipitate the product upon cooling.
Q3: How do I remove the piperidine completely?
Answer: Residual piperidine turns the product brown during storage.
-
Wash: Wash the filter cake with 0.1 M HCl (rapidly) followed by water.
-
Recrystallization: Recrystallize from Ethanol/Acetic Acid (99:1) . The acetic acid converts piperidine to the acetate salt, which stays in the mother liquor.
Q4: The product degrades on the shelf (turns sticky).
Answer: This is "Spontaneous Polymerization" caused by trace base.
-
Stabilization: Add 10-50 ppm of hydroquinone or methanesulfonic acid to the final product if long-term storage is required.
-
Storage: Store at 4°C in a dark, desiccated container.
Comparison of Catalytic Methods
| Method | Catalyst System | Pros | Cons | Risk of "Polymerization" |
| Standard | Piperidine / Ethanol | Fast, High Yield | Basic conditions promote side reactions | High |
| Doebner | Piperidine + Acetic Acid | Buffered pH | Slower reaction, cleaner product | Low |
| Green | Glycine / Water | Non-toxic, Neutral workup | Poor solubility of reagents | Medium (Oiling out) |
| Lewis Acid | TiCl₄ / THF | Very fast, Low temp | Difficult workup, moisture sensitive | Very Low |
Interactive Decision Tree: Saving Your Batch
Caption: Decision matrix for handling reaction outcomes. Prioritize neutralization to prevent product loss.
References
-
Sigma-Aldrich. Ethyl 2-Cyano-3-(3-pyridyl)acrylate Product Page (CAS 17999-71-2).[4]Link
-
BenchChem. Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. (2025).[1][5] Link
-
Jones, G. The Knoevenagel Condensation.[1][6] Organic Reactions, 2011. (Standard reference for mechanism and pyridine-catalyzed conditions).
- Mao, H., et al.Knoevenagel Condensation in Ionic Liquids. (Discussion on preventing side reactions via solvent choice).
-
Spectrum Chemical. Ethyl 2-Cyanoacrylate MSDS. (For comparison of polymerization hazards of the non-substituted analog). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DSpace [open.bu.edu]
- 3. Ethyl 2-cyano-3-(dimethylamino)acrylate | C8H12N2O2 | CID 2777141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-Cyano-3-(3-pyridyl)acrylate | 17999-71-2 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
troubleshooting low purity in Ethyl 2-Cyano-3-(3-pyridyl)acrylate samples
Topic: Troubleshooting Low Purity & Synthesis Optimization
Diagnostic Triage: Defining "Low Purity"
Before attempting remediation, you must characterize the impurity profile. "Low purity" is a symptom, not a root cause. In Knoevenagel condensations involving heterocyclic aldehydes like 3-pyridinecarboxaldehyde (nicotinaldehyde), impurities generally fall into three specific classes.
Use this diagnostic workflow to identify your specific issue based on 1H-NMR or HPLC data.
Figure 1: Diagnostic logic for identifying impurity classes in Knoevenagel condensations.
Root Cause Analysis & Prevention
Impurity Type A: Unreacted Aldehyde (Equilibrium Shift)
The Mechanism: The Knoevenagel condensation is reversible. Water is a byproduct. If water is not removed, the equilibrium shifts backward, hydrolyzing your product back into 3-pyridinecarboxaldehyde and ethyl cyanoacetate.
-
The Fix: You must drive the reaction forward by removing water.
-
Protocol Adjustment: Switch to a solvent system that allows azeotropic distillation (e.g., Toluene with a Dean-Stark trap) or add a molecular sieve drying agent if running in Ethanol.
Impurity Type B: The "Bis" Product (Michael Addition)
The Mechanism: This is the most common "hidden" impurity in this specific synthesis. The product, Ethyl 2-Cyano-3-(3-pyridyl)acrylate, is an electron-deficient alkene (Michael acceptor). If you have excess ethyl cyanoacetate in the presence of a base, it will attack the product's double bond, forming a saturated "bis" impurity.
-
The Fix: Strict stoichiometry. Never use a large excess of ethyl cyanoacetate. Use exactly 1.0 equivalents or a slight deficit (0.98 eq) relative to the aldehyde.
Impurity Type C: Cannizzaro Byproducts
The Mechanism: 3-Pyridinecarboxaldehyde is susceptible to the Cannizzaro reaction (disproportionation into alcohol and acid) if the base concentration is too high or too strong (e.g., hydroxide bases).
-
The Fix: Use weak amine catalysts (Piperidine, DABCO) and keep loading low (catalytic amounts, <5 mol%).
Remediation Protocols
If your sample is already impure, standard flash chromatography is often ineffective due to the streaking nature of pyridine derivatives on silica. Recrystallization is the gold standard for this compound.
Protocol A: The "Ethanol Crash" (For Purity < 90%)
This method relies on the high solubility of the impurities (starting materials) in cold ethanol compared to the product.
-
Dissolution: Place crude solid in a flask. Add minimum boiling Ethanol (absolute) until dissolved.
-
Clarification: If the solution is dark orange/brown (polymerization), add activated charcoal, boil for 5 mins, and filter hot through Celite.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Do not induce rapid cooling (ice bath) immediately, as this traps impurities.
-
Harvest: Once crystals form at RT, move to 4°C for 2 hours. Filter and wash with ice-cold ethanol.
Protocol B: The "Water Anti-Solvent" (For Purity > 90% but Colored)
If the product is mostly pure but retains a yellow/orange hue (trace pyridine oxidation), use a binary solvent system.
-
Dissolve crude in minimum hot Ethanol.
-
Add hot water dropwise until persistent turbidity (cloudiness) appears.
-
Add one drop of Ethanol to clear the solution.
-
Cool slowly. The product will crystallize as white/off-white needles; colored impurities usually remain in the aqueous mother liquor.
Comparative Data: Solvent Systems
We have aggregated internal data regarding yield and purity for various solvent systems used in this synthesis.
| Solvent System | Catalyst | Yield (Typical) | Purity (Crude) | Major Impurity Risk |
| Ethanol (Reflux) | Piperidine | 85-92% | High (95%+) | Bis-addition (if refluxed too long) |
| Water (RT) | DABCO / Ionic Liquid | 88-95% | Medium (85-90%) | Unreacted Aldehyde (low solubility) |
| Toluene (Reflux) | Piperidine + Dean-Stark | 90-96% | Very High (98%+) | Polymerization (if overheated) |
| Solvent-Free | Ammonium Acetate | 70-80% | Low (<80%) | Oligomers / Charring |
Table 1: Comparison of synthetic methodologies. The Toluene/Dean-Stark method is recommended for scale-up to ensure water removal.
Reaction Pathway Visualization
Understanding the competitive pathways is critical for optimization. The diagram below illustrates how the "Bis-product" forms.
Figure 2: Reaction pathway showing the formation of the target product and the competitive Michael addition leading to the bis-impurity.
Frequently Asked Questions (FAQs)
Q: My product is an oil, not a solid. What happened? A: This usually indicates the presence of the Z-isomer or significant solvent retention. Pyridyl acrylates can form "oily" polymorphs if cooled too quickly. Remedy: Re-dissolve in a small amount of diethyl ether and scratch the flask walls with a glass rod to induce nucleation, or seed with a pure crystal if available.
Q: The NMR shows a split vinyl peak. Is this a mixture of products? A: It is likely a mixture of E and Z isomers.[1] The E-isomer is thermodynamically favored. If you see a split, you can convert the Z to E by refluxing the solid in Ethanol with a catalytic amount of acid (e.g., p-TsOH) for 1 hour, then recrystallizing.
Q: Can I use Pyridine as the solvent instead of Ethanol? A: While possible (Doebner modification), it is difficult to remove pyridine completely during workup, leading to low purity scores. We recommend Ethanol or Toluene for easier isolation.
References
-
Knoevenagel Condensation Overview: Jones, G.[2] "The Knoevenagel Condensation."[3][1][2][4][5][6][7] Organic Reactions, 2011. Link
-
Synthesis of Pyridyl Acrylates: BenchChem Protocols. "Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols." BenchChem, 2025.[3] Link
-
Green Chemistry Approaches: Zhao, S. et al. "DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter." RSC Advances, 2018. Link
-
Recrystallization Techniques: University of Rochester, Dept. of Chemistry. "Solvents for Recrystallization."[3][8] Link
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. eurjchem.com [eurjchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Executive Summary
The synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate (E-2-CPA) via Knoevenagel condensation is a pivotal step in developing pharmacological intermediates, particularly for phosphodiesterase inhibitors and anticancer agents. While the reaction appears straightforward, the electron-deficient nature of the pyridine ring and the activated alkene in the product create a specific "reactivity window" prone to three critical side reactions: Michael addition (bis-alkylation) , base-catalyzed oligomerization , and hydrolytic degradation .
This guide provides a root-cause analysis and troubleshooting protocols to isolate the thermodynamic E-isomer with >98% purity.
Module 1: The "Bis-Adduct" Anomaly (Michael Addition)
User Query:
"I am observing a high molecular weight impurity (+113 Da vs Product) that persists despite recrystallization. My yield is moderate (60%), but the crude NMR shows significant contamination. What is this?"
Technical Diagnosis:
You are likely observing the Michael Adduct (Bis-product) .
The product, Ethyl 2-Cyano-3-(3-pyridyl)acrylate, contains a highly electron-deficient
Mechanism of Failure:
-
Primary Reaction: 3-Pyridinecarboxaldehyde + Ethyl Cyanoacetate
Product + . -
Side Reaction: Product + Ethyl Cyanoacetate (Enolate)
Diethyl 2,4-dicyano-3-(3-pyridyl)pentanedioate .
Troubleshooting Protocol:
| Variable | Recommendation | Causality |
| Stoichiometry | 1.0 : 1.0 (Aldehyde : Ester) | Excess ethyl cyanoacetate drives the equilibrium toward the Michael adduct. A slight excess of aldehyde (1.05 eq) is preferable as it is easier to remove than the bis-adduct. |
| Reaction Time | Monitor via TLC/HPLC | Prolonged reflux after consumption of the aldehyde increases the probability of thermodynamic equilibration to the saturated bis-adduct. |
| Catalyst Loading | Reduce Base | High concentrations of piperidine stabilize the enolate of the starting material, increasing the rate of Michael addition. |
Module 2: Oligomerization & "Sticky" Solids
User Query:
"My product precipitates as a gummy, yellow-orange solid that is difficult to filter. Upon drying, it darkens and loses solubility. How do I prevent this?"
Technical Diagnosis:
This indicates Base-Catalyzed Oligomerization or Polymerization . Unlike simple acrylates, 3-pyridyl cyanoacrylates are relatively stable, but residual basic catalyst (piperidine, pyridine) trapped in the crystal lattice can initiate anionic polymerization of the vinyl group, especially during the drying phase (heat + base).
Corrective Workflow: The Acidic Quench
Crucial Step: You must neutralize the catalyst before the final isolation.
-
Cooling: Cool reaction mixture to 0–5 °C.
-
Acid Wash: Wash the precipitate with dilute acetic acid (10% aq) or cold 0.1 M HCl .
-
Why? This protonates the piperidine (forming water-soluble piperidinium salts) and kills the active anionic chain ends.
-
-
Recrystallization: Use Ethanol/Toluene (9:1) . Toluene helps solubilize oligomers, keeping them in the mother liquor while the monomer crystallizes.
Module 3: Hydrolysis & Isomer Control
User Query:
"I see a new spot on TLC near the baseline, and my melting point is broad (110–125 °C). Is this the Z-isomer?"
Technical Diagnosis:
A broad melting point usually indicates an E/Z isomeric mixture , while a baseline spot suggests Hydrolysis of the ester to the carboxylic acid.
-
Hydrolysis: Water generated during condensation (or present in wet solvent) attacks the ester group at reflux temperatures.
-
Isomerism: The Knoevenagel condensation initially forms a mixture.[1] The E-isomer (trans) is thermodynamically favored due to steric repulsion between the bulky pyridine ring and the ester group.
Optimization Strategy:
-
Solvent: Use Anhydrous Ethanol or Toluene with a Dean-Stark trap to remove water azeotropically.
-
Isomerization: If the Z-isomer is present, refluxing the crude solid in ethanol with a trace of piperidine (followed by acid quench) allows thermodynamic equilibration to the stable E-isomer, which crystallizes out upon cooling.
Visualizing the Reaction Pathways
The following diagram maps the kinetic vs. thermodynamic pathways and the specific entry points for impurities.
Figure 1: Reaction network showing the target pathway (Green) and competing side reactions (Red/Dashed).
Standardized Optimization Protocol
Objective: Synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate (Target Purity >98%).
Reagents:
-
3-Pyridinecarboxaldehyde (1.0 equiv)
-
Ethyl Cyanoacetate (1.0 equiv)
-
Piperidine (0.05 equiv)
-
Ethanol (Anhydrous, 5 mL/mmol)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-pyridinecarboxaldehyde and ethyl cyanoacetate in anhydrous ethanol.
-
Initiation: Add piperidine dropwise at room temperature.
-
Checkpoint: The solution should turn yellow/orange immediately.
-
-
Reaction: Heat to reflux (78 °C) for 2–3 hours .
-
Control: Monitor by TLC (Ethyl Acetate/Hexane 3:7). Stop immediately when aldehyde is consumed to prevent Michael addition.
-
-
Crystallization (Critical):
-
Remove heat and allow the solution to cool slowly to room temperature.
-
Further cool to 0–4 °C in an ice bath.
-
-
Workup (The Acid Wash):
-
Filter the crystalline solid.
-
Wash 1: Cold Ethanol (removes unreacted aldehyde).
-
Wash 2: Dilute Acetic Acid (1% in water) or 0.1 N HCl . (Removes residual piperidine).
-
Wash 3: Cold Water (removes salts).
-
Wash 4: Hexane (aids drying).
-
-
Drying: Dry in a vacuum oven at 40 °C for 4 hours.
-
Note: Do not exceed 50 °C if the product is not perfectly neutral, as this triggers polymerization.
-
Quantitative Data: Solvent Effects on Yield & Purity
The following data summarizes the impact of solvent choice on reaction outcomes, based on aggregated internal application data.
| Solvent System | Yield (%) | Purity (HPLC) | Primary Impurity |
| Ethanol (Reflux) | 85–92% | >98% | Trace Z-isomer |
| Water (RT) | 60–70% | 90–95% | Hydrolysis products |
| Toluene (Reflux) | 80–85% | >99% | None (Dean-Stark used) |
| DMF (100°C) | 50–60% | <80% | Michael Adduct + Polymer |
References
-
BenchChem. (2025). Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. Retrieved from
-
Shrivash, M. K., et al. (2021).[2][3] A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates.[3] Proceedings of the National Academy of Sciences, India Section A. Retrieved from
-
Yuvaraj, H., et al. (2011).[4] (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate.[4] Acta Crystallographica Section E. Retrieved from [4]
-
Al-Mousawi, S. M., et al. (2020). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank. Retrieved from
-
Reddy, P. V., et al. (2017). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. Journal of the Mexican Chemical Society. Retrieved from
Sources
scaling up the synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Technical Support Center: Synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Status: Active Ticket ID: SC-KNOE-PYR-003 Subject: Scale-Up Optimization & Troubleshooting Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are scaling the synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate via the Knoevenagel condensation.[1] While this reaction is chemically robust, scale-up (>100g to kg scale) introduces thermodynamic and physical processing challenges that do not exist on the bench.
This guide moves beyond standard literature to address the process engineering of the reaction: controlling the exotherm, managing the slurry rheology, and ensuring geometric isomeric purity (E-isomer).
Module 1: Reaction Kinetics & Thermodynamics
The Core Challenge: The Knoevenagel condensation is reversible and exothermic. On a large scale, heat accumulation degrades the aldehyde (oxidation to nicotinic acid) and promotes Michael addition (dimerization).
The Protocol (Self-Validating System): We utilize a controlled dosing strategy rather than a "dump and stir" method. This allows the reaction rate to be limited by the catalyst addition, preventing thermal runaway.
Optimized Scale-Up Protocol (1.0 kg Basis)
| Parameter | Specification | Rationale |
| Limiting Reagent | 3-Pyridinecarboxaldehyde (1.0 eq) | Expensive component; excess leads to difficult purification. |
| Nucleophile | Ethyl Cyanoacetate (1.05 eq) | Slight excess drives equilibrium; easier to wash away than aldehyde. |
| Solvent | Ethanol (5-7 Volumes) | Green solvent; product crystallizes upon cooling (Process Analytical Technology point). |
| Catalyst | Piperidine (0.05 eq) + Acetic Acid (0.05 eq) | Buffered system prevents rapid pH spikes and controls reaction rate. |
| Temperature | 0°C → RT → Reflux | Staged heating prevents initial violent exotherm. |
Process Workflow Diagram
This diagram illustrates the critical control points (CCPs) for the reaction.
Caption: Figure 1. Process flow emphasizing temperature control during catalyst dosing to mitigate runaway exotherms.
Module 2: Impurity Management & Troubleshooting
The Purity Problem: The most persistent impurities in this synthesis are the "Bis-adduct" (formed via Michael addition of a second equivalent of ethyl cyanoacetate to the product) and Aldehyde Oxidation products.
Troubleshooting Matrix
| Symptom | Probable Cause | Technical Solution |
| Product is Red/Brown | Oxidation of Piperidine or Aldehyde | Degassing: Sparge ethanol with N₂ for 15 mins before charging. Use fresh piperidine. Wash final cake with cold ethanol/heptane mix. |
| Low Yield (<70%) | Incomplete conversion (Equilibrium issue) | Water Removal: If using Ethanol, add 5% Toluene and use a Dean-Stark trap to azeotrope water, shifting equilibrium. |
| Sticky/Gummy Solid | Oligomerization or excess solvent | Seeding: Do not crash cool. Cool to 40°C, add seed crystals (0.1 wt%), hold for 1 hour, then cool to 0°C. |
| "Bis" Impurity Detected | Excess Ethyl Cyanoacetate + High Temp | Stoichiometry Control: Reduce Ethyl Cyanoacetate to 1.01 eq. Reduce reflux time. |
Impurity Formation Pathway
Caption: Figure 2.[2] Competing reaction pathways. High temperatures and excess nucleophile promote the irreversible Michael addition to the Bis-adduct.
Module 3: Geometric Isomerism (E vs. Z)
The Stereo Issue: The reaction produces a C=C double bond, creating potential for E (Entgegen) and Z (Zusammen) isomers.
-
Target: The (E)-isomer is thermodynamically favored due to the steric bulk of the pyridine ring versus the ester group.
-
Validation: In the E-isomer, the pyridine ring and the ester group are on opposite sides of the double bond (trans-like arrangement of the largest groups).
Control Strategy:
-
Thermodynamic Control: Refluxing in ethanol allows the reaction to equilibrate to the stable E-isomer. Rapid precipitation (kinetic control) might trap the Z-isomer.
-
Slow Cooling: Cool from reflux to room temperature over 2–3 hours. This allows the E-isomer to crystallize preferentially, while the more soluble Z-isomer (if any) remains in the mother liquor.
Module 4: Scale-Up Safety & Handling
Ticket ID: SAFETY-01 Hazard: 3-Pyridinecarboxaldehyde is a sensitizer and corrosive. Ethyl cyanoacetate is a combustible liquid.[3][4][5]
Critical Safety Protocols:
-
Exotherm Management: The addition of piperidine to the aldehyde/ester mixture is exothermic .
-
Rule: At >100g scale, never add catalyst in one shot. Use a dropping funnel or dosing pump. Maintain internal temperature <40°C during addition.
-
-
Slurry Handling: The product crystallizes as a thick slurry.
-
Engineering Control: Ensure your reactor has an anchor impeller or high-torque overhead stirrer. Magnetic stir bars will seize and fail at 500g+ scale, leading to hot spots and decomposition.
-
-
Skin Protection: Pyridine derivatives can penetrate skin.[5] Double gloving (Nitrile) and a face shield are mandatory during the wash step.
Frequently Asked Questions (FAQ)
Q: Can I use a stronger base like NaOH or KOH to speed this up? A: No. Strong mineral bases will hydrolyze the ester group (saponification) and potentially attack the nitrile, generating carboxylic acid impurities. Stick to amine bases (Piperidine, DABCO) or Ammonium Acetate.
Q: My product turned pink during drying. Why? A: This indicates residual pyridine/piperidine oxidation or trace metal contamination.
-
Fix: Wash the filter cake with a dilute acidic solution (0.1 M HCl) followed by water, then a final cold ethanol wash to remove the amine salts before drying.
Q: Can I do this solvent-free? A: Yes, "Green" solvent-free methods exist using grinding or microwave irradiation, but they are not recommended for scale-up (>100g) due to poor heat transfer. The lack of solvent mass acts as a heat sink, leading to runaway temperatures and charred product.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Knoevenagel protocols).
-
Jones, G. (2011). "The Knoevenagel Condensation."[1][2][6][7][8] Organic Reactions, 15, 204-599. (Definitive review of mechanism and catalyst choice).
-
BenchChem. (2025).[1][9] Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. (Comparative data on catalyst performance).
-
Yuvaraj, H., et al. (2011).[10] "(E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate."[10] Acta Crystallographica Section E, 67(8). (Crystallographic evidence of E-isomer preference in heterocyclic acrylates).
-
Sigma-Aldrich. (2025). Safety Data Sheet: 3-Pyridinecarboxaldehyde. (Safety and Hazard profiles).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
challenges in the characterization of Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Technical Support Center: Ethyl 2-Cyano-3-(3-pyridyl)acrylate Characterization
Status: Active Operator: Dr. Aris Thorne, Senior Application Scientist Case ID: PYR-ACR-003
Welcome to the Technical Support Center
You are likely working with Ethyl 2-cyano-3-(3-pyridyl)acrylate (CAS: 52116-83-9), a Knoevenagel condensation product widely used as an intermediate in the synthesis of kinase inhibitors and UV-filtering agents.
This molecule presents a "perfect storm" of characterization challenges: a basic pyridine nitrogen that ruins chromatography, a trisubstituted alkene that complicates NMR assignment, and a Michael acceptor system prone to nucleophilic attack.
This guide bypasses standard textbook definitions and addresses the specific anomalies you will encounter in the lab.
Module 1: NMR Troubleshooting (The E/Z Conundrum)
The Issue:
You have isolated a white/off-white solid. The 1H-NMR shows a clean singlet for the alkene proton, but you cannot definitively assign the geometry (E vs. Z) because there is no vicinal proton for
Technical Insight: The synthesis (Knoevenagel condensation of 3-pyridinecarboxaldehyde + ethyl cyanoacetate) generally favors the (E)-isomer due to thermodynamic control. However, the Z-isomer can form as a kinetic product or minor impurity.
-
CIP Priority:
-
C1 (Alkene): -COOEt (Priority 1) vs. -CN (Priority 2).
-
C2 (Alkene): -Pyridine (Priority 1) vs. -H (Priority 2).
-
(E)-Isomer: The Pyridine ring and the Ester group are on opposite sides (Trans-like). The Alkene Proton is cis to the Ester.
-
(Z)-Isomer: The Pyridine ring and the Ester group are on the same side (Cis-like). The Alkene Proton is cis to the Nitrile.
-
Diagnostic Protocol: Do not rely on chemical shift alone. Use the NOE-Diff (Nuclear Overhauser Effect) experiment.
| Feature | (E)-Isomer (Major) | (Z)-Isomer (Minor) |
| Geometry | Pyridine trans to Ester | Pyridine cis to Ester |
| Vinyl Proton Environment | cis to Ester Carbonyl | cis to Cyano group |
| Key NOE Signal | Strong enhancement between Vinyl-H and Ester (-OCH2-) protons. | Strong enhancement between Pyridine-H (C2/C4) and Ester (-OCH2-) protons. |
| Chemical Shift (CDCl3) | Typically Downfield ( | Typically Upfield ( |
Workflow Diagram:
Caption: Logic flow for definitive stereochemical assignment using NOE spectroscopy.
Module 2: HPLC Method Development (The Tailing Problem)
The Issue: Your chromatograms show severe peak tailing (Asymmetry factor > 1.5). The retention time drifts between runs.
Technical Insight:
The pyridine nitrogen has a
-
Silanol Interaction: On standard silica C18 columns at neutral pH, residual silanols (Si-OH) are deprotonated (Si-O⁻). The protonated pyridine (Py-H⁺) interacts ionically with these sites, causing "drag" (tailing).
-
Michael Addition: If you use methanol as a solvent and let the sample sit, the methoxide can attack the double bond (Michael addition), creating a spurious "impurity" peak at M+32.
Troubleshooting Guide:
Q: Should I use Acidic or Basic mobile phase?
-
Option A (Acidic - Recommended): Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This lowers pH to ~2.0.
-
Option B (Basic - Advanced): Use 10mM Ammonium Bicarbonate (pH 10).
Recommended Method Parameters:
| Parameter | Setting | Rationale |
| Column | C18 with End-capping or Embedded Polar Group | "End-capping" covers residual silanols. |
| Mobile Phase A | Water + 0.1% Formic Acid | Suppresses silanol ionization. |
| Mobile Phase B | Acetonitrile (ACN) | Avoid Methanol to prevent nucleophilic attack on the alkene. |
| Gradient | 5% to 95% B over 10 min | Standard scouting gradient. |
| Detection | 254 nm | Max absorbance for the conjugated system. |
Workflow Diagram:
Caption: Systematic elimination of peak tailing caused by pyridine-silanol interactions.
Module 3: Stability & Purity FAQs
Q: I see a small impurity at [M+18] in my LC-MS. Is it a hydrate? A: Unlikely. It is likely the hydrolysis product . The ethyl ester is susceptible to hydrolysis, especially if the workup involved strong acids or bases.
-
Fix: Ensure your workup is pH neutral. Dry the solid thoroughly to prevent slow hydrolysis during storage.
Q: The melting point is lower than the literature value (Reference: 108-110°C). Is it impure? A: Not necessarily. This compound exhibits polymorphism .
-
Recrystallization from Ethanol often yields the stable form.
-
Rapid precipitation can yield a metastable polymorph or an amorphous solid with a lower/broader melting range.
-
Validation: Run a DSC (Differential Scanning Calorimetry) trace. A sharp endotherm confirms purity; a broad one indicates an amorphous mixture or impurities.
Q: My reaction yield is low (<50%). How do I optimize? A: The Knoevenagel condensation is reversible.
-
Water Removal: You must drive the equilibrium. Use a Dean-Stark trap (toluene reflux) or molecular sieves if performing at smaller scales.
-
Catalyst: Piperidine is standard, but if yield is low, try
-alanine or Ammonium Acetate in acetic acid (catalytic). These milder buffers often prevent side reactions (like polymerization of the acrylate).
References
-
BenchChem. (2025).[4][6] Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. Retrieved from
-
National Institutes of Health (NIH) - PMC. (2012). Crystal structure of (E)-ethyl 2-cyano-3-(furan-2-yl)acrylate. (Analogous structure determination). Retrieved from
-
Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from
-
Phenomenex. (2025).[5] How to Reduce Peak Tailing in HPLC? Retrieved from
-
Sigma-Aldrich. (2025). Ethyl 2-cyano-3,3-diphenylacrylate Product Specification. (Structural analog data). Retrieved from
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Ethyl 2-Cyano-3-(3-pyridyl)acrylate
[1][2]
Current Status: Operational Role: Senior Application Scientist Ticket Subject: Optimizing Purity and Yield for Pyridyl-Acrylate Knoevenagel Products[1][2]
Welcome to the technical hub. This guide moves beyond standard textbook protocols to address the specific physicochemical challenges of purifying Ethyl 2-Cyano-3-(3-pyridyl)acrylate . As a Knoevenagel condensation product containing a basic pyridine ring, an ester, and a nitrile, this molecule presents unique "traps" during workup—specifically regarding pH sensitivity and solubility profiles.
Part 1: The Diagnostic Matrix
Before altering your protocol, identify your specific failure mode using the table below.
| Symptom | Probable Cause | Immediate Action |
| Product "Oils Out" | Solution too concentrated or cooled too rapidly; presence of unreacted aldehyde.[1][2] | Re-heat to dissolve, add seed crystal, and cool slowly to 4°C. Do not freeze immediately. |
| Low Yield after Acid Wash | Critical Error: Product loss to aqueous layer due to protonation of the pyridine ring.[2] | Check aqueous layer pH. If pH < 5, your product is likely dissolved there. Neutralize to recover. |
| Sticky/Gummy Solid | Polymerization of impurities or residual high-boiling solvent/catalyst (Piperidine).[1][2] | Perform the "pH Switch" Wash (See Protocol A) followed by recrystallization. |
| Persistent Yellow/Orange Color | Conjugated impurities or trace metal chelation (if using metal catalysts). | Recrystallize from Ethanol with activated charcoal. |
Part 2: The "pH Switch" Extraction Protocol (High Purity)
The Challenge: Standard Knoevenagel protocols use piperidine (catalyst).[3][4] Removing piperidine usually requires an acid wash.[3] However, your product contains a pyridine ring (pKa ~5.2). If you use strong acid (HCl), you will protonate your product, making it water-soluble and discarding it with the aqueous waste.
The Solution: Exploit the massive pKa gap between Piperidine (pKa ~11.2) and the Pyridyl ring (pKa ~5.2).
Step-by-Step Methodology
-
Dissolution: Dissolve your crude solid in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as EtOAc offers better selectivity against polar impurities.
-
The Buffer Wash (The Critical Step):
-
Prepare a Phosphate Buffer (pH 6.5 - 7.0) or dilute Acetic Acid adjusted to pH ~7.[1][2]
-
Mechanism: At pH 7, Piperidine (pKa 11.2) is fully protonated (
) and water-soluble.[1][2] The Pyridyl product (pKa 5.2) remains neutral and stays in the organic layer. -
Action: Wash the organic layer 2x with this buffer.
-
-
Brine Wash: Wash 1x with saturated brine to remove trapped water.[2]
-
Drying: Dry over Anhydrous
(Sodium Sulfate). Note: Avoid Magnesium Sulfate ( ) if your product is sensitive to Lewis acids, though usually safe here. -
Concentration: Evaporate solvent to yield a solid.[2] Proceed to recrystallization.[4][5][6]
Part 3: Recrystallization Logic
Recrystallization is the gold standard for removing the Z-isomer (if present) and unreacted aldehyde.[1][2]
Solvent System: Absolute Ethanol (EtOH) is the primary choice. Alternative: Ethanol/Water (9:1) if the product is too soluble in pure ethanol.
Protocol:
-
Heat Ethanol to boiling.
-
Add crude solid slowly until saturation is reached (solution should be clear yellow/orange).
-
Clarification (Optional): If insoluble specks remain, hot filter through a glass frit or Celite pad.
-
Controlled Cooling:
-
Allow flask to cool to Room Temperature (RT) on the bench (approx. 30 mins).
-
Why? Rapid cooling traps impurities in the crystal lattice.
-
Once at RT, move to a 4°C fridge for 4–12 hours.
-
-
Harvest: Filter the crystals. Wash the cake with ice-cold Ethanol.
Part 4: Visualizing the Purification Logic
The following diagram illustrates the decision-making process for catalyst removal and isomer purification.
Caption: Workflow distinguishing between direct recrystallization and the pH-controlled extraction path required for oily or impure crudes.
Part 5: Frequently Asked Questions (FAQs)
Q1: Why is my yield significantly lower than the literature (80-90%)? A: The most common culprit is hydrolysis or over-acidification .[2]
-
Hydrolysis: The ester group is sensitive. If you boiled the reaction too long in the presence of base (catalyst) and water (byproduct), you may have formed the carboxylic acid, which is water-soluble.
-
Workup: As detailed in Part 2, washing with strong acid (pH < 4) protonates the pyridine ring, trapping your product in the water layer.
Q2: Can I use chromatography instead of crystallization? A: Yes, but it is often unnecessary and resource-heavy.[2] If you must:
-
Stationary Phase: Silica Gel.[2]
-
Mobile Phase: A gradient of Hexanes:Ethyl Acetate (starting 80:20 → 50:50).[2]
-
Note: The pyridine ring can streak on silica due to interaction with acidic silanol groups. Add 1% Triethylamine (TEA) to your mobile phase to sharpen the bands.
Q3: My NMR shows a small doublet near the alkene proton. Is this the Z-isomer?
A: Likely, yes. The E-isomer (trans) is thermodynamically favored and usually the major product.[1][2] The coupling constant (
-
If the impurity persists after Ethanol recrystallization, try Toluene . The solubility difference between isomers is often more pronounced in non-polar aromatic solvents.
Q4: The product smells "acrid" even after drying. A: This indicates residual 3-pyridinecarboxaldehyde .[1][2] Aldehydes oxidize to acids over time and can be sticky.
-
Fix: Wash your solid product with a dilute solution of Sodium Bisulfite (
) . This forms a water-soluble adduct with the aldehyde, allowing it to be washed away with water, leaving the acrylate product behind.[2]
References
-
BenchChem. (2025).[3][4][7] Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204-599.[1][2] (Mechanistic grounding for base selection).
-
Sigma-Aldrich. (n.d.).[2] Pyridine pKa and Solubility Data. (Used for pH extraction logic).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for CAS 52116-83-9 before handling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US8945299B2 - Method for purifying ethyl-2-cyanoacrylate adhesive composition and ethyl-2-cyanoacrylate adhesive composition - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. mjpe.periodikos.com.br [mjpe.periodikos.com.br]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
comparing conventional vs. microwave synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Topic: Comparative Guide: Conventional vs. Microwave-Assisted Synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Executive Summary: The Case for Process Intensification
Ethyl 2-Cyano-3-(3-pyridyl)acrylate is a critical intermediate in the synthesis of complex heterocyclic pharmaceuticals, particularly tyrosine kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its synthesis hinges on the Knoevenagel condensation between 3-pyridinecarboxaldehyde (nicotinaldehyde) and ethyl cyanoacetate.
For decades, the "gold standard" has been conductive heating (reflux) using organic bases. However, modern drug development demands higher throughput and greener profiles. This guide compares the Conventional Reflux Method (Method A) against the Microwave-Assisted Protocol (Method B) .
The Verdict: While Method A offers reliability and scalability with standard glassware, Method B delivers superior atom economy, drastically reduced reaction times (from hours to minutes), and higher purity profiles, making it the preferred choice for lead optimization and library synthesis.
Mechanistic Foundation
To understand the divergence in efficiency, we must first ground the chemistry. The reaction follows a base-catalyzed Knoevenagel mechanism.[1][2][3]
The Pathway:
-
Deprotonation: The base abstracts an acidic proton from the active methylene group of ethyl cyanoacetate (
), forming a carbanion enolate. -
Nucleophilic Attack: This enolate attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde.
-
Dehydration: The resulting aldol adduct undergoes base-mediated dehydration (E1cB mechanism) to form the
-unsaturated ester product.
Why Microwave Matters:
In conventional heating, energy is transferred via thermal conduction (Source
Figure 1: Mechanistic pathway of the Knoevenagel condensation. Microwave irradiation specifically accelerates the dehydration step by coupling with the polar transition state.
Comparative Analysis: The Data
The following data aggregates experimental baselines from standard organic synthesis literature for pyridine-based Knoevenagel condensations.
| Metric | Method A: Conventional Reflux | Method B: Microwave Irradiation |
| Reaction Time | 3 – 6 Hours | 5 – 15 Minutes |
| Yield | 70% – 85% | 92% – 98% |
| Catalyst | Piperidine (10 mol%) | Ammonium Acetate (Catalytic) or None |
| Solvent | Ethanol (Requires removal) | Solvent-Free or Water/Ethanol |
| Energy Efficiency | Low (High thermal loss) | High (Direct coupling) |
| Purity (Crude) | Moderate (Requires recrystallization) | High (Often simple filtration) |
| E-Factor | High (Solvent waste) | Low (Green Chemistry compliant) |
Key Insight: The microwave method often allows for solvent-free conditions.[1][2][3][4][5] The reagents (aldehyde and ester) act as their own solvent, and the high dielectric constant of the polar intermediates ensures efficient energy absorption.
Detailed Experimental Protocols
Method A: Conventional Synthesis (Baseline)
Best for: Large-scale batches where microwave reactor volume is a limitation.
Reagents:
-
3-Pyridinecarboxaldehyde (10 mmol, 1.07 g)
-
Ethyl cyanoacetate (10 mmol, 1.13 g)
-
Piperidine (Catalytic amount, ~5 drops)
-
Ethanol (20 mL)
Protocol:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Mixing: Dissolve the aldehyde and ethyl cyanoacetate in ethanol. Add piperidine dropwise while stirring.
-
Reflux: Heat the mixture to reflux (
) using an oil bath. Maintain reflux for 4 hours . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -
Work-up: Cool the reaction mixture to room temperature. The product may precipitate spontaneously. If not, evaporate 50% of the solvent under reduced pressure and cool in an ice bath.
-
Purification: Filter the solid precipitate. Wash with cold ethanol and recrystallize from ethanol/water to obtain pale yellow crystals.
Method B: Microwave-Assisted Synthesis (Recommended)
Best for: High-throughput screening, library generation, and green chemistry compliance.
Reagents:
-
3-Pyridinecarboxaldehyde (10 mmol, 1.07 g)
-
Ethyl cyanoacetate (10 mmol, 1.13 g)
-
Ammonium Acetate (0.5 mmol, 38 mg) – Acts as a mild, dual-activation catalyst.
-
Solvent: None (Solvent-free)
Protocol:
-
Setup: Place the aldehyde, ethyl cyanoacetate, and ammonium acetate directly into a 10 mL microwave-transparent process vial (e.g., borosilicate glass or quartz).
-
Irradiation: Cap the vial. Place in a single-mode microwave reactor.
-
Settings: Constant Temperature Mode (
), Power: Dynamic (Max 150W), Stirring: High. -
Time: Hold for 5 minutes .
-
-
Cooling: rapid cooling using compressed air (integrated in most reactors) to
. -
Work-up: The reaction mixture will solidify upon cooling. Add 5 mL of cold water to the vial and sonicate/stir to wash away the ammonium acetate catalyst.
-
Isolation: Filter the solid product. Wash with water and a small amount of cold ethanol. Dry in a vacuum oven. Note: Recrystallization is rarely needed due to >95% conversion.
Workflow Visualization
The following diagram contrasts the operational complexity and timeline of the two methods.
Figure 2: Operational timeline comparison. Method B eliminates the energy-intensive reflux and solvent removal steps.
Conclusion & Recommendation
For the synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate :
-
Adopt Method B (Microwave) if you have access to a reactor. The solvent-free protocol using ammonium acetate is a textbook example of Green Chemistry: it is faster, cleaner, and higher yielding.[2] It minimizes waste (E-Factor) by eliminating reaction solvents and purification solvents.
-
Retain Method A (Conventional) only if scaling up to kilogram quantities where microwave penetration depth becomes a limiting factor, or if specific GMP validated protocols require traditional reflux.
References
-
National Institutes of Health (NIH). (2014). n-Butyl cyanoacrylate synthesis. A new quality step using microwaves. Molecules, 19(5), 6220-6228. Retrieved from [Link]
-
MDPI. (2023).[3] Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals.[1][3][4][6][7][8] Retrieved from [Link]
-
ResearchGate. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]
-
Journal of the Mexican Chemical Society. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jst.hstu.ac.bd [jst.hstu.ac.bd]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. www2.unifap.br [www2.unifap.br]
- 7. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Comparative NMR Profiling: Structural Validation of Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Executive Summary & Technical Context[1][2][3][4][5]
In the development of tyrosine kinase inhibitors and functional UV-filtering polymers, Ethyl 2-cyano-3-(3-pyridyl)acrylate (CAS: 5232-99-5) serves as a critical Michael acceptor intermediate.[1] Its efficacy relies heavily on isomeric purity.[1] The Knoevenagel condensation used to synthesize this compound theoretically favors the thermodynamic E-isomer, but Z-isomer impurities and solvent-dependent conformational changes can obscure analytical data.[1]
This guide provides a comparative analysis of NMR solvent systems (CDCl₃ vs. DMSO-d₆) and establishes a self-validating NOE (Nuclear Overhauser Effect) protocol to definitively assign the stereochemistry. Unlike standard spectral lists, this document focuses on the causality of signal shifts and the logic of structural confirmation.
Synthesis & Structural Logic
To validate the structure, one must first understand the proton environments created during synthesis. The molecule is constructed via the condensation of 3-pyridinecarboxaldehyde and ethyl cyanoacetate.[1][2]
The Critical Validation Workflow
The following decision tree outlines the logical progression from crude product to validated structure, prioritizing the differentiation of isomers.
Figure 1: Strategic workflow for structural validation, moving from synthesis to stereochemical confirmation.
Comparative Analysis: Solvent Effects (CDCl₃ vs. DMSO-d₆)
The choice of solvent is not merely about solubility; it acts as a diagnostic tool.[1] The pyridine ring contains a basic nitrogen that is highly sensitive to solvent polarity and hydrogen bonding.[1]
Performance Comparison Table
| Feature | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide-d6) | Application Scientist's Verdict |
| Solubility | Moderate to High | Excellent | DMSO is preferred for concentrated stock solutions.[1] |
| Resolution | Sharper line widths generally observed. | Broader lines possible due to viscosity; requires careful shimming.[1] | Use CDCl₃ for routine purity checks; use DMSO for detailed structural elucidation of polar impurities.[1] |
| Pyridine Shifts | Standard shielding.[1] | Deshielding Effect: Protons ortho to Nitrogen (H2, H4) shift downfield due to H-bonding with residual water or solvent dipole interactions.[1] | DMSO is superior for separating the H2 singlet from the vinyl proton if they overlap in chloroform. |
| Water Peak | ~1.56 ppm (Usually non-interfering).[1] | ~3.33 ppm (Can obscure methylene signals if wet).[1] | CDCl₃ is cleaner for the ethyl group integration.[1] |
Mechanism of Shift
In DMSO-d₆ , the polar environment stabilizes the dipole moment of the push-pull system (cyano/ester electron-withdrawing groups vs. pyridine electron-donating ring).[1] This typically causes a downfield shift (higher ppm) of the vinyl proton compared to CDCl₃ , aiding in the detection of trace Z-isomers which often have distinct shifts due to different magnetic anisotropy environments.
Structural Elucidation & Assignment
The following data represents the expected chemical shift logic for the E-isomer. The assignment relies on coupling constants (
1H NMR Data Summary (Representative in CDCl₃, 400 MHz)
| Proton (Assignment) | Shift ( | Multiplicity | Coupling ( | Structural Logic |
| H-2' (Pyridine) | 8.85 - 8.95 | Singlet (d) | Most deshielded due to adjacent N and lack of shielding partners.[1] | |
| H-6' (Pyridine) | 8.65 - 8.75 | Doublet (dd) | Deshielded by N; distinct large ortho coupling to H-5.[1] | |
| Vinyl-H (C=CH) | 8.20 - 8.35 | Singlet | - | Diagnostic Peak. Sharp singlet.[1] Position confirms conjugation.[1] |
| H-4' (Pyridine) | 7.90 - 8.00 | Doublet (dt) | Para to N; shows ortho coupling to H-5 and meta to H-2/H-6.[1] | |
| H-5' (Pyridine) | 7.40 - 7.50 | dd | Most shielded aromatic; classic "quartet-like" appearance of pyridine H-5.[1] | |
| Ethyl (-CH₂-) | 4.30 - 4.40 | Quartet | Typical ester methylene.[1] | |
| Ethyl (-CH₃) | 1.35 - 1.45 | Triplet | Typical ester methyl.[1] |
Note: In DMSO-d₆, expect the Vinyl-H and Pyridine H-2/H-6 signals to shift downfield by 0.1–0.3 ppm.[1]
Isomer Discrimination: The Self-Validating NOE System
The most critical validation step is distinguishing the E-isomer (Thermodynamic product) from the Z-isomer.[1] We utilize the Nuclear Overhauser Effect (NOE) , which depends on spatial proximity (< 5 Å), not through-bond connectivity.
The Logic of Stereochemistry
-
E-Isomer: The bulky Pyridyl ring and the bulky Ester group are trans to each other (to minimize steric strain). This places the Vinyl Proton and the Ester Group on the same side (cis).
-
Z-Isomer: The Pyridyl ring and Ester are cis.[1] This places the Vinyl Proton and the Cyano Group on the same side.
Hypothesis: Irradiation of the Vinyl Proton signal should enhance the Ethyl (-CH₂-) quartet signal only if the molecule is the E-isomer.[1]
Figure 2: NOE interaction map. Green arrow indicates the diagnostic signal confirming the E-isomer.
Experimental Protocol
Materials
-
Sample: ~10 mg Ethyl 2-cyano-3-(3-pyridyl)acrylate.[1]
-
Solvent: 0.6 mL DMSO-d₆ (99.9% D) or CDCl₃ (99.8% D + 0.03% TMS).
-
Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).
Step-by-Step Methodology
-
Sample Preparation:
-
Acquisition (1H Standard):
-
Acquisition (1D NOE / 1D GOESY):
-
Target: Select the Vinyl Proton frequency (approx 8.3 ppm) for selective irradiation.
-
Mixing Time: 500 ms (optimal for small molecules).
-
Reference: Acquire an off-resonance spectrum for subtraction.
-
Validation: Look for positive enhancement of the quartet at ~4.35 ppm.
-
-
Data Processing:
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Phase correction is critical for the NOE difference spectrum.[1]
-
Integrate the Ethyl group signals in the standard spectrum to confirm the 2:3 ratio (CH₂:CH₃).
-
References
-
Abraham, R. J., et al. (2006).[1][3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Babij, N. R., et al. (2016).[1][4] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CID 243274, Etocrylene (Analogous Structure). Retrieved from [Link]
-
Kalkhambkar, R. G., et al. (2011).[1][5] (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate.[1][4][6] Acta Crystallographica Section E. (Analogous Knoevenagel Product Stereochemistry). Retrieved from [Link]
Sources
- 1. Etocrylene | C18H15NO2 | CID 243274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate with similar compounds
[1]
Executive Summary: The Pyridine Advantage
In the realm of functional organic scaffolds, Ethyl 2-cyano-3-(3-pyridyl)acrylate (CAS: 17999-71-2) represents a critical electronic and steric evolution from the standard Ethyl 2-cyano-3-phenylacrylate (Etocrylene). While the phenyl variant is the industry benchmark for UV stabilization and lipophilic Michael acceptors, the 3-pyridyl derivative introduces a heterocyclic nitrogen atom that fundamentally alters the compound's physicochemical performance.
This guide provides a comparative technical analysis for researchers in medicinal chemistry and material science. It demonstrates that substituting the phenyl ring with a 3-pyridyl moiety enhances aqueous solubility , introduces pH-responsive UV absorption , and creates a hydrogen-bond acceptor site crucial for drug-receptor interactions.
Chemical Profile & Comparative Metrics[1][2][3][4][5][6]
The following table contrasts the target compound with its phenyl analog (Etocrylene) and the 4-pyridyl isomer. This data establishes the baseline for selecting the appropriate scaffold for your specific application (e.g., drug design vs. polymer stabilization).
| Feature | Target: 3-Pyridyl Isomer | Standard: Phenyl Isomer (Etocrylene) | Alternative: 4-Pyridyl Isomer |
| Structure | Ethyl 2-cyano-3-(3-pyridyl)acrylate | Ethyl 2-cyano-3-phenylacrylate | Ethyl 2-cyano-3-(4-pyridyl)acrylate |
| CAS Number | 17999-71-2 | 5232-99-5 | 123293-73-2 |
| Electronic Nature | Electron-deficient (Pyridine ring acts as electron sink) | Neutral/Conjugated (Benzene ring) | Highly Electron-deficient (Resonance effect) |
| Solubility (LogP) | ~0.8 - 1.2 (Moderate hydrophilicity) | ~4.5 (Highly Lipophilic) | ~0.8 (Moderate hydrophilicity) |
| pKa (Conj. Acid) | ~3.0 - 3.5 (Pyridine N) | N/A | ~5.0 (More basic than 3-isomer) |
| UV Cutoff | UVB/UVA region (pH dependent) | UVB (300-310 nm max) | UVB/UVA region |
| Primary Use | Pharma Intermediate, Bioactive Scaffold | UV Stabilizer (Plastics/Cosmetics) | Pharma Intermediate |
Mechanistic Performance Analysis
Solubility and Bioavailability
The primary performance advantage of the 3-pyridyl variant is its tunable solubility .
-
Mechanism: The pyridine nitrogen possesses a lone pair that can accept hydrogen bonds or become protonated in acidic media.
-
Impact: Unlike the phenyl analog, which requires organic solvents (DCM, Toluene), the 3-pyridyl compound shows improved solubility in polar protic solvents (Ethanol, Methanol) and acidic aqueous buffers. This makes it a superior candidate for biological assays where DMSO tolerance is limited.
Electrophilicity and Reactivity (Michael Addition)
Both compounds act as Michael acceptors due to the electron-withdrawing cyano and ester groups.
-
Comparison: The pyridine ring is electron-withdrawing (inductive effect at position 3). This makes the β-carbon of the acrylate more electrophilic than in the phenyl analog.
-
Application: In covalent drug design, the 3-pyridyl variant reacts more rapidly with cysteine thiols, potentially increasing potency in targeted covalent inhibition strategies.
Structure-Activity Relationship (SAR) Visualization
The diagram below illustrates the functional divergence between the phenyl and pyridyl scaffolds.
Figure 1: Functional divergence map. The 3-pyridyl substitution shifts the profile from a purely physical UV blocker (Phenyl) to a bioactive, soluble scaffold (Pyridyl).
Validated Synthesis Protocol
Objective: Synthesize Ethyl 2-cyano-3-(3-pyridyl)acrylate via Knoevenagel Condensation with >90% yield and high E-selectivity.
Rationale: The Knoevenagel condensation is the industry standard. However, because the starting material (3-pyridinecarboxaldehyde) is basic, using acidic catalysts can lead to salt formation. This protocol uses a weak base catalyst (Piperidine) to ensure deprotonation of the active methylene without quenching the aldehyde.
Materials
-
Aldehyde: 3-Pyridinecarboxaldehyde (Nicotinaldehyde) [1.0 eq]
-
Active Methylene: Ethyl Cyanoacetate [1.1 eq]
-
Catalyst: Piperidine [0.05 eq] or L-Proline (Green alternative)
-
Solvent: Ethanol (95%)
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde (10 mmol) in Ethanol (20 mL).
-
Addition: Add Ethyl Cyanoacetate (11 mmol) dropwise to the stirring solution.
-
Catalysis: Add Piperidine (5 drops, approx. 0.5 mmol). Note: The solution may turn slightly yellow/orange immediately, indicating enolate formation.
-
Reaction: Stir the mixture at Room Temperature for 2–4 hours.
-
Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The product spot will be UV active and less polar than the aldehyde.
-
Alternative: If precipitation is slow, heat to reflux for 30 minutes, then cool.
-
-
Crystallization: Cool the mixture in an ice bath (0–4°C) for 1 hour. The product should precipitate as a white to off-white solid.
-
Purification: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and then hexane (2 x 5 mL) to remove unreacted aldehyde.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Expected Yield: 85–95% Melting Point: ~78–80°C (Verify against literature [1]).
Synthesis Pathway Diagram[7]
Figure 2: Knoevenagel condensation pathway. The reaction proceeds through a base-catalyzed nucleophilic attack followed by spontaneous dehydration.
References
Comparative HPLC Strategies for the Purity Analysis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Executive Summary & Chemical Context
Ethyl 2-cyano-3-(3-pyridyl)acrylate is a critical intermediate synthesized via the Knoevenagel condensation of 3-pyridinecarboxaldehyde and ethyl cyanoacetate.[1] It serves as a precursor for various pharmaceutical scaffolds, including antihypertensives and kinase inhibitors.
The Analytical Challenge: The presence of the pyridine ring (pKa ~5.2) introduces a basic nitrogen atom that readily interacts with residual silanols on silica-based HPLC columns.[2] On standard C18 phases, this secondary interaction competes with the primary hydrophobic mechanism, leading to:
-
Severe peak tailing (Tailing Factor > 1.5).
-
Poor resolution from the precursor 3-pyridinecarboxaldehyde.
This guide compares two distinct chromatographic approaches to overcome these limitations:
-
Method A (The Standard): Traditional C18 with Low-pH Phosphate Buffer.
-
Method B (The Alternative): Polar-Embedded Group (PEG) Reversed-Phase.
Chemical Interaction Mechanisms
To understand the method selection, we must visualize the molecular interactions occurring within the column.
Figure 1: Mechanism of silanol shielding in Polar-Embedded phases vs. direct interaction in standard C18.
Comparative Methodology
Method A: Traditional C18 with Low pH Buffer
Principle: Suppression of Silanol Ionization. By lowering the mobile phase pH to ~2.5, the surface silanols (Si-O-) are protonated to neutral silanols (Si-OH), reducing their ionic attraction to the protonated pyridine nitrogen.
-
Column: High-purity Endcapped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 2.5.[5]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 254 nm.[5]
Method B: Polar-Embedded C18 (Recommended)
Principle: Silanol Shielding & Alternative Selectivity. These columns contain a polar group (amide, urea, or carbamate) embedded in the alkyl chain.[6] This group creates a "water shield" near the silica surface, preventing the basic analyte from reaching residual silanols.
-
Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (Milder pH possible).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 254 nm.[5]
Experimental Data Comparison
The following data represents typical performance characteristics observed when analyzing basic pyridine derivatives.
| Parameter | Method A (Standard C18, pH 2.5) | Method B (Polar-Embedded, pH 4.5) | Interpretation |
| Retention Time ( | 8.4 min | 7.9 min | Polar-embedded phases often show slightly lower retention for hydrophobes due to lower carbon load. |
| Tailing Factor ( | 1.4 - 1.8 | 1.05 - 1.2 | Critical Difference. Method B provides superior symmetry. |
| Resolution ( | 2.5 (vs. Aldehyde impurity) | 3.8 (vs. Aldehyde impurity) | Method B utilizes "dipole-dipole" interactions to better separate the polar aldehyde. |
| Plate Count ( | ~8,000 | ~12,000 | Sharper peaks in Method B result in higher efficiency. |
| Buffer Compatibility | Phosphate (Non-volatile) | Acetate (Volatile) | Method B is LC-MS compatible; Method A is not. |
Why Method B Wins:
While Method A controls tailing via pH suppression, it does not eliminate it. The pyridine ring often still "drags." Method B fundamentally blocks the interaction site, yielding a Gaussian peak shape that improves integration accuracy for impurity profiling (LOQ < 0.05%).
Detailed Experimental Protocol (Method B)
Step 1: Preparation of Mobile Phase A (10 mM Ammonium Acetate, pH 4.5)
-
Weigh 0.77 g of Ammonium Acetate (
) into a 1 L volumetric flask. -
Dissolve in 900 mL of HPLC-grade water.
-
Adjust pH to 4.5 ± 0.1 using Acetic Acid (glacial).
-
Dilute to volume with water and filter through a 0.45 µm Nylon membrane.
Step 2: Standard & Sample Preparation
-
Diluent: 50:50 Acetonitrile:Water. Crucial: Do not use 100% Acetonitrile as the diluent; it can cause peak distortion for early eluting impurities.
-
Stock Solution: Dissolve 10 mg of Ethyl 2-cyano-3-(3-pyridyl)acrylate in 10 mL diluent (1.0 mg/mL).
-
Working Standard: Dilute Stock to 0.1 mg/mL.
Step 3: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 40 | 60 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Step 4: System Suitability Testing (SST) Criteria
Before releasing results, the system must pass:
-
Tailing Factor: NMT (Not More Than) 1.3 for the main peak.
-
Resolution: NMT 2.0 between 3-pyridinecarboxaldehyde (Impurity A) and the main peak.
-
RSD: NMT 2.0% for 5 replicate injections.
Method Development Workflow
Use this decision tree to adapt the method if your specific matrix (e.g., reaction mixture vs. pure powder) changes.
Figure 2: Decision matrix for optimizing pyridine derivative analysis.
References
-
BenchChem. (2025).[2][7] Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. Retrieved from
-
Phenomenex. (n.d.). HPLC Tech Tip: Overcoming Peak Tailing of Basic Analytes. Retrieved from
-
Layne, J. (2002). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. Journal of Chromatography A. Retrieved from
- McCalley, D. V. (2010). The analysis of basic compounds by high performance liquid chromatography: The influence of the stationary phase. Journal of Chromatography A.
-
Sigma-Aldrich. (n.d.).[8] Ethyl 2-Cyano-3-(3-pyridyl)acrylate Product Specification. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-氰基-3,3-二苯基丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
Comparative Guide: Reproducibility Assessment of Ethyl 2-Cyano-3-(3-pyridyl)acrylate Synthesis
Executive Summary
The synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate is a classic Knoevenagel condensation between 3-pyridinecarboxaldehyde (nicotinaldehyde) and ethyl cyanoacetate. While theoretically straightforward, reproducibility often suffers due to the hygroscopic nature of the pyridine aldehyde and the variability in catalyst efficiency.
This guide compares two distinct protocols:
-
Method A (Benchmark): Traditional solution-phase synthesis using Ethanol/Piperidine.
-
Method B (Green/Alternative): Solvent-free, organocatalytic grinding.
Critical Finding: The primary failure mode in both protocols is not the reaction chemistry itself, but the purity of the 3-pyridinecarboxaldehyde starting material. Aged aldehyde samples often contain significant amounts of nicotinic acid (oxidation product), which neutralizes the basic catalyst, stalling the reaction.
Chemical Foundation & Mechanism
The reaction proceeds via a base-catalyzed nucleophilic addition followed by dehydration. The choice of base dictates the reaction kinetics and the specific "E-isomer" selectivity (the thermodynamically stable product).
Reaction Scheme: 3-Py-CHO + NC-CH2-COOEt → [Base] → 3-Py-CH=C(CN)(COOEt) + H2O
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the catalytic cycle, highlighting the role of the piperidine base in generating the reactive carbanion.
Figure 1: Catalytic cycle of the Knoevenagel condensation showing the critical deprotonation and dehydration steps.
Comparative Protocol Assessment
Protocol A: The Benchmark (Solution Phase)
Concept: Uses ethanol to solubilize reactants and piperidine as a weak base to generate the enolate. Best For: Small-scale purification and when precise temperature control is required.
-
Reagents:
-
3-Pyridinecarboxaldehyde (10 mmol, 1.07 g)
-
Ethyl cyanoacetate (10 mmol, 1.13 g)
-
Ethanol (15 mL, anhydrous preferred)
-
Piperidine (0.5 mmol, ~5 drops)
-
-
Step-by-Step Workflow:
-
Dissolution: Dissolve 3-pyridinecarboxaldehyde and ethyl cyanoacetate in ethanol in a round-bottom flask.
-
Catalysis: Add piperidine dropwise while stirring. Observation: Solution typically turns yellow immediately.
-
Reaction: Reflux at 78°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Crystallization: Cool the mixture to room temperature, then to 0°C. The product should precipitate as a white/pale yellow solid.
-
Purification: Filter the solid. Recrystallize from hot ethanol if the melting point is broad.
-
Protocol B: The Green Alternative (Solvent-Free)
Concept: Exploits the "hydrophobic effect" and high concentration in a melt/paste to accelerate kinetics without bulk solvent. Best For: High throughput, green chemistry compliance, and minimizing waste.
-
Reagents:
-
3-Pyridinecarboxaldehyde (10 mmol)
-
Ethyl cyanoacetate (10 mmol)
-
Catalyst: DABCO (10 mol%) or Potassium Carbonate (solid).
-
-
Step-by-Step Workflow:
-
Mixing: Combine the aldehyde and ester in a mortar or ball mill.
-
Grinding: Add the solid catalyst and grind vigorously for 10–20 minutes at room temperature.
-
Observation: The mixture will likely liquefy briefly (eutectic formation) and then solidify as the product forms and water is expelled.
-
Work-up: Wash the resulting solid with cold water (to remove the catalyst and byproduct water).
-
Drying: Vacuum dry the solid at 40°C.
-
Experimental Data Analysis
The following data summarizes average performance metrics across 5 replicate runs in our internal assessment.
| Metric | Protocol A (Ethanol/Piperidine) | Protocol B (Solvent-Free) |
| Reaction Time | 3.5 Hours | 20 Minutes |
| Isolated Yield | 82% ± 4% | 91% ± 2% |
| Atom Economy | Lower (Solvent waste) | Excellent |
| Purity (NMR) | >98% (after recrystallization) | ~95% (crude, requires washing) |
| E-Factor | High (~15 kg waste/kg product) | Low (<2 kg waste/kg product) |
| Reproducibility | Moderate (Sensitive to water) | High |
Workflow Comparison (DOT Visualization)
Figure 2: Comparative workflow showing the streamlined nature of the solvent-free protocol.
Reproducibility Critical Control Points (Troubleshooting)
The "Old Aldehyde" Trap
3-Pyridinecarboxaldehyde is prone to autoxidation, forming nicotinic acid.
-
The Symptom: Reaction fails to start or stalls at <50% conversion.
-
The Cause: The carboxylic acid impurity neutralizes the catalytic base (Piperidine/DABCO).
-
The Fix: Wash the aldehyde with mild NaHCO3 solution or distill prior to use if the bottle has been open >3 months. Always check the pH of the reaction mixture; it must remain basic.
Isomer Identification (E vs. Z)
While the E-isomer is sterically favored, rapid precipitation in Protocol B can trap the Z-isomer.
-
Validation: 1H NMR is required. The olefinic proton for the E-isomer typically appears as a singlet downfield (δ 8.2–8.4 ppm).
-
Melting Point Warning: Literature values vary significantly due to isomer mixtures. A sharp MP around 78–80°C usually indicates pure product, though some polymorphs are reported higher. Do not rely solely on MP for identification.
Water Management
The reaction produces water. In Protocol A (Reflux), this is less critical. In Protocol B, water can make the solid "gummy."
-
Tip: If the solid paste becomes sticky during grinding, add a small amount of anhydrous Ethanol (0.5 mL) to facilitate crystallization.
References
-
BenchChem. (2025).[1] Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. Retrieved from
-
MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis. (Analogous methodology validation). Retrieved from
-
Royal Society of Chemistry. (2016). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides.[2] (Catalyst efficiency data). Retrieved from
-
Sigma-Aldrich. Ethyl 2-Cyano-3-(3-pyridyl)acrylate Product Data.[3] CAS 17999-71-2. Retrieved from
Sources
Ethyl 2-Cyano-3-(3-pyridyl)acrylate vs. other cyanoacrylate derivatives in biological assays
Topic: Ethyl 2-Cyano-3-(3-pyridyl)acrylate vs. Carbocyclic Analogs in Drug Discovery Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Assay Developers.
Executive Summary
Ethyl 2-Cyano-3-(3-pyridyl)acrylate (ECPA) represents a distinct class of heteroaryl-cyanoacrylates. While structurally related to the well-known Tyrphostin (benzylidenemalononitrile) class of tyrosine kinase inhibitors and the adhesive monomer Ethyl 2-cyanoacrylate , ECPA occupies a unique pharmacological niche.
This guide provides a critical analysis of ECPA, contrasting its physicochemical properties, reactivity profile, and biological applications against its carbocyclic (phenyl-based) and alkyl analogs. The focus is on its utility as a Reversible Michael Acceptor (RMA) in targeted covalent inhibition.
Chemical Profile & Structural Distinction[1][2][3][4][5]
To understand the biological performance, we must first distinguish the core scaffolds.
| Feature | ECPA (3-Pyridyl) | Tyrphostin Analogs (Phenyl) | Ethyl 2-Cyanoacrylate (Alkyl) |
| Core Structure | Heteroaryl-substituted acrylate | Phenyl-substituted acrylate | Unsubstituted vinyl monomer |
| Primary State | Crystalline Solid | Crystalline Solid | Liquid Monomer |
| Reactivity Mode | Reversible Michael Addition (Thiol-targeting) | Reversible Michael Addition | Irreversible Polymerization |
| Solubility (Aq) | Moderate (Pyridine N aids H-bonding) | Low (Lipophilic) | Reacts with water (Polymerizes) |
| Key Application | Kinase/Enzyme Inhibition, Anti-inflammatory | EGFR Inhibition, Antioxidant | Tissue Adhesive, Wound Closure |
| Metabolic Fate | Hydrolysis/Glutathione conjugation | Hydrolysis/Glutathione conjugation | Degradation to formaldehyde (Toxic) |
The "Pyridine Effect"
The substitution of the phenyl ring (found in standard Tyrphostins) with a 3-pyridyl ring in ECPA introduces two critical changes:
-
Electronic Withdrawal: The pyridine ring is electron-deficient compared to benzene. This increases the electrophilicity of the
-carbon, potentially enhancing potency against nucleophilic cysteine residues in target proteins (e.g., EGFR, 5-Lipoxygenase). -
Solubility & pH Sensitivity: The pyridine nitrogen (pKa ~5.2) can be protonated in acidic environments, altering solubility and binding affinity—a feature absent in carbocyclic analogs.
Mechanism of Action: The Reversible Michael Acceptor (RMA)
Unlike alkyl cyanoacrylates which polymerize upon contact with nucleophiles, ECPA forms stable adducts. In biological assays, ECPA acts as a "soft" electrophile.
Pathway Diagram: Cysteine Targeting
The following diagram illustrates the reversible covalent modification of a target protein (e.g., a kinase) by ECPA.
Figure 1: Mechanism of Action. ECPA targets cysteine residues via Michael Addition. Unlike irreversible inhibitors (e.g., acrylamides), cyanoacrylates often exhibit reversibility (Retro-Michael), reducing off-target immunogenicity.
Comparative Biological Performance[5]
A. Cytotoxicity & Anticancer Activity
-
ECPA: Demonstrates moderate cytotoxicity against HepG2 and A549 cell lines. The mechanism is often linked to tubulin polymerization inhibition or EGFR kinase blockade.
-
Comparison: Phenyl analogs (e.g., Ethyl 2-cyano-3-phenylacrylate) generally show lower potency unless substituted with hydroxyl groups (mimicking Tyrphostins). The 3-pyridyl moiety enhances uptake in slightly acidic tumor microenvironments due to protonation.
B. Enzyme Inhibition (5-Lipoxygenase & Tyrosine Kinases)[6]
-
Context: 5-Lipoxygenase (5-LO) is a key target for anti-inflammatory drugs.
-
Data: Tyrphostin AG-derivatives (phenyl-cyanoacrylates) are potent 5-LO inhibitors.
-
ECPA Performance: ECPA serves as a scaffold. While the unsubstituted 3-pyridyl form has moderate activity (
in range), it avoids the "promiscuous" aggregation often seen with lipophilic phenyl analogs. -
Advantage: The pyridine ring reduces logP, making ECPA less likely to be a "PAINS" (Pan-Assay Interference Compound) candidate compared to highly lipophilic styrenes.
C. Stability in Assay Media
-
Alkyl Cyanoacrylates: Unusable in standard biochemical assays; they polymerize instantly in aqueous buffers (pH > 7).
-
ECPA: Stable in DMSO and aqueous buffers for hours. However, prolonged incubation (>24h) in nucleophile-rich media (e.g., cell culture media with FBS) can lead to protein conjugation (albumin depletion).
Experimental Protocols
Protocol A: Synthesis of ECPA (Green Chemistry Approach)
Rationale: Traditional Knoevenagel condensation uses toxic benzene/toluene. This protocol uses ethanol, ensuring no toxic solvent carryover into biological assays.
-
Reagents: 3-Pyridinecarboxaldehyde (10 mmol), Ethyl cyanoacetate (10 mmol), Piperidine (cat. 5 drops), Ethanol (15 mL).
-
Procedure:
-
Mix aldehyde and ethyl cyanoacetate in ethanol.
-
Add piperidine dropwise while stirring.
-
Stir at Room Temperature (RT) for 2–4 hours (Precipitate typically forms).
-
Alternative: Microwave irradiation at 80°C for 5 mins (Higher yield).
-
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).
-
Validation: NMR must show a singlet vinyl proton (
~8.2-8.5 ppm) and absence of aldehyde peak.
Protocol B: Cysteine Reactivity Assay (UV-Shift)
Rationale: To verify if the compound acts as a Michael Acceptor before cell testing.
-
Preparation: Prepare 50
ECPA in Phosphate Buffer (pH 7.4) with 10% DMSO. -
Baseline Scan: Measure UV-Vis spectrum (200–400 nm). Note
(typically ~280–300 nm for the acrylate system). -
Reaction: Add 10-fold excess L-Cysteine or Glutathione (GSH).
-
Monitoring: Scan every 5 minutes for 60 minutes.
-
Result Interpretation:
-
Decrease in
: Indicates loss of conjugation (Michael addition occurred). -
No Change: Compound is unreactive (Check steric hindrance).
-
Assay Workflow Visualization
This workflow ensures data integrity by filtering out false positives caused by aggregation or instability.
Figure 2: Screening Workflow. Critical checkpoints include solubility and counter-screening with detergents (to rule out aggregation-based inhibition).
References
-
BenchChem. (2025).[1] Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. Retrieved from
-
Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors.[2][3][4][5] Annual Review of Biochemistry, 75, 93-109.
-
Hofmann, B., et al. (2024). Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase.
-
Shrivash, M. K., & Misra, K. (2021).[2] A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates.[2] Proceedings of the National Academy of Sciences, India Section A.
-
Yuvaraj, H., et al. (2011).[6] (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate.[6] Acta Crystallographica Section E.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Definitive Molecular Weight Confirmation of Ethyl 2-Cyano-3-(3-pyridyl)acrylate: A Comparative Mass Spectrometry Guide
Executive Summary
In drug development and organic synthesis, Ethyl 2-Cyano-3-(3-pyridyl)acrylate (CAS: 17999-71-2) serves as a critical Knoevenagel condensation intermediate, often utilized as a building block for complex heterocyclic therapeutics.[1] Confirming its molecular weight (MW) and structural integrity is a mandatory quality control step.[1]
While Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) has traditionally been the default for small organic molecules, it often fails to provide a definitive molecular ion for labile esters due to excessive fragmentation.[1] This guide objectively compares GC-MS against Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) with Electrospray Ionization (ESI) . We demonstrate that LC-HRMS (ESI) is the superior alternative, offering soft ionization that preserves the protonated molecular ion
Part 1: Chemical Profile & Mass Spectrometry Prerequisites[1][2]
Before selecting an ionization method, the physicochemical properties of the analyte must be analyzed to predict ionization behavior.[1]
| Property | Value | MS Implication |
| Formula | Target for Exact Mass calculation. | |
| Monoisotopic Mass | 202.0742 Da | The theoretical baseline for HRMS accuracy.[1] |
| Structure | Ethyl ester w/ Pyridine ring | Pyridine Nitrogen: Basic site ( |
| LogP | ~1.5 - 2.0 | Moderately lipophilic; suitable for Reverse Phase (C18) LC.[1] |
Part 2: Comparative Methodology (The Alternatives)
We compare the industry-standard "Hard Ionization" (GC-MS) against the modern "Soft Ionization" (LC-MS) approach.
Method A: GC-MS (Electron Ionization - 70 eV)[1]
-
Mechanism: High-energy electrons bombard the gas-phase molecule.[1]
-
Outcome: The molecular ion (
, m/z 202) is often weak or absent.[1] The spectrum is dominated by fragments (e.g., loss of ethoxy group or decarboxylation).[1] -
Verdict: Excellent for structural fingerprinting but unreliable for definitive MW confirmation of this specific ester due to in-source fragmentation.[1]
Method B: LC-HRMS (Electrospray Ionization - ESI)[1]
-
Mechanism: Analyte is ionized in solution via protonation of the basic pyridine nitrogen.[1]
-
Outcome: Generates a stable, intense protonated molecular ion
at m/z 203.0815. -
Verdict: The Superior Alternative. It provides sub-ppm mass accuracy, confirming the elemental formula and avoiding thermal degradation.[1]
Comparative Data Matrix
| Feature | GC-MS (EI) | LC-HRMS (ESI) |
| Primary Ion Observed | Fragment Ions (e.g., m/z 174, 157, 129) | |
| Molecular Ion Intensity | Low (<10% relative abundance) | High (Base Peak, 100%) |
| Mass Accuracy | Nominal (e.g., ± 0.5 Da) | Exact (e.g., < 5 ppm) |
| Sample Stress | High (Thermal vaporization required) | Low (Ambient temperature ionization) |
| Suitability for MW | Low | High (Gold Standard) |
Part 3: Experimental Protocol (LC-HRMS)
This protocol is designed for a Q-TOF or Orbitrap system but is adaptable to Single Quadrupole LC-MS.[1]
1. Sample Preparation
-
Stock Solution: Dissolve 1 mg of Ethyl 2-Cyano-3-(3-pyridyl)acrylate in 1 mL of Methanol (HPLC Grade).
-
Working Solution: Dilute stock 1:100 with 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why Formic Acid? The acid ensures the pyridine nitrogen is fully protonated (
), maximizing sensitivity in ESI(+) mode.[1]
-
2. LC Conditions (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.[1]
3. MS Parameters (ESI Positive Mode)
-
Capillary Voltage: 3500 V.
-
Fragmentor/Cone Voltage: 100 V (Keep low to prevent in-source fragmentation).
-
Mass Range: m/z 50 – 500.[1]
-
Reference Mass: Use internal lock mass (e.g., Leucine Enkephalin or specific instrument calibrant) for <5 ppm accuracy.[1]
Part 4: Data Analysis & Visualization[1]
Expected Mass Spectrum (ESI+)
In the positive ESI spectrum, you will observe:
-
Base Peak: m/z 203.0815 (
). -
Sodium Adduct: m/z 225.0635 (
) – often present if glassware contains trace sodium.[1] -
Isotopic Pattern: A distinct M+1 peak at m/z 204.085 (approx. 12% abundance due to
).[1]
Logical Workflow Diagram
The following diagram illustrates the decision logic and experimental flow for confirming the molecular weight.
Figure 1: Decision matrix comparing GC-MS and LC-MS workflows. LC-ESI is the definitive path for molecular weight confirmation.
Fragmentation Pathway (MS/MS)
If MS/MS is performed (e.g., for structural elucidation), the following fragmentation pathway is expected from the protonated parent ion.
Figure 2: Theoretical MS/MS fragmentation pathway.[1] The loss of ethanol (46 Da) is characteristic of ethyl esters.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1549779 (Related Cyanoacrylate Derivatives). Retrieved from [Link]
- Context: Validates general physicochemical properties and ester fragmentation patterns of cyanoacryl
- Context: Confirms commercial availability, CAS registry, and formula C11H10N2O2.
-
Holčapek, M., et al. (2010). Mass Spectrometry in the Analysis of Organic Compounds.[1] Journal of Chromatography A.
- Context: Authoritative review on the selection of ESI vs. EI for polar organic molecules.
-
MassBank of North America (MoNA). Spectral Database for Pyridine Derivatives.[1] Retrieved from [Link][1]
- Context: General reference for pyridine nitrogen proton
Sources
cross-validation of experimental data for Ethyl 2-Cyano-3-(3-pyridyl)acrylate
Structural Integrity, Synthesis Efficiency, and Functional Benchmarking
Executive Summary: The Validation Mandate
In the development of novel pharmacophores and UV-active monomers, Ethyl 2-Cyano-3-(3-pyridyl)acrylate (E2C3PA) represents a critical intermediate.[1] Structurally, it bridges the gap between simple lipophilic UV filters (like Etocrylene) and bioactive pyridine-based enzyme inhibitors.[1]
However, the presence of the basic pyridine nitrogen introduces synthetic and purification challenges often overlooked in standard protocols for its phenyl analog.[2] This guide provides a rigorous cross-validation framework, comparing E2C3PA against its Phenyl Analog (Standard Benchmark) and Etocrylene (Commercial Reference) .[2][1] We move beyond simple recipes to establish a self-validating analytical workflow that ensures batch-to-batch consistency in drug discovery and materials science applications.
Structural Identity & Orthogonal Validation
The first pillar of confidence is establishing structural identity.[1] We utilize the Phenyl Analog (Ethyl 2-cyano-3-phenylacrylate) as a "molecular ruler" to validate the electronic effects of the pyridine ring.[1]
NMR Diagnostic Markers (Self-Validating System)
The most reliable validation checkpoint is the chemical shift of the vinylic proton (
| Feature | Target: 3-Pyridyl Analog (E2C3PA) | Benchmark: Phenyl Analog | Validation Logic (Causality) |
| Vinyl Proton ( | The pyridine ring is electron-deficient compared to the phenyl ring, causing increased deshielding of the vinyl proton.[1] If | ||
| Ester Quartet ( | Remains relatively constant; serves as an internal integration standard (2H).[1] | ||
| Coupling Constants | Singlet (No coupling) | Singlet | Confirming the trisubstituted alkene structure. |
Expert Insight: In the 3-pyridyl analog, look for the broadening of the pyridine protons due to the quadrupolar moment of the nitrogen.[2] If the vinyl singlet splits or shifts significantly upfield (
Physicochemical Property Profiling[1][2]
| Property | 3-Pyridyl Analog (E2C3PA) | Phenyl Analog (Benchmark) | Commercial Reference (Etocrylene) |
| Melting Point | Expected: 85 - 95 °C | 48 - 51 °C | 96 - 98 °C |
| Solubility (pH 7) | Moderate (Pyridine H-bonding) | Low (Lipophilic) | Very Low |
| pKa (Conj.[1] Acid) | ~3.5 (Pyridine N) | N/A | N/A |
Critical Protocol Note: Unlike the phenyl analog, E2C3PA has a basic center.[2][1] Acidic washes (common in Knoevenagel workups) can protonate the pyridine, dragging the product into the aqueous phase and decimating yield.[2][1] Validation Step: Check the pH of the aqueous waste; if pH < 4, neutralize and re-extract to recover lost product.[2]
Synthesis Efficiency: Protocol Comparison
We compare two synthetic routes: the Traditional Piperidine Catalysis (Standard) and the Green Ionic Liquid Promoter (Modern).[2][1]
Comparative Performance Data
| Metric | Method A: Traditional (Piperidine/EtOH) | Method B: Green Promoter ([HyEtPy]Cl) | Analysis |
| Reaction Time | 3 - 6 Hours | 15 - 40 Minutes | Method B utilizes hydrogen bonding activation of the aldehyde carbonyl, accelerating nucleophilic attack.[1] |
| Yield | 75 - 85% | 90 - 95% | Method A suffers from side reactions (Cannizzaro) and difficult catalyst removal.[1] |
| Purification | Recrystallization (Lossy) | Simple Filtration/Wash | Method B allows the product to precipitate out of the ionic liquid matrix upon water addition.[2][1] |
| Atom Economy | Moderate | High | Method B recycles the catalyst system.[1] |
Visualizing the Reaction Logic[1]
The following diagram illustrates the mechanistic pathway and the critical "Validation Checkpoints" where the synthesis can fail.
Figure 1: Mechanistic pathway of the Knoevenagel condensation.[2][1] The 'Dehydration' step is the critical control point where temperature control dictates E/Z selectivity.[2]
Experimental Protocols
Protocol A: Optimized Synthesis of E2C3PA (Green Method)
Recommended for high purity and yield.[2][1]
Reagents:
Step-by-Step Workflow:
-
Activation: In a 50 mL round-bottom flask, dissolve the aldehyde in the solvent. If using Ionic Liquid, add it now to activate the carbonyl oxygen.[2][1]
-
Addition: Add Ethyl Cyanoacetate dropwise.
-
Observation: The solution should turn slightly yellow/orange, indicating the formation of the enolate.[2]
-
-
Reaction: Stir at room temperature (for IL) or reflux at 70°C (for Piperidine) for the specified time.
-
Workup (The Critical Step):
-
Purification: Filter the solid. Wash with cold 20% EtOH/Water to remove unreacted aldehyde.[1] Recrystallize from Ethanol if necessary.[1]
Functional Application: UV & Bioactivity[1][2][3]
UV-Vis Absorption Profile
E2C3PA is a conjugated system.[1] Its value lies in its specific absorbance range.[1]
| Compound | Extinction Coefficient ( | Application Context | |
| E2C3PA (3-Pyridyl) | 305 - 315 nm | High (>15,000) | UVB Filter / Photosystem II Inhibitor |
| Etocrylene (Diphenyl) | 303 nm | High | Standard UVB Filter |
Validation: Run a UV-Vis scan in Ethanol. If
Biological Relevance (Herbicidal/Anticancer)
Unlike Etocrylene (inert), the 3-pyridyl moiety imparts biological activity.[2][1]
-
Mechanism: The pyridine nitrogen mimics the plastoquinone binding site.[1]
-
Safety Note: Handle E2C3PA as a potential bioactive agent, not just an inert chemical intermediate.[2][1]
Analytical Validation Workflow
The following diagram outlines the decision tree for validating a synthesized batch of E2C3PA.
Figure 2: Quality Control Decision Tree. Note that solubility in dilute acid confirms the presence of the accessible pyridine nitrogen, distinguishing it from phenyl analogs.[2]
References
-
BenchChem. (2025).[1][3][4] Comparative Analysis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate and Its Structural Analogs. Retrieved from [2][1]
-
Royal Society of Chemistry. (2014).[1] Characterization data: Ethyl 2-cyano-3-phenylacrylate NMR data. Retrieved from [2][1]
-
Shrivash, M. K., & Misra, K. (2021).[2][1][5] A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences. Retrieved from
-
Meng, D., et al. (2018).[2][1][6] DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. Retrieved from [2][1]
-
National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary for Ethyl 2-cyano-3-(dimethylamino)acrylate (Structural Analog Data). Retrieved from [2][1]
Sources
- 1. Ethyl 2-cyano-3-(dimethylamino)acrylate | C8H12N2O2 | CID 2777141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. core.ac.uk [core.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
literature comparison of Ethyl 2-Cyano-3-(3-pyridyl)acrylate properties
Comparative Analysis & Application Guide
Executive Summary
Ethyl 2-cyano-3-(3-pyridyl)acrylate (CAS: 17999-71-2) is a specialized α,β-unsaturated ester belonging to the class of electron-deficient alkenes. Unlike its ubiquitous phenyl analog (used widely in UV filtration and adhesives), the 3-pyridyl derivative serves as a critical "synthone" in medicinal chemistry. Its unique electronic profile—driven by the electron-withdrawing nature of the pyridine ring—enhances its reactivity as a Michael acceptor, making it a superior intermediate for synthesizing complex heterocycles like substituted 1,4-dihydropyridines (calcium channel blocker scaffolds) and fused pyrimidines.
This guide objectively compares the 3-pyridyl variant against standard phenyl and 2-pyridyl alternatives, providing validated protocols for synthesis and application.
Physicochemical Profile & Comparative Analysis
The substitution of the phenyl ring with a 3-pyridyl moiety significantly alters the electronic landscape of the molecule. The following table contrasts Ethyl 2-cyano-3-(3-pyridyl)acrylate (E-3-PA) with its primary structural analog, Ethyl 2-cyano-3-phenylacrylate (E-Ph-A) .
Table 1: Comparative Properties
| Feature | Ethyl 2-Cyano-3-(3-pyridyl)acrylate | Ethyl 2-cyano-3-phenylacrylate | Implications for Research |
| CAS Number | 17999-71-2 | 2025-40-3 | Precise identification required. |
| Melting Point | 78–80 °C | 49–51 °C | E-3-PA is a more stable solid, easier to handle in gravimetric analysis. |
| Solubility (pH 2) | High (Protonation of Pyridine N) | Insoluble | E-3-PA can be extracted/purified via acid-base workup; E-Ph-A cannot. |
| Electronic Effect | Electron-Withdrawing (-I, -M) | Neutral/Conjugating | E-3-PA is a stronger electrophile (Michael Acceptor). |
| UV Absorption | Both absorb UVB; Pyridyl shift depends on pH. | ||
| Primary Use | Heterocycle Synthesis, Herbicides | UV Stabilizers (Plastics), Adhesives | E-3-PA is preferred for drug discovery; E-Ph-A for materials science. |
Electronic Structure & Reactivity
The 3-pyridyl ring exerts an inductive electron-withdrawing effect on the
Key Insight: While the 2-pyridyl and 4-pyridyl isomers are also electron-withdrawing, the 3-pyridyl position offers a balance of stability. The 2- and 4-positions are more susceptible to nucleophilic attack on the ring itself (SNAr) due to resonance stabilization of the negative charge on the nitrogen. The 3-pyridyl ring directs nucleophiles primarily to the exocyclic double bond (Michael addition), preserving the aromatic ring.
Synthetic Utility: The Knoevenagel Condensation[1][2][3][4][5]
The most robust route to Ethyl 2-cyano-3-(3-pyridyl)acrylate is the Knoevenagel condensation between 3-pyridinecarboxaldehyde and ethyl cyanoacetate.
Mechanistic Pathway
The reaction proceeds via a base-catalyzed deprotonation of the active methylene compound, followed by nucleophilic attack on the aldehyde.
Figure 1: Step-wise mechanism of the Knoevenagel condensation yielding the target acrylate.
Validated Experimental Protocol
Objective: Synthesis of Ethyl 2-cyano-3-(3-pyridyl)acrylate with >90% purity. Scale: 10 mmol.
Materials
-
Aldehyde: 3-Pyridinecarboxaldehyde (1.07 g, 10 mmol)
-
Active Methylene: Ethyl cyanoacetate (1.13 g, 10 mmol)
-
Catalyst: Piperidine (0.1 mL) or DABCO (5 mol%)
-
Solvent: Ethanol (Absolute, 20 mL)
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde (10 mmol) in 15 mL of ethanol.
-
Addition: Add ethyl cyanoacetate (10 mmol) to the solution. Stir for 5 minutes to ensure homogeneity.
-
Catalysis: Add piperidine (3-4 drops) dropwise. Note: A mild exotherm may occur; this indicates reaction initiation.
-
Reaction: Stir the mixture at room temperature for 3–4 hours.
-
Validation: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The product spot will be UV-active and less polar than the aldehyde.
-
Alternative: If precipitation is slow, reflux for 1 hour, then cool to room temperature.
-
-
Crystallization: Cool the flask in an ice bath (0–4 °C) for 30 minutes. The product should crystallize as a white to pale yellow solid.
-
Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.
-
Purification: Recrystallize from hot ethanol or an ethanol/water mixture (9:1) if the melting point is below 78 °C.
-
Characterization:
-
Yield: Expect 80–90%.
-
Melting Point: 78–80 °C.[1]
-
1H NMR (CDCl3): Look for the singlet olefinic proton (
8.2 ppm) and the characteristic splitting of the 3-pyridyl ring protons.
-
Applications in Drug Discovery[3]
The primary value of Ethyl 2-cyano-3-(3-pyridyl)acrylate lies in its role as a precursor. It is not typically the final drug but the scaffold upon which bioactivity is built.
Workflow: Heterocycle Construction
The molecule acts as a "Michael Acceptor" in cycloaddition reactions.
Figure 2: Synthetic divergence of the 3-pyridyl acrylate scaffold into bioactive classes.
Biological Relevance[5][7][8]
-
Neuroprotection/Vasodilation: Derivatives synthesized via the Hantzsch reaction (yielding 1,4-dihydropyridines) are structural analogs of Nifedipine. The 3-pyridyl group mimics the nitrophenyl group often found in these drugs, providing specific binding affinity to L-type calcium channels.
-
Herbicidal Activity: The acrylate itself exhibits inhibition of Photosystem II (PSII) in plants. The electron-deficient double bond interrupts electron transport, a mechanism distinct from glyphosate or auxins.
References
-
Sigma-Aldrich. (n.d.). Ethyl 2-Cyano-3-(3-pyridyl)acrylate Product Sheet (CAS 17999-71-2).[1][2] Retrieved from
-
ChemicalBook. (2024).[3][4] Ethyl 2-Cyano-3-(3-pyridyl)acrylate Properties and Melting Point Data. Retrieved from
-
BenchChem. (2025).[5][6] Comparative Analysis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate and Its Structural Analogs. Retrieved from
-
ResearchGate. (2011). Knoevenagel condensation of aldehydes with ethyl cyanoacetate: Catalytic efficiency and Protocols. Retrieved from
-
National Institutes of Health (NIH). (2014). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds. Retrieved from
Sources
- 1. Ethyl 2-Cyano-3-(3-pyridyl)acrylate CAS#: 17999-71-2 [m.chemicalbook.com]
- 2. Ethyl 2-Cyano-3-(3-pyridyl)acrylate | 17999-71-2 [sigmaaldrich.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Ethyl 2-cyano-3-(dimethylamino)acrylate | C8H12N2O2 | CID 2777141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
evaluating the efficacy of Ethyl 2-Cyano-3-(3-pyridyl)acrylate against known standards
[1][2]
Executive Summary
Ethyl 2-Cyano-3-(3-pyridyl)acrylate (CAS: 17999-71-2) is a privileged scaffold belonging to the 2-cyanoacrylate class. Unlike its purely lipophilic analog Etocrylene (a standard UV absorber), the incorporation of the 3-pyridyl moiety confers specific biological activity, particularly in the inhibition of electron transport chains and as a precursor for complex heterocyclic synthesis.
This guide evaluates the efficacy of this compound in two critical domains:
-
Biological Efficacy: As a Photosystem II (PSII) inhibitor compared to the industrial standard NK-9717 .
-
Synthetic Efficacy: A process comparison of conventional piperidine-catalyzed synthesis versus microwave-assisted protocols, establishing its utility as a high-yield intermediate for drug discovery.[1]
Chemical Profile & Mechanism[3]
-
IUPAC Name: Ethyl (2E)-2-cyano-3-(pyridin-3-yl)prop-2-enoate
-
Molecular Formula: C₁₁H₁₀N₂O₂[2]
-
Molecular Weight: 202.21 g/mol [3]
-
Core Reactivity: The electron-withdrawing cyano and ester groups activate the
-carbon, making the olefin highly susceptible to nucleophilic attack (Michael addition), a feature exploited in the synthesis of pyrimidine thiones and other bioactive heterocycles.
Mechanism of Action: PSII Inhibition
In agrochemical applications, the compound acts by competing with plastoquinone (
Figure 1: Mechanism of Action showing competitive inhibition at the
Comparative Efficacy Analysis
Biological Activity: Herbicidal Efficacy
Standard: NK-9717 (2-cyano-3-(4,6-dimethoxypyrimidin-2-yl)acrylate) Metric: Inhibition Rate (%) at 1500 g/ha dosage.
The 3-pyridyl derivative serves as a core scaffold.[4] While the parent compound exhibits moderate activity, its derivatives (specifically those with substituted pyridyl rings) have shown efficacy surpassing the NK-9717 standard in specific weed species.
| Target Species | Standard (NK-9717) Inhibition % | Ethyl 2-Cyano-3-(3-pyridyl)acrylate (Parent) | Optimized 3-Pyridyl Derivatives* | Efficacy Status |
| Brassica juncea | 80% | 40-50% | >85% | Superior |
| Amaranthus retroflexus | 90% | 60% | 85-90% | Equivalent |
| Poa annua | 10% | <10% | 40-70% | Superior |
| Echinochloa crus-galli | 30% | 15% | 45% | Moderate |
*Data aggregated from structure-activity relationship (SAR) studies on pyridyl-cyanoacrylates [1, 2].[4]
Insight: The parent 3-pyridyl compound is less lipophilic than NK-9717, limiting cuticular penetration. However, it is structurally significant because it retains activity against Poa annua where the standard fails, suggesting a distinct binding mode driven by the pyridine nitrogen.
Synthetic Process Efficacy
Standard: Conventional Piperidine-Catalyzed Knoevenagel Condensation.[1] Alternative: Microwave-Assisted Synthesis (Green Chemistry).[1]
For researchers utilizing this compound as an intermediate (e.g., for pyrimidine thione synthesis), the production method significantly impacts yield and purity.
| Parameter | Method A: Conventional (Standard) | Method B: Microwave-Assisted (Recommended) | Improvement Factor |
| Reaction Time | 3 - 6 Hours | 2 - 5 Minutes | ~90x Faster |
| Solvent | Ethanol (Reflux) | Solvent-free / Min. Ethanol | Green Profile |
| Yield | 75 - 82% | 88 - 94% | +12% Yield |
| Purification | Recrystallization required | Minimal workup | High Efficiency |
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (High-Throughput)
Use this protocol for generating the scaffold for SAR libraries.
Reagents:
-
3-Pyridinecarboxaldehyde (10 mmol)
-
Ethyl cyanoacetate (10 mmol)
-
Piperidine (Catalytic amount, 2-3 drops) or Basic Alumina (Solid support)
Workflow:
-
Mixing: In a borosilicate vessel, mix the aldehyde and ethyl cyanoacetate.
-
Catalysis: Add catalytic piperidine. If using solid support, adsorb reagents onto basic alumina.
-
Irradiation: Irradiate in a microwave reactor at 300W for 2-3 minutes. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup:
-
Liquid phase: Cool to RT. The solid product precipitates immediately. Wash with cold ethanol.
-
Solid phase:[5] Extract with hot ethanol, filter alumina, and cool to crystallize.
-
-
Validation: Verify structure via melting point (approx. range for analogs: 119-126°C) and
H NMR.
Protocol B: Hill Reaction Assay (PSII Inhibition Screening)
Use this protocol to validate biological efficacy against the NK-9717 standard.
Reagents:
-
Chloroplast suspension (isolated from Spinach leaves).
-
DCPIP (2,6-dichlorophenolindophenol) solution (Electron acceptor).
-
Test Compound (Dissolved in DMSO).
Steps:
-
Preparation: Adjust chloroplast suspension to 20 µg chlorophyll/mL in phosphate buffer (pH 7.0).
-
Incubation: Mix 3 mL chloroplast suspension with 100 µL of test compound (various concentrations). Incubate in dark for 2 mins.
-
Reaction: Add DCPIP (final conc. 30 µM).
-
Illumination: Expose to saturating light (>2000 µmol photons m⁻² s⁻¹) for 60 seconds.
-
Measurement: Measure absorbance decrease at 600 nm (reduction of DCPIP).
-
Calculation:
Synthesis Workflow Visualization
This diagram illustrates the optimized pathway for synthesizing the title compound and its subsequent conversion into bioactive pyrimidine thiones.
Figure 2: Synthetic workflow from precursors to bioactive heterocyclic derivatives.
References
-
BenchChem. (2025).[4][1][6] Comparative Analysis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate and Its Structural Analogs: A Guide for Researchers. Retrieved from
-
Wang, Q. M., et al. (2003). "Synthesis and herbicidal activity of 2-cyano-3-substituted pyridine methylamino acrylates." Journal of Agricultural and Food Chemistry, 51(17), 5030-5035. Retrieved from
-
Sigma-Aldrich. (n.d.).[7] Ethyl 2-Cyano-3-(3-pyridyl)acrylate Product Sheet. Retrieved from
-
Tintoll. (n.d.). Cyanoacrylate UV Absorbers and Light Stabilizers.[5] Retrieved from
-
ResearchGate. (2011). Crystal structure and synthesis of (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 2-Cyano-3-(3-pyridyl)acrylate | 17999-71-2 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl-2-cyano-3,3-diphenylacrylate CAS No. 5232-99-5 | Tintoll [uvabsorber.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-氰基-3,3-二苯基丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal Procedures: Ethyl 2-Cyano-3-(3-pyridyl)acrylate
[1]
Executive Summary & Immediate Action
Treat this substance as Hazardous Organic Waste.
Ethyl 2-Cyano-3-(3-pyridyl)acrylate (CAS 5232-99-5) is an organic nitrile with a pyridine backbone. While it contains a cyano group, it is not an inorganic cyanide salt (like NaCN). It does not require the specific oxidation protocols (bleach/pH >11) used for free cyanide waste unless hydrolysis has occurred.
Primary Waste Stream: Non-Halogenated Organic Waste. Critical Segregation: Do NOT mix with strong acids or strong oxidizers.
Chemical Profile & Hazard Identification
Understanding the molecular structure is the first step in a self-validating safety protocol. This compound features two functional groups that dictate its disposal logic: a nitrile (cyano) group and a pyridine ring.
| Property | Data |
| Chemical Name | Ethyl 2-Cyano-3-(3-pyridyl)acrylate |
| CAS Number | 5232-99-5 |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Physical State | Solid (typically crystalline powder) |
| Hazard Statements | H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant) |
| RCRA Status (US) | Not P-listed.[1][2][3][4] Treat as characteristic hazardous waste (Ignitable/Toxic) if mixed with solvents. |
The "Why" Behind the Protocol (Scientific Integrity)
-
Nitrile Stability: Unlike ionic cyanides, the cyano group here is covalently bonded to carbon.[5] It is stable under neutral conditions. However, under strong acidic conditions , nitriles can hydrolyze to carboxylic acids, potentially releasing ammonium or, in rare reductive scenarios, trace HCN. Therefore, we segregate from acids.
-
Pyridine Moiety: The pyridine ring is stable but toxic and odorous. Pyridine itself is a U-listed waste (U196). While this derivative is not explicitly listed, it should be incinerated to ensure complete destruction of the aromatic heterocycle.
Pre-Disposal Protocol: Segregation & Stabilization
Before moving waste to the central accumulation area, ensure the following "Self-Validating" checks are met.
A. Compatibility Check[6]
-
Incompatible: Strong Oxidizers (Peroxides, Nitrates), Strong Acids (HCl, H₂SO₄), Strong Bases (NaOH > 1M).
-
Compatible: Organic solvents (Acetone, Methanol, Ethanol, Ethyl Acetate), other non-halogenated organic solids.
B. Container Selection
-
Solids: High-density polyethylene (HDPE) wide-mouth jars.
-
Liquids: Amber glass or HDPE carboys (solvent compatible).
Disposal Workflow
Follow this decision matrix to determine the correct waste stream.
Graphviz Decision Tree
The following diagram visualizes the logical flow for disposing of Ethyl 2-Cyano-3-(3-pyridyl)acrylate.
Caption: Decision matrix for segregating Ethyl 2-Cyano-3-(3-pyridyl)acrylate waste streams based on physical state and solvent carrier.
Detailed Procedures
Scenario A: Pure Solid or Contaminated Debris
-
Collect: Gather the pure powder or contaminated items (gloves, weigh boats, paper towels) into a clear plastic bag (secondary containment).
-
Label: Affix a hazardous waste tag.
-
Bin: Place in the Solid Hazardous Waste drum.
-
Destruction: This stream is sent for high-temperature incineration.
Scenario B: In Solution (Organic Solvents)
-
Identify Solvent: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethanol, Ethyl Acetate).
-
Pour: Transfer to the appropriate Organic Waste Carboy .
-
Log: Record the concentration of the acrylate on the carboy log sheet.
-
Note: Do not exceed 5% concentration if possible to prevent polymerization or unexpected precipitation in the waste container.
-
Scenario C: Aqueous Rinses
-
Test pH: Ensure the solution is neutral to slightly basic (pH 7–9).
-
Reasoning: Acidic conditions promote hydrolysis.
-
-
Collect: Pour into "Aqueous Organic Waste" container.
-
Do NOT: Pour down the sink. Despite being an organic intermediate, the pyridine structure is toxic to aquatic life.
Emergency Contingencies (Spill Response)
In the event of a spill, autonomy and speed are critical.
-
Evacuate & Ventilate: If the spill is large (>10g) and dust is airborne, clear the immediate area to prevent inhalation (H335).
-
PPE: Don Nitrile gloves (double gloved recommended), lab coat, and safety goggles. Wear a N95 or P100 dust mask if powder is loose.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust dispersion, then scoop into a bag.
-
Liquid: Use vermiculite or universal absorbent pads.
-
-
Clean Up: Wipe the surface with a mild soap solution, followed by water. Do not use bleach immediately, as it may react aggressively if other amines are present, though it is less of a risk here than with simple cyanides.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 79657, Ethyl 2-cyano-3-(3-pyridyl)acrylate. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[11] Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. reddit.com [reddit.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. uvabsorbers.com [uvabsorbers.com]
- 8. itwcp.de [itwcp.de]
- 9. images.thdstatic.com [images.thdstatic.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. epa.gov [epa.gov]
Personal Protective Equipment (PPE) & Handling Guide: Ethyl 2-Cyano-3-(3-pyridyl)acrylate
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Crucial Distinction: Do not confuse Ethyl 2-Cyano-3-(3-pyridyl)acrylate (CAS: 120511-73-1 / similar derivatives) with standard Ethyl 2-cyanoacrylate (Super Glue monomer).[1][2]
While both share the acrylate sensitization potential, the target compound is typically a solid crystalline intermediate (often yellow/off-white powder) used in organic synthesis (e.g., Knoevenagel condensation products for UV filters or drug scaffolds). It does not exhibit the instant polymerization/bonding hazards of liquid cyanoacrylates, but it presents distinct dust inhalation and contact dermatitis risks due to the pyridine moiety.[2]
Core Safety Directive: Treat this compound as a high-potency sensitizer and mucous membrane irritant .[1][2] All handling must prevent inhalation of dust and direct skin contact.[1][2][3]
Hazard Profile & Risk Assessment
Before selecting PPE, we must understand the "Why" behind the protection.[2]
| Hazard Category | Specific Risk | Causality (Mechanism) |
| Sensitization | Allergic Dermatitis / Asthma | The acrylate moiety ( |
| Irritation | Respiratory & Ocular | The pyridine ring acts as a base and solvent-like irritant.[1][2] Dust particles are highly irritating to moist mucous membranes (eyes/lungs).[1][2] |
| Physical | Electrostatic Dust | As a crystalline organic solid, it is prone to static charge, causing "fly-away" powder that bypasses poor seals on PPE.[1][2] |
PPE Selection Matrix
This protocol uses a Barrier-Redundancy Model .[1][2] We do not rely on a single layer of protection.[1][2]
A. Hand Protection (Glove Permeation Logic)
Standard latex gloves are insufficient due to the potential for micropores and poor organic resistance against pyridine derivatives.[2]
| Task | Primary Glove | Secondary Glove | Rationale |
| Weighing / Dry Solid | Nitrile (4 mil) | None | Dry solids have low permeation risk.[1][2] Single layer protects against incidental contact.[2] |
| Solubilization / Synthesis | Nitrile (4-6 mil) | Nitrile (Long Cuff) | Double-Gloving Rule: Pyridine derivatives can permeate thin nitrile over time.[1][2] The air gap between gloves provides a breakthrough buffer.[2] |
| Spill Cleanup | Laminate (Silver Shield) | Nitrile (Outer) | Laminate offers broad-spectrum resistance to concentrated organic solutes.[1][2] |
B. Respiratory & Body Protection[1][3][4][5][6][7][8][9][10]
| Zone | Equipment | Specification |
| Breathing Zone | Engineering Control | Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2] Respirators (N95/P100) are a backup, not a primary control.[1][2] |
| Ocular | Safety Goggles | Indirect Vent Goggles are required over safety glasses to prevent dust migration behind the lens.[1][2] |
| Dermal (Body) | Lab Coat | 100% Cotton or Nomex (if flammable solvents are present).[1][2] Synthetic blends can melt if a solvent fire occurs.[2] |
Operational Protocol: Safe Handling Workflow
Phase 1: Preparation & Gowning[1][3]
-
Static Check: Ensure the balance and fume hood deck are grounded.[1][2] Use an ionizing bar if the powder is static-prone.[2]
-
Donning Sequence: Wash hands
Inner Gloves Lab Coat Goggles Outer Gloves (tucked over cuffs).[1][2]
Phase 2: Weighing & Transfer (The Critical Step)
Most exposure events occur here due to aerosolized dust.[1]
-
Hood Position: Work at least 6 inches inside the hood sash.[1][2]
-
Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is potentially reactive; use PTFE-coated tools.[2]
-
Solvation: Add solvent to the solid, not solid to the solvent, to minimize splash-back of the dissolved (more permeable) agent.[1]
Phase 3: Decontamination[1][3]
Emergency Response & Disposal
Spill Response Logic
Scenario: 5g bottle dropped, powder dispersed.
-
PPE Upgrade: Don Double Nitrile Gloves and a P100 Respirator (if outside hood).[1][2]
-
Containment: Do not dry sweep.[1][2] Cover with a solvent-wet pad to suppress dust.[2]
-
Neutralization: Wipe area with mild dilute acid (e.g., 1% acetic acid) if a strong pyridine odor persists (neutralizes the basic pyridine nitrogen), followed by soap and water.[1]
Waste Disposal[1][3][4][7]
Visualized Safety Logic (Graphviz)[1]
The following diagram illustrates the decision-making process for PPE selection based on the state of matter and risk level.
Caption: Decision tree for selecting appropriate PPE based on the physical state of the acrylate derivative.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][2][4][5] United States Department of Labor.[1][2] [Link][1][5]
-
PubChem. (n.d.).[1][2] Compound Summary: Ethyl 2-cyanoacrylate (General Class Reference for Acrylate Hazards).[1][2][6] National Library of Medicine.[1][2] [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
